molecular formula C10H15NO5 B1337470 Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate CAS No. 357610-31-2

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Cat. No.: B1337470
CAS No.: 357610-31-2
M. Wt: 229.23 g/mol
InChI Key: JWGYMRBLFDQUPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a chemical building block designed for research and development applications, particularly in pharmaceutical chemistry. Compounds within this class of N-carboxyanhydrides serve as versatile intermediates for the synthesis of more complex molecules . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing for selective deprotection under mild acidic conditions to generate the free amine for further synthetic manipulation. As a high-purity synthetic intermediate, its primary value lies in enabling the exploration of new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ appropriate engineering controls and personal protective equipment.

Properties

IUPAC Name

tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGYMRBLFDQUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448467
Record name N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357610-31-2
Record name N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-Methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and polymer science. While specific literature on this exact molecule is sparse, its structural classification as an N-protected β-amino acid N-carboxyanhydride (NCA) allows for a detailed exploration of its probable physicochemical properties, a robust proposed synthesis protocol, and its expected reactivity. This document serves as an authoritative resource for researchers looking to synthesize and utilize this and structurally related compounds, particularly in the development of novel peptidomimetics and functionalized β-amino acids.

Introduction and Significance

tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate belongs to the family of Leuchs' anhydrides, which are N-carboxyanhydrides of amino acids.[1] Specifically, it is the N-Boc-protected NCA of β-aminoisobutyric acid. These six-membered ring systems are analogous to the more common five-membered α-amino acid NCAs and serve as activated monomers for the synthesis of β-peptides through ring-opening polymerization.[1][2]

The incorporation of β-amino acids into peptides can induce stable secondary structures and confer resistance to proteolytic degradation, making them highly valuable in drug design.[3] The title compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is an ideal precursor for these applications. The Boc group offers robust protection under various conditions but can be readily removed with mild acid, a cornerstone of modern peptide synthesis.[][5] This guide will elucidate the synthesis and potential utility of this valuable, albeit under-documented, chemical entity.

Physicochemical Properties

Due to the absence of specific experimental data for tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates pending empirical validation.

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₅NO₅Based on structural composition.
Molecular Weight 229.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amino acid NCAs.[1]
Melting Point 80-100 °C (with decomposition)NCAs often decompose upon melting; range is an estimate.
Solubility Soluble in aprotic organic solvents (THF, Dioxane, Ethyl Acetate); reacts with protic solvents (water, alcohols).NCAs are moisture-sensitive and prone to hydrolysis.[1]
Stability Moisture-sensitive; best stored under inert atmosphere at low temperatures.The anhydride linkage is susceptible to nucleophilic attack.

Synthesis and Mechanistic Rationale

The most logical and established route to N-protected β-amino acid N-carboxyanhydrides is the cyclization of the corresponding N-protected β-amino acid.[2] This approach avoids the use of highly toxic phosgene, which is often employed for the synthesis of unprotected NCAs.[1][6]

Proposed Synthetic Pathway

The synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate can be envisioned as a two-step process starting from commercially available 3-aminoisobutyric acid.

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization (NCA Formation) A 3-Aminoisobutyric Acid C N-Boc-3-aminoisobutyric Acid A->C Protection B Boc-Anhydride (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) D N-Boc-3-aminoisobutyric Acid F tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate D->F Cyclization E Phosphorus Tribromide (PBr₃) Anhydrous THF

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of N-Boc-3-aminoisobutyric Acid

  • Reaction Setup: To a stirred solution of 3-aminoisobutyric acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) and triethylamine (2.2 eq) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield N-Boc-3-aminoisobutyric acid as a white solid.

  • Causality Insight: The use of triethylamine is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride. The acidic wash removes excess triethylamine, while the subsequent washes remove water-soluble impurities.

Step 2: Synthesis of tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Reaction Setup: Dissolve N-Boc-3-aminoisobutyric acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -10 °C.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise, maintaining the temperature below 0 °C.[2]

  • Reaction Execution: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the anhydride C=O stretches).

  • Work-up and Isolation: Once the reaction is complete, quench by the addition of a cold, saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a low temperature (<30 °C) to avoid decomposition. The crude product, the target NCA, is often used directly in subsequent steps due to its reactivity. If necessary, purification can be attempted by careful recrystallization from a solvent mixture like THF/hexane.

  • Trustworthiness of Protocol: This protocol is adapted from a general and reliable method for the synthesis of β-NCAs.[2] The use of PBr₃ is effective for the cyclization of N-urethane-protected amino acids. The anhydrous and low-temperature conditions are critical to prevent premature hydrolysis or polymerization of the highly reactive NCA product.

Reactivity and Potential Applications

The primary reactivity of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is centered on the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack and ring-opening.

Reactivity cluster_ROP Ring-Opening Polymerization cluster_Deprotection Deprotection & Functionalization NCA Target NCA (Monomer) Polymer N-Boc-poly(β-peptide) NCA->Polymer n equivalents Deprotected_NCA 4-Methyl-2,6-dioxo-1,3-oxazinane NCA->Deprotected_NCA Initiator Initiator (e.g., R-NH₂) Initiator->Polymer CO2 CO₂ Polymer->CO2 releases TFA TFA

Caption: Key reaction pathways for the target NCA.

Ring-Opening Polymerization (ROP)

The most significant application of this compound is as a monomer for ROP to synthesize N-Boc-poly(β-aminoisobutyric acid). This reaction is typically initiated by a nucleophile, such as a primary amine, which attacks one of the carbonyl carbons, leading to the expulsion of carbon dioxide and the formation of a growing polymer chain.[1] The resulting β-peptide can be deprotected using trifluoroacetic acid (TFA) to yield the final, unprotected polypeptide. These polymers are of great interest in materials science and for creating biomaterials with defined secondary structures.

Chiral Building Block for Drug Discovery

Following synthesis, the 1,3-oxazinane ring can be functionalized at various positions. For instance, enantioselective lithiation of Boc-1,3-oxazinanes has been shown to be a powerful method for introducing substituents at the C4 or C5 positions, providing access to a wide range of enantio-enriched β²- and β³-amino acids.[3] While the title compound has a methyl group at C4, similar methodologies could potentially be applied to the parent 2,6-dioxo-1,3-oxazinane-3-carboxylate scaffold to generate diverse libraries of β-amino acid derivatives for screening in drug development programs.

Conclusion

tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, while not extensively documented, represents a valuable synthetic target with clear potential in advanced materials and medicinal chemistry. By leveraging established protocols for the synthesis of β-amino acid N-carboxyanhydrides, researchers can reliably access this compound. Its utility as a monomer for β-peptide synthesis and as a scaffold for creating diverse β-amino acid derivatives underscores its importance. This guide provides the foundational knowledge and practical protocols necessary for the scientific community to begin exploring the full potential of this versatile heterocyclic building block.

References

  • Hartgerink, J. D., & Clark, T. D. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters, 2(23), 3683–3685. [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • Katakai, R., & Iizuka, Y. (1984). An improved rapid method for the synthesis of N-carboxy .alpha.-amino acid anhydrides using trichloromethyl chloroformate. The Journal of Organic Chemistry, 49(10), 1879–1880. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Biomacromolecules, 11(12), 3668–3672. [Link]

  • Tran, T. V., Shen, Y., Nguyen, H. D., Deng, S., Roshandel, H., Cooper, M. M., ... & Do, L. H. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry, 24(22), 8759-8765. [Link]

  • Gicquel, M., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4123. [Link]

Sources

Navigating the Synthesis and Application of N-Boc-4-Methyl-2,6-dioxo-1,3-oxazinanes: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

Welcome to a comprehensive exploration of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a fascinating heterocyclic scaffold with significant potential in medicinal chemistry and organic synthesis. While a specific CAS number for this exact molecule remains elusive in common chemical databases, this guide is structured to provide a deep, technically-grounded understanding of its parent class: N-Boc-protected 4-substituted-2,6-dioxo-1,3-oxazinanes. The principles, protocols, and insights discussed herein are directly applicable to the synthesis and manipulation of the 4-methyl variant and its analogues.

This document moves beyond simple procedural outlines. It is designed to equip you, a discerning researcher, with the causal reasoning behind synthetic choices, the foresight to anticipate reactivity, and a robust framework for incorporating this scaffold into your research and development programs. We will delve into the strategic considerations for constructing the 1,3-oxazinane-2,6-dione core, the nuanced role of the tert-butoxycarbonyl (Boc) protecting group, and the potential applications of these unique structures.

I. The 1,3-Oxazinane-2,6-dione Core: Structural Significance and Synthetic Strategy

The 1,3-oxazinane-2,6-dione ring system is a valuable pharmacophore and synthetic intermediate. The endocyclic nitrogen and oxygen atoms provide opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. The dicarbonyl functionality offers multiple sites for chemical modification, and the overall constrained conformation of the ring can be exploited to control the spatial arrangement of substituents, a key aspect of rational drug design.

A. Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target scaffold, tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, reveals several viable pathways for its construction. The most direct approach involves the cyclization of a suitable acyclic precursor.

G Target tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Precursor1 N-Boc-3-aminobutanoic acid derivative Target->Precursor1 C-O bond formation Precursor2 Acetoacetic acid derivative and Boc-protected amine source Target->Precursor2 Double condensation

Figure 1: Key retrosynthetic disconnections for the target scaffold.

B. Proposed Synthetic Protocol: Cyclization of an N-Boc-β-Amino Acid Derivative

A robust and versatile method for the synthesis of the 1,3-oxazinane-2,6-dione core involves the cyclization of an activated N-Boc-β-amino acid derivative. This approach offers excellent control over the substituent at the 4-position.

Step 1: Synthesis of N-Boc-3-aminobutanoic acid

The synthesis commences with the protection of 3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O.

  • Rationale: The Boc group is a crucial element, serving not only as a protecting group for the amine but also as an activating group for the nitrogen in subsequent reactions. Its steric bulk can influence the conformation of the final ring system.

Protocol:

  • Dissolve 3-aminobutanoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 equiv.) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equiv.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.

Step 2: Cyclization to form the 1,3-oxazinane-2,6-dione

The cyclization is achieved by treating the N-Boc-β-amino acid with a suitable activating agent, such as a carbodiimide, followed by an intramolecular cyclization. A more direct approach involves the use of a condensing agent that facilitates both esterification and amidation in a one-pot fashion. For the purpose of this guide, we will consider a two-step, one-pot approach using an acid chloride intermediate.

Protocol:

  • Dissolve N-Boc-3-aminobutanoic acid (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1800 cm⁻¹).

  • In a separate flask, prepare a solution of a suitable alcohol, such as p-nitrophenol (1.1 equiv.), and a non-nucleophilic base, such as triethylamine (1.5 equiv.), in anhydrous dichloromethane.

  • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

  • The intramolecular cyclization will proceed to form the desired tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthetic Pathway Start 3-Aminobutanoic acid Intermediate1 N-Boc-3-aminobutanoic acid Start->Intermediate1 (Boc)₂O, NaOH Intermediate2 N-Boc-3-aminobutanoyl chloride Intermediate1->Intermediate2 Oxalyl chloride, DMF Product tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Intermediate2->Product Intramolecular cyclization

Figure 2: Proposed synthetic workflow for the target molecule.

II. Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₅NO₅Based on the structure
Molecular Weight 229.23 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic molecules
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in waterThe non-polar tert-butyl group and the overall organic structure will dominate solubility.
¹H NMR - Singlet around 1.5 ppm (9H, t-Bu)- Doublet around 1.3 ppm (3H, C4-Me)- Multiplet around 4.5 ppm (1H, C4-H)- Diastereotopic protons for C5-H₂The chemical shifts are estimated based on standard values and the electronic environment of the protons.
¹³C NMR - Carbonyl carbons around 165-175 ppm- Quaternary carbon of t-Bu around 80 ppm- Methyl of t-Bu around 28 ppmCharacteristic chemical shifts for the functional groups present.
IR Spectroscopy - Strong C=O stretches around 1700-1750 cm⁻¹ (imide)- C-O stretches around 1100-1300 cm⁻¹The imide carbonyls will show characteristic strong absorptions.

III. Reactivity and Synthetic Utility

The N-Boc-4-methyl-2,6-dioxo-1,3-oxazinane scaffold is a versatile building block for further chemical transformations.

A. Reactivity of the N-Boc Group

The Boc group is generally considered a robust protecting group, however, its reactivity can be exploited under specific conditions. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This deprotection opens up avenues for further functionalization at the nitrogen atom.

B. Enolate Chemistry at the C5 Position

The protons at the C5 position are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then be reacted with various electrophiles to introduce substituents at the C5 position. This reactivity is a cornerstone of the synthetic utility of this scaffold, allowing for the generation of a diverse library of compounds for biological screening.

C. Ring-Opening Reactions

The 1,3-oxazinane-2,6-dione ring can be susceptible to nucleophilic attack, leading to ring-opening. This can be a desired transformation to access acyclic β-amino acid derivatives with complex substitution patterns. The choice of nucleophile and reaction conditions will determine the outcome of the reaction.

IV. Potential Applications in Drug Discovery and Development

While specific biological activities for the 4-methyl derivative have not been reported, the broader class of 1,3-oxazine derivatives has shown a wide range of biological activities, including potential as antibiotics, antitumor agents, and analgesics[3][4]. The rigid framework of the 1,3-oxazinane-2,6-dione core makes it an attractive scaffold for presenting pharmacophoric elements in a well-defined spatial orientation, which is a key strategy in the design of potent and selective enzyme inhibitors or receptor ligands.

The ability to functionalize the scaffold at multiple positions (N3, C4, C5) allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

V. Conclusion and Future Directions

The tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate scaffold, while not extensively documented, represents a promising area for chemical exploration. The synthetic strategies outlined in this guide provide a clear and logical pathway for its preparation. The predicted reactivity and potential for further derivatization make it a valuable tool for medicinal chemists and organic synthesists.

Future research in this area should focus on the development of stereoselective synthetic routes to access enantiomerically pure versions of this scaffold. Furthermore, the synthesis of a diverse library of analogues with various substituents at the C4 and C5 positions, followed by systematic biological screening, will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

  • PubChem. tert-Butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate. Available from: [Link]

  • Journal of The Chemical Society of Pakistan. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. 2010-12-18. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Available from: [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds.

The following sections detail the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven and trustworthy approach to structural verification.

Molecular Structure Overview

The target molecule, tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, is a heterocyclic compound featuring a 1,3-oxazinane-2,6-dione core. This core is substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The elucidation of this structure requires a multi-faceted analytical approach to confirm the connectivity of these distinct functional groups.

Figure 1: Chemical structure of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Spectroscopic Analysis Workflow

A logical and efficient workflow is paramount for unambiguous structure elucidation. The proposed workflow integrates data from multiple spectroscopic techniques, where the results from one method inform and corroborate the findings of another.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) (Connectivity & Stereochemistry) Purification->NMR Data_Integration Data Integration & Interpretation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Figure 2: Recommended workflow for the structural elucidation of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy serves as a rapid and effective tool for the initial identification of key functional groups within the molecule. The presence of characteristic absorption bands provides foundational evidence for the proposed structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the target molecule.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980-2960Medium-StrongC-H stretch (alkane - methyl and tert-butyl)
~1780-1760StrongC=O stretch (cyclic imide/ester)
~1720-1700StrongC=O stretch (carbamate)
~1370 and ~1390MediumC-H bend (tert-butyl group)
~1250-1150StrongC-O stretch (ester and ether linkages)
~1160StrongC-N stretch (carbamate)

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, indicative of the different electronic environments of the cyclic imide/ester and the carbamate carbonyl groups.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of the target compound. Fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's substructures.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the parent ion.

Predicted Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺244.1180
[M+Na]⁺266.1000

Expected Fragmentation Pathways:

A primary fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (56 Da) from the Boc protecting group, a characteristic fragmentation for Boc-protected amines. Another likely fragmentation is the loss of carbon dioxide (44 Da) from the carbamate moiety.

G Parent [M+H]⁺ m/z = 244.1 Frag1 Loss of Isobutylene [M+H - 56]⁺ m/z = 188.1 Parent->Frag1 - C₄H₈ Frag2 Loss of CO₂ [M+H - 44]⁺ m/z = 200.1 Parent->Frag2 - CO₂ Frag3 Loss of Boc group [M+H - 100]⁺ m/z = 144.1 Parent->Frag3 - C₅H₈O₂ Frag1->Frag3 - CO₂

Figure 3: Predicted major fragmentation pathways for tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Confirmation

NMR spectroscopy, including ¹H and ¹³C experiments, provides the most detailed information regarding the connectivity and chemical environment of each atom in the molecule. Two-dimensional NMR techniques such as COSY and HSQC are crucial for establishing definitive proton-proton and proton-carbon correlations.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the molecular structure.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.50s9Htert-butyl protons
~1.40d3H4-CH₃ protons
~2.50dd1H5-Hₐ (methylene)
~2.80dd1H5-Hₑ (methylene)
~4.50m1H4-H (methine)

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
~20CH₃4-CH₃
~28CH₃tert-butyl CH₃
~40CH₂C5 (methylene)
~50CHC4 (methine)
~82Ctert-butyl quaternary C
~150CN-C=O (carbamate)
~170CC2 (imide/ester C=O)
~175CC6 (imide/ester C=O)

Conclusion

The structural elucidation of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is achieved through the systematic and integrated application of IR, MS, and NMR spectroscopic techniques. The data obtained from these methods provide complementary information that, when combined, allows for the unambiguous confirmation of the molecular structure. This guide outlines a robust and scientifically sound approach for the characterization of this and structurally related novel compounds, ensuring the highest level of confidence in the assigned structure for applications in research and drug development.

References

  • General Principles of NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Mass Spectrometry of Organic Compounds: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Infrared Spectroscopy: Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Synthesis and Reactions of 1,3-Oxazinanes: Research on the synthesis and reactivity of 1,3-oxazinane derivatives can be found in various organic chemistry journals. For relevant examples, see the Journal of Organic Chemistry and Organic Letters. [Link]

  • Boc-Protection in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Synthesis of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed around the principles of functional group protection and heterocycle formation, commencing from readily available starting materials. This document offers a detailed exploration of the synthetic strategy, including a retrosynthetic analysis, step-by-step experimental protocols, and mechanistic insights into the key transformations. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing a robust framework for the laboratory-scale synthesis of this target molecule.

Introduction and Strategic Overview

The 1,3-oxazinane-2,6-dione scaffold is a significant heterocyclic motif that can be considered a cyclic carbamate-anhydride mixed functional group system. Such structures are of interest in medicinal chemistry due to their potential as reactive intermediates, enzyme inhibitors, or as building blocks for more complex molecular architectures. The incorporation of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom offers a means of modulating the reactivity of the heterocycle and provides a handle for further synthetic transformations, leveraging the well-established chemistry of this acid-labile protecting group.[][2] The 4-methyl substituent introduces a chiral center, opening possibilities for stereoselective synthesis and the exploration of stereochemistry-activity relationships in biological systems.

This guide outlines a rational and efficient three-step synthesis of the title compound, commencing with the synthesis of the key β-amino acid precursor, followed by its N-protection, and culminating in a cyclization reaction to form the desired 1,3-oxazinane-2,6-dione ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1 , involves the cleavage of the N-C(O)-O bond of the cyclic carbamate and the C-O-C(O) bond of the cyclic anhydride. This leads back to the N-Boc protected β-amino acid, 2 (N-(tert-butoxycarbonyl)-3-aminobutanoic acid). This intermediate can be readily prepared from 3-aminobutanoic acid (3 ) through a standard Boc-protection protocol. The synthesis of 3-aminobutanoic acid itself can be achieved through various established methods, including the aza-Michael addition to crotonic acid.[3]

Retrosynthesis Target Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1) Intermediate2 N-Boc-3-aminobutanoic acid (2) Target->Intermediate2 Cyclization Intermediate3 3-Aminobutanoic acid (3) Intermediate2->Intermediate3 N-Boc Protection Precursor Crotonic acid + Benzylamine Intermediate3->Precursor Aza-Michael Addition & Deprotection

Figure 1: Retrosynthetic analysis of the target molecule.

Synthetic Workflow

The proposed forward synthesis is a three-step sequence designed for efficiency and scalability. The overall workflow is depicted below.

Workflow cluster_step1 Step 1: Synthesis of 3-Aminobutanoic Acid cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Cyclization start Crotonic Acid + Benzylamine step1_product 3-(Benzylamino)butanoic acid start->step1_product Aza-Michael Addition step1_final 3-Aminobutanoic acid (3) step1_product->step1_final Hydrogenolysis step2_product N-Boc-3-aminobutanoic acid (2) step1_final->step2_product step2_reagent (Boc)2O, Base final_product Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1) step2_product->final_product step3_reagent Carbonyldiimidazole (CDI)

Figure 2: Proposed synthetic workflow.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Aminobutanoic Acid (3)

The synthesis of β-amino acids is a well-established field, with numerous methods available. For the preparation of 3-aminobutanoic acid, an efficient route involves the conjugate addition of an amine to an α,β-unsaturated carboxylic acid, followed by deprotection.[3] In this proposed protocol, benzylamine is used as the nitrogen source in a Michael addition to crotonic acid, followed by hydrogenolysis to remove the N-benzyl protecting group.

Protocol 3.1: Synthesis of 3-Aminobutanoic Acid

  • Aza-Michael Addition:

    • To a solution of crotonic acid (1.0 eq) in a suitable solvent such as methanol, add benzylamine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 12-24 hours, monitoring the consumption of starting materials by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude 3-(benzylamino)butanoic acid.

  • N-Debenzylation (Hydrogenolysis):

    • Dissolve the crude 3-(benzylamino)butanoic acid in methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to afford 3-aminobutanoic acid (3 ). The product can be purified by recrystallization if necessary.

Parameter Value
Starting Materials Crotonic acid, Benzylamine
Key Reagents 10% Palladium on Carbon, Hydrogen gas
Solvent Methanol
Reaction Temperature Reflux (Michael addition), RT (Hydrogenolysis)
Typical Yield 70-85% over two steps
Step 2: Synthesis of N-(tert-butoxycarbonyl)-3-aminobutanoic acid (2)

The protection of the amino group as its tert-butyloxycarbonyl (Boc) derivative is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[][2] The reaction typically proceeds via the acylation of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Protocol 3.2: N-Boc Protection

  • Dissolve 3-aminobutanoic acid (3 ) (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄).

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-3-aminobutanoic acid (2 ) as a solid or viscous oil.

Parameter Value
Starting Material 3-Aminobutanoic acid (3 )
Key Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃)
Solvent Dioxane/Water
Reaction Temperature 0 °C to RT
Typical Yield >90%

Mechanistic Insight: N-Boc Protection

Boc_Mechanism cluster_mech Mechanism of N-Boc Protection R-NH2 R-NH₂ Boc2O (Boc)₂O R-NH2->Boc2O Nucleophilic attack on carbonyl Intermediate [Tetrahedral Intermediate] Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse & loss of leaving group Byproducts + t-BuOH + CO₂

Figure 3: Simplified mechanism of N-Boc protection.

Step 3: Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1)

The final step involves the cyclization of the N-Boc protected β-amino acid to form the 1,3-oxazinane-2,6-dione ring. This transformation requires a carbonylating agent that can react with both the carboxylic acid and the N-H of the carbamate (after in-situ activation). N,N'-Carbonyldiimidazole (CDI) is an excellent candidate for this purpose as it is a safe and effective phosgene equivalent that can activate carboxylic acids and form carbamates.[4][5] The reaction likely proceeds through the initial formation of an acyl imidazole intermediate, followed by intramolecular nucleophilic attack by the carbamate nitrogen, leading to ring closure.

Protocol 3.3: Cyclization to form the 1,3-Oxazinane-2,6-dione

  • To a solution of N-(tert-butoxycarbonyl)-3-aminobutanoic acid (2 ) (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-carbonyldiimidazole (CDI) (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl imidazole intermediate (evolution of CO₂ may be observed).

  • Gently heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with dilute acid (e.g., 1 M HCl) to remove imidazole, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1 ).

Parameter Value
Starting Material N-(tert-butoxycarbonyl)-3-aminobutanoic acid (2 )
Key Reagent N,N'-Carbonyldiimidazole (CDI)
Solvent Tetrahydrofuran (THF)
Reaction Temperature RT to Reflux
Expected Yield Moderate to good (40-60%)

Mechanistic Insight: CDI-Mediated Cyclization

CDI_Mechanism cluster_cdi_mech Proposed Mechanism for CDI-Mediated Cyclization N-Boc-AA N-Boc-3-aminobutanoic acid CDI CDI N-Boc-AA->CDI 1. Activation of COOH Acyl_Imidazole Acyl Imidazole Intermediate CDI->Acyl_Imidazole Cyclic_Intermediate [Tetrahedral Intermediate] Acyl_Imidazole->Cyclic_Intermediate 2. Intramolecular nucleophilic attack Final_Product Target Molecule (1) Cyclic_Intermediate->Final_Product 3. Ring closure & loss of imidazole Imidazole + Imidazole

Figure 4: Proposed mechanism for the cyclization step.

Characterization and Quality Control

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the intermediates and the final product. The spectra will confirm the presence of the methyl, tert-butyl, and backbone protons, as well as the carbonyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic carbonyl stretches of the dione system and the carbamate.

Conclusion

This technical guide presents a robust and logically designed synthetic route for the preparation of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate*. The proposed three-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting. By providing detailed experimental protocols, mechanistic insights, and a clear strategic overview, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

  • Yao, C.-Z., et al. (2014). A highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines. Organic Letters, 16, 5824-5826. Available at: [Link]

  • Hosseini, S. A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. Available at: [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.
  • Gröger, H., et al. (2016). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 18(1), 233-239. Available at: [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Carson, C. A., et al. (2007). Carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. Journal of Organic Chemistry, 72(19), 7401-7404. Available at: [Link]

  • Shinde, S., et al. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11(56), 35567-35571. Available at: [Link]

  • Parrish, D. A., et al. (2009). 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2354. Available at: [Link]

  • Warren, J. D., & Press, J. B. (1975). Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. Journal of Medicinal Chemistry, 18(11), 1167-1169. Available at: [Link]

  • Yamamoto, Y., et al. (1987). 1,3-Oxazines and related compounds. XIII: Reaction of acyl Meldrum's acids with Schiff bases giving 2,3-disubstituted 5-acyl-3,4,5,6-tetrahydro-2H-1,3-oxazine-4,6-diones and 2,3,6-trisubstituted 2,3-dihydro-1,3-oxazin-4-ones. Chemical & Pharmaceutical Bulletin, 35(5), 1860-1870. Available at: [Link]

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An In-Depth Technical Guide to the Formation of tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the plausible mechanism for the formation of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This heterocyclic compound, featuring a Boc-protected nitrogen within a 1,3-oxazinane-2,6-dione ring system, represents a valuable scaffold in medicinal chemistry and drug development. The proposed synthetic pathway involves the reaction of a β-hydroxy acid with an isocyanate, followed by an intramolecular cyclization. This guide will delve into the mechanistic intricacies, the rationale behind experimental choices, and a detailed experimental protocol.

Introduction

The 1,3-oxazinane core is a privileged scaffold in a variety of biologically active molecules, exhibiting a range of therapeutic properties. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers a stable yet readily cleavable handle for further synthetic transformations, making the title compound a versatile building block in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics. Understanding the fundamental mechanism of its formation is crucial for optimizing its synthesis and exploring its synthetic utility.

Proposed Synthetic Pathway

The most mechanistically sound and convergent approach to the synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is the reaction between 3-hydroxy-3-methylbutanoic acid and tert-butoxycarbonyl isocyanate . This pathway constructs the heterocyclic core in a sequential manner, beginning with the formation of a key intermediate, followed by a ring-closing reaction.

Detailed Mechanism of Formation

The formation of the target molecule is proposed to proceed through a two-step sequence: initial carbamate formation followed by an intramolecular cyclization.

Step 1: Nucleophilic Attack and Carbamate Formation

The reaction is initiated by the nucleophilic attack of the hydroxyl group of 3-hydroxy-3-methylbutanoic acid on the electrophilic carbon of the isocyanate group in tert-butoxycarbonyl isocyanate. This reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive isocyanate. This step results in the formation of a linear carbamate intermediate. The reaction of alcohols with isocyanates to form carbamates is a well-established and generally high-yielding transformation.[1]

Step 2: Intramolecular Cyclization

Following the formation of the carbamate intermediate, the molecule contains both a carboxylic acid and a carbamate functionality. The subsequent and final step is an intramolecular cyclization, which is essentially an esterification reaction. The carboxylic acid group, likely activated by a suitable coupling agent or by heating, reacts with the nitrogen of the carbamate to displace the hydroxyl group and form the second carbonyl of the oxazinane ring. The use of a coupling agent such as a carbodiimide or running the reaction at elevated temperatures would facilitate this ring closure. This type of intramolecular cyclization of a carbamate-containing carboxylic acid is a known method for the formation of such heterocyclic systems.

Below is a DOT language script for visualizing the proposed mechanism.

Mechanism_of_Formation Reactant1 3-Hydroxy-3-methylbutanoic acid Step1 Nucleophilic Attack Reactant1->Step1 Reactant2 tert-Butoxycarbonyl isocyanate Reactant2->Step1 Intermediate Carbamate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Esterification) Intermediate->Step2 Product tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Step2->Product

Caption: Proposed two-step mechanism for the formation of the target molecule.

Rationale Behind Experimental Choices

The successful synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate hinges on the careful selection of experimental parameters.

ParameterChoiceRationale
Solvent Anhydrous aprotic solvent (e.g., THF, Dichloromethane)Isocyanates are highly reactive towards protic solvents like water and alcohols. Using an aprotic solvent prevents the consumption of the isocyanate reagent and the formation of unwanted byproducts.
Temperature Initial reaction at 0 °C to room temperature, followed by heating for cyclizationThe initial reaction between the alcohol and the isocyanate is often exothermic. Starting at a lower temperature allows for better control of the reaction rate. Subsequent heating provides the necessary energy to overcome the activation barrier for the intramolecular cyclization.
Catalyst/Reagent Optional: Carbodiimide (e.g., DCC, EDC) or acid/base catalyst for cyclizationWhile thermal cyclization may be possible, the use of a coupling agent can facilitate the intramolecular esterification under milder conditions, potentially improving the yield and reducing the formation of degradation products.
Stoichiometry Near equimolar amounts of reactantsUsing a slight excess of one reagent can be explored to drive the reaction to completion, but starting with a 1:1 ratio is a logical first approach.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Materials:

  • 3-Hydroxy-3-methylbutanoic acid

  • tert-Butoxycarbonyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous sodium bicarbonate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxy-3-methylbutanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • To this solution, add tert-butoxycarbonyl isocyanate (1.05 eq) dropwise over 15 minutes with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) to confirm the consumption of the starting alcohol.

  • Once the formation of the carbamate intermediate is complete, add DMAP (0.1 eq) followed by DCC (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the cyclization by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Below is a DOT language script for the experimental workflow.

Experimental_Workflow start Start dissolve Dissolve 3-hydroxy-3-methylbutanoic acid in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_isocyanate Add tert-butoxycarbonyl isocyanate cool->add_isocyanate warm_stir Warm to RT and stir for 4h add_isocyanate->warm_stir add_reagents Add DMAP and DCC warm_stir->add_reagents stir_overnight Stir for 12-18h at RT add_reagents->stir_overnight filter Filter to remove DCU stir_overnight->filter wash Aqueous Workup (HCl, NaHCO3, Brine) filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify characterize Characterization (NMR, HRMS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate can be logically achieved through the reaction of 3-hydroxy-3-methylbutanoic acid with tert-butoxycarbonyl isocyanate. The proposed mechanism, involving initial carbamate formation followed by intramolecular cyclization, is well-supported by fundamental principles of organic chemistry. The provided experimental protocol offers a robust starting point for the practical synthesis of this valuable heterocyclic building block. Further optimization of reaction conditions, such as catalyst screening and temperature profiles, could lead to improved yields and reaction times.

References

  • Meier, M. A. R. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology (KIT). [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Pathways: The Role of Tert-Butyl Isocyanide in Modern Organic Chemistry. [Link]

  • Synthesis of amino acid NCAs using phosgene and its derivatives. ResearchGate. [Link]

  • Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate. ResearchGate. [Link]

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  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. [Link]

  • Sammakia, T., et al. (2011). Synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann Rearrangement Utilizing Trichloroisocyanuric Acid as an Oxidant. Journal of Organic Chemistry. [Link]

  • Journal articles: 'Carbamate formation'. Grafiati. [Link]

  • The reaction of hydroxy-esters and amino-esters with isocyanates. Scilit. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

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  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

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  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Request PDF. [Link]

  • Tin-catalyzed Synthesis of Heterocycles Using Isocyanates. ResearchGate. [Link]

  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

  • Reaction of aromatic carboxylic acids with Isocyanates using ionic liquids as novel and efficient media. ResearchGate. [Link]

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"Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: A Versatile Scaffold for β-Amino Acid Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a specialized heterocyclic compound positioned as a valuable intermediate in modern medicinal chemistry. While direct literature on this specific molecule is sparse, this paper extrapolates its synthesis, reactivity, and utility from foundational principles and studies on closely related N-Boc protected 1,3-oxazinane systems. The primary focus is on its role as a constrained, chiral building block for the synthesis of substituted β-amino acids, which are critical components in the development of peptidomimetics and other therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates for complex molecular design.

Introduction: The Strategic Value of the N-Boc-1,3-Oxazinane-2,6-dione Scaffold

The 1,3-oxazinane ring system is a cornerstone in heterocyclic chemistry, and its derivatives are found in numerous biologically active molecules. The incorporation of a 2,6-dione functionality introduces a cyclic imide structure, which can be viewed as a cyclized and protected form of a β-amino acid. Specifically, tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a derivative of β-aminobutyric acid.

The strategic importance of this scaffold lies in three key features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the nitrogen atom, rendering the molecule stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This protection is fundamental to directing reactivity at other positions.

  • Chiral Center: The methyl group at the C4 position establishes a defined stereocenter, making the molecule a chiral building block for asymmetric synthesis.

  • Latent β-Amino Acid: The core structure is a masked β-amino acid. This allows for modifications to the heterocyclic frame, followed by a straightforward ring-opening to reveal a functionalized β-amino acid, a class of compounds known to impart unique conformational properties and proteolytic stability to peptides.[1][]

This guide will detail a proposed synthetic pathway, explore the potential chemical reactivity, and present a powerful application of this scaffold in the synthesis of high-value β²- and β³-amino acids, inspired by seminal work on related N-Boc-1,3-oxazinanes.[1][3][4]

Proposed Synthesis of the Core Scaffold

While no direct synthesis for tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is prominently documented, a plausible and efficient route can be designed based on the intramolecular cyclization of an N-protected β-amino acid derivative. The key is the formation of an active ester or mixed anhydride from the carboxylic acid and a subsequent intramolecular nucleophilic attack by the nitrogen-bound carbonyl group.

A logical precursor is N-Boc-3-aminobutyric acid, which can be activated and cyclized. A common method for forming such cyclic imides is through the use of a dehydrating agent or by converting the carboxylic acid into a more reactive species.

G cluster_0 Starting Material cluster_1 Activation & Cyclization cluster_2 Final Product N-Boc-3-aminobutyric_acid N-Boc-3-aminobutyric acid Activation Activation (e.g., Acetic Anhydride) N-Boc-3-aminobutyric_acid->Activation Step 1 Cyclization Intramolecular Cyclization Activation->Cyclization Step 2 (Heat) Target_Molecule tert-Butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Cyclization->Target_Molecule

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate via cyclodehydration of N-Boc-3-aminobutyric acid.

Materials:

  • N-Boc-3-aminobutyric acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-3-aminobutyric acid (1 equiv.), anhydrous sodium acetate (0.2 equiv.), and acetic anhydride (5 equiv.).

  • Cyclization: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully add the mixture to a stirred, ice-cold solution of saturated aqueous sodium bicarbonate to quench the excess acetic anhydride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Causality and Justification: Acetic anhydride serves as both the solvent and the dehydrating agent, forming a mixed anhydride with the carboxylic acid in situ. This activated intermediate is then susceptible to intramolecular nucleophilic attack by the amide oxygen of the Boc group, followed by elimination to form the cyclic imide structure. Sodium acetate acts as a mild base to facilitate the reaction.

Physicochemical and Spectroscopic Data (Predicted)

A summary of the predicted properties for the title compound is presented below.

PropertyPredicted Value
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted >100 °C)
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF
¹H NMR (CDCl₃, 400 MHz) δ 1.40-1.55 (s, 9H, C(CH₃)₃), 1.50 (d, 3H, CH₃-C4), 2.80-3.00 (m, 2H, CH₂-C5), 4.50-4.60 (m, 1H, CH-C4)
¹³C NMR (CDCl₃, 100 MHz) δ 21.0 (CH₃-C4), 28.0 (C(CH₃)₃), 45.0 (CH₂-C5), 55.0 (CH-C4), 84.0 (C(CH₃)₃), 150.0 (N-C=O), 168.0 (C2=O), 170.0 (C6=O)

Chemical Reactivity and Synthetic Utility

The true value of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate lies in its potential as a versatile synthetic intermediate. While the dione structure modifies its reactivity compared to simpler Boc-1,3-oxazinanes, the principles of directed functionalization remain highly relevant.

Key Application: A Gateway to β²- and β³-Amino Acids

Inspired by the groundbreaking work of Baudoin and colleagues on the C-H functionalization of Boc-1,3-oxazinanes, a similar strategy can be envisioned for this scaffold.[1][3][4] The core concept involves a regio- and enantioselective lithiation directed by the Boc-protected nitrogen, followed by functionalization. Although the dione functionality would influence the acidity of adjacent protons, the fundamental approach provides a powerful blueprint.

The key transformation would be the functionalization at the C5 position, which, after ring-opening, would yield a β²-amino acid.

G cluster_0 Starting Scaffold cluster_1 Functionalization cluster_2 Intermediate cluster_3 Final Product Oxazinane tert-Butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Lithiation 1. Enantioselective Lithiation (s-BuLi, (-)-sparteine) Oxazinane->Lithiation Transmetallation 2. Transmetallation (ZnCl₂) Lithiation->Transmetallation Coupling 3. Negishi Coupling (Ar-Br, Pd catalyst, Ligand) Transmetallation->Coupling Functionalized_Oxazinane C5-Functionalized Oxazinane-dione Coupling->Functionalized_Oxazinane Ring_Opening Ring Opening & Oxidation Functionalized_Oxazinane->Ring_Opening Beta_Amino_Acid Enantioenriched β²-Amino Acid Ring_Opening->Beta_Amino_Acid

Caption: Workflow for the synthesis of β²-amino acids.

Protocol: C5-Arylation of the Oxazinane-dione Scaffold (Adapted)

Objective: To perform a regiodivergent C-H functionalization at the C5 position of the title compound as a precursor to β²-amino acids.

Materials:

  • tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Anhydrous diethyl ether (Et₂O)

  • Zinc chloride (ZnCl₂) solution in THF

  • Aryl bromide (e.g., bromobenzene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., L2 as described by Baudoin et al.)[1]

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Jones reagent (or other suitable oxidant)

Procedure:

  • Enantioselective Lithiation: In a flame-dried, argon-purged flask, dissolve the oxazinane-dione starting material (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O. Cool the solution to -78 °C. Add s-BuLi (1.2 equiv) dropwise and stir the mixture at -78 °C for 8 hours.

  • Transmetallation: Add a solution of ZnCl₂ in THF (1.2 equiv) to the reaction mixture. Allow it to warm to room temperature and stir for 1 hour.

  • Negishi Coupling: Remove the volatiles under vacuum. To the residue, add the aryl bromide (0.7 equiv), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (5 mol%) in anhydrous toluene. Heat the mixture to 80 °C for 18-24 hours.[1]

  • Workup and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product via flash chromatography to isolate the C5-arylated oxazinane-dione.

  • Ring Opening and Oxidation: Cleave the resulting aminal by treatment with TFA in THF. This will yield the corresponding N-Boc-1,3-aminoalcohol. Subsequent oxidation of the primary alcohol (e.g., using Jones reagent) will furnish the desired enantioenriched β²-amino acid.[1]

Expert Insight: The choice of ligand in the Negishi coupling step is critical for controlling regioselectivity. While the dione functionality may alter the electronic landscape compared to the parent oxazinane, the principle of using sterically demanding ligands to favor direct coupling versus smaller ligands to allow for "ring-walking" or migratory insertion remains a powerful tool for directing the reaction outcome.[3][4]

Conclusion

tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate represents a highly promising, albeit under-explored, synthetic intermediate. Its structure combines the stability of N-Boc protection with the synthetic potential of a chiral, cyclic imide. By serving as a constrained precursor to β-aminobutyric acid derivatives, it opens the door to advanced synthetic strategies, most notably the regiodivergent C-H functionalization for the creation of novel β²- and β³-amino acids. The protocols and workflows detailed in this guide, extrapolated from pioneering research on related scaffolds, provide a robust framework for scientists in drug discovery and development to unlock the potential of this versatile molecule.

References

  • Baudoin, O., Lin, W., & Zhang, K.-F. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Catalysis. Available at: [Link]

  • Lin, W., Zhang, K.-F., & Baudoin, O. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. National Institutes of Health. Available at: [Link]

  • Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Baudoin, O. (2019). A new approach to beta-amino acids via enantiospecific ring-walking. Nature Portfolio Chemistry Community. Available at: [Link]

  • Sperry, J. B. (2024). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. Available at: [Link]

Sources

Spectroscopic Characterization of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" represents a molecule of interest within synthetic chemistry, potentially as a building block or a pharmacologically active agent. As this compound is not extensively documented in publicly available spectral databases, this guide serves as a predictive and methodological resource for researchers. It provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for data acquisition and interpretation, empowering researchers to confidently verify the synthesis and purity of the target compound.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is paramount for predicting its spectroscopic behavior. The structure of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate contains several key functional groups that will give rise to characteristic signals in its spectra.

Figure 1: Chemical structure of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Key Structural Features:

  • 1,3-Oxazinane-2,6-dione ring: A six-membered heterocyclic ring containing an oxygen and a nitrogen atom, with two carbonyl groups.

  • N-Boc protecting group: A tert-butoxycarbonyl group attached to the nitrogen atom of the oxazinane ring.

  • Methyl group: A methyl substituent at the 4-position of the ring.

  • Chiral center: The carbon at the 4-position (C4) is a chiral center.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for the target molecule. These predictions are based on established principles of spectroscopy and typical values for the identified functional groups.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[4][5][6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.5 - 4.0Multiplet1HCH -CH₃Methine proton adjacent to the ring oxygen and nitrogen, expected to be deshielded.
~ 3.0 - 2.5Doublet of Doublets2HCH₂ -C=OMethylene protons adjacent to a carbonyl group.
~ 1.5Singlet9HC(CH₃ )₃Protons of the tert-butyl group, magnetically equivalent.
~ 1.4Doublet3HCH-CH₃ Protons of the methyl group coupled to the adjacent methine proton.

Note: The exact chemical shifts and coupling constants will depend on the conformational preferences of the ring.

The carbon NMR spectrum will provide information on the number of unique carbon environments.[7][8]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 165N-C =OCarbonyl carbon of the carbamate.
~ 165 - 160O-C =OCarbonyl carbon of the ester within the ring.
~ 85 - 80C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 70 - 65C H-OCarbon adjacent to the ring oxygen.
~ 45 - 40C H₂-C=OMethylene carbon adjacent to a carbonyl group.
~ 30 - 25C(C H₃)₃Methyl carbons of the tert-butyl group.
~ 20 - 15CH-C H₃Methyl carbon at the 4-position.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[9][10] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[11]

Predicted Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~ 2980 - 2850MediumC-H stretchAlkanes (methyl and methylene groups)
~ 1780 - 1740StrongC=O stretchCarbonyl (cyclic ester/lactone)
~ 1720 - 1680StrongC=O stretchCarbonyl (carbamate)
~ 1370 and 1390MediumC-H bendgem-dimethyl (tert-butyl group)
~ 1250 - 1150StrongC-O stretchEster and carbamate
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to produce a prominent protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺.[12][13][14]

  • Molecular Formula: C₁₀H₁₅NO₅

  • Molecular Weight: 229.23 g/mol

  • Predicted [M+H]⁺: m/z = 230.10

  • Predicted [M+Na]⁺: m/z = 252.08

Expected Fragmentation:

Fragmentation in the mass spectrometer can provide further structural information.[15][16] Common fragmentation pathways for N-Boc protected compounds involve the loss of the tert-butyl group or isobutylene.

  • Loss of tert-butyl cation (-57 Da): m/z = 173.04

  • Loss of isobutylene (-56 Da): m/z = 174.05

  • Loss of CO₂ (-44 Da): m/z = 186.11

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality spectroscopic data for the target compound.

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesize Compound purification Purify (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Interpret Spectra nmr->interpretation ir->interpretation ms->interpretation verification Verify Structure & Purity interpretation->verification

Figure 2: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR)

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified, dry compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition: [17][18][19][20] a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.[21] e. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required compared to the ¹H spectrum.

3. Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum. b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.[22][23][24]

1. Instrument Preparation: a. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[23] b. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[25]

2. Sample Analysis: [26] a. Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface. b. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Interpretation: a. Identify the characteristic absorption bands in the functional group region and compare them to the predicted values.[27][28][29][30][31] b. The fingerprint region can be used for comparison with any future batches of the same compound to confirm identity.[9]

Mass Spectrometry (MS)

Electrospray Ionization coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended.[13][32][33]

1. Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. A small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) may be added to promote ionization.

2. Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate. b. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). c. If available, perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and aid in structural confirmation.

3. Data Analysis: a. Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). b. Determine the accurate mass and calculate the elemental composition to confirm the molecular formula.[16] c. Analyze the fragmentation pattern from the MS/MS spectrum to further validate the proposed structure.[34][35]

Conclusion

This guide provides a robust framework for the spectroscopic characterization of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." By leveraging the predictive data and detailed experimental protocols contained herein, researchers in drug development and synthetic chemistry can efficiently and accurately confirm the identity and purity of this compound. The principles of causality behind experimental choices and the self-validating nature of the described protocols are intended to ensure the highest level of scientific integrity. Adherence to these methodologies will facilitate the confident progression of research involving this and other novel chemical entities.

References

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  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(2), 117-126. Retrieved January 18, 2026, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved January 18, 2026, from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved January 18, 2026, from [Link]

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  • Infrared Spectra Prediction for Functional Group Region Utilizing a Machine Learning Approach with Structural Neighboring Mechanism. (2024, September 19). Analytical Chemistry. Retrieved January 18, 2026, from [Link]

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  • Gaskell, S. J. (1997). Electrospray: Principles and Practice. Journal of Mass Spectrometry, 32(7), 677-688. Retrieved January 18, 2026, from [Link]

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Solubility profile of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Foreword: Charting the Course for a Novel Compound

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body. This guide focuses on a specific NCE: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate . As this compound is not widely characterized in existing literature, this document serves as both a predictive analysis and a strategic blueprint for its comprehensive solubility profiling. We will proceed from theoretical assessment to a detailed, multi-faceted experimental plan, grounding every recommendation in the rigorous standards of pharmaceutical science. The objective is to create a self-validating dossier of solubility data that will decisively guide future formulation and development efforts.

Molecular Structure Analysis and Theoretical Solubility Considerations

Before any empirical testing, a thorough analysis of the molecular structure provides critical insights into the compound's likely physicochemical behavior. The principle of "like dissolves like" is our starting point, where solubility is favored when the intermolecular interactions between the solute and solvent are stronger than the solute-solute and solvent-solvent interactions.[1]

Structure of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate:

  • 1,3-Oxazinane-2,6-dione Core: This heterocyclic ring contains two carbonyl groups (ketone/amide-like) and an ether linkage. These polar moieties can act as hydrogen bond acceptors, contributing to potential interactions with polar solvents like water.

  • Tert-butyl Carboxylate Group: This bulky, non-polar tert-butyl group is significantly lipophilic and will sterically hinder interactions with water molecules, thereby reducing aqueous solubility. The carboxylate group itself adds some polarity.

  • Methyl Group: A small, non-polar alkyl group that slightly increases lipophilicity.

Predicted Solubility Profile: Based on this structure, a dichotomy exists. The polar core suggests some potential for aqueous interaction, but this is likely overshadowed by the large, lipophilic tert-butyl group. Therefore, the compound is predicted to be a poorly water-soluble molecule . Furthermore, the absence of strongly acidic or basic functional groups suggests that its solubility may not be significantly dependent on pH, a hypothesis that must be experimentally verified.[2][3] This initial assessment places the compound squarely in a category where solubility enhancement will be a critical aspect of its development.

The Duality of Solubility: A Strategic Approach to Measurement

In early drug discovery, it is crucial to distinguish between two key types of solubility measurement: kinetic and thermodynamic.[4]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[5][6] It is a high-throughput method ideal for screening large numbers of compounds to flag potential issues early.[4][7] However, it often overestimates the true solubility due to the formation of supersaturated, metastable solutions.[6][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and solid states.[8] It is a more time- and resource-intensive measurement but provides the definitive "gold standard" value necessary for late-stage development, formulation, and regulatory filings.[5][9]

Our strategy will be to first establish a rapid kinetic baseline and then proceed to a comprehensive thermodynamic characterization under various biorelevant conditions.

Experimental Protocol I: High-Throughput Kinetic Solubility Assessment

This initial screen provides a rapid assessment to guide subsequent, more intensive studies. The protocol is designed around laser nephelometry, which measures the scattering of light by suspended particles formed during precipitation.

Causality: We begin with a kinetic assay because it is fast and requires minimal compound, making it ideal for the early stages when compound supply may be limited.[7] It efficiently identifies compounds that are likely to present significant solubility challenges, allowing for early prioritization or structural modification.[4]

Protocol: Laser Nephelometry-Based Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[7]

  • Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity significantly exceeds the background, indicating the onset of precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock 10 mM Stock in DMSO Dilute Serial Dilution into Buffer Stock->Dilute Add Plate 96-Well Plate (Aqueous Buffer) Plate->Dilute Incubate Incubate & Shake (2h @ 25°C) Dilute->Incubate Process Measure Measure Turbidity (Nephelometry) Incubate->Measure Analyze Result Determine Solubility (μg/mL) Measure->Result Calculate

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol II: Thermodynamic (Equilibrium) Solubility Determination

This is the definitive method for establishing the true solubility of the compound. The shake-flask method is the industry standard, ensuring that the system reaches equilibrium.[10]

Causality: Thermodynamic solubility is essential for understanding the maximum driving force for absorption and for developing stable formulations.[4] By incubating the solid compound for an extended period, we ensure that the measured concentration represents a true equilibrium, avoiding the misleadingly high values that can arise from metastable amorphous precipitates common in kinetic assays.[9] Analysis of the remaining solid by microscopy confirms the physical form (crystalline vs. amorphous) at equilibrium.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: Add an excess amount of solid "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" to a series of vials containing the desired test media (see Sections 5 & 6). The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 37 ± 1°C for biorelevance) for a predetermined period (e.g., 24-48 hours).[11][12] The time required to reach equilibrium should be established in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid State Analysis: Recover the remaining solid from the vials and analyze it (e.g., using polarized light microscopy or XRPD) to confirm if any change in solid form (e.g., polymorphism, hydration) occurred during the experiment.[9]

  • pH Verification: For buffered media, the pH of the final saturated solution must be measured and confirmed to be within the target range.[12][13]

Thermodynamic_Solubility_Workflow cluster_analysis Parallel Analysis Start Add Excess Solid to Test Medium Equilibrate Equilibrate in Shaker Bath (e.g., 48h @ 37°C) Start->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify AnalyzeSolid Analyze Residual Solid (Microscopy/XRPD) Separate->AnalyzeSolid Result Thermodynamic Solubility (μg/mL) Quantify->Result AnalyzeSolid->Result Confirms Solid Form

Caption: Workflow for Thermodynamic Solubility Determination.

The Critical Influence of pH and Biorelevant Media

For orally administered drugs, solubility must be understood in the context of the gastrointestinal (GI) tract, where pH and composition vary significantly.

pH-Solubility Profile

According to ICH guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8.[11][12][13][14] This is critical because the ionization state of a drug can dramatically alter its solubility.[3][15] Even for compounds predicted to be neutral, this profiling is a mandatory step to uncover any unexpected pH-dependent behavior.

Experimental Plan: The thermodynamic shake-flask protocol (Section 4) will be executed using a minimum of three buffer systems:

  • pH 1.2: Simulating gastric fluid.

  • pH 4.5: Simulating the upper intestine.

  • pH 6.8: Simulating the lower small intestine.

Solubility in Biorelevant Media

Simple aqueous buffers do not account for the solubilizing effects of bile salts and phospholipids present in the gut.[16] Biorelevant media have been developed to mimic these conditions and provide a more accurate prediction of in vivo dissolution and potential food effects.[17][18]

Experimental Plan: The thermodynamic shake-flask protocol will be repeated using:

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the composition of intestinal fluid after fasting.[19]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the composition after a meal, containing higher concentrations of bile salts and lecithin.[19]

A significant increase in solubility in FeSSIF compared to FaSSIF would indicate a positive food effect, a crucial piece of information for clinical trial design.[17]

Data Presentation and Interpretation

All quantitative data must be consolidated for clear interpretation and comparison.

Table 1: Comprehensive Solubility Profile of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

ParameterMediumTemperature (°C)Solubility (μg/mL)Solid Form Post-Assay
Kinetic Solubility Phosphate-Buffered Saline (pH 7.4)25[Experimental Value]N/A
Thermodynamic Solubility pH 1.2 Buffer (Simulated Gastric)37[Experimental Value][e.g., Crystalline I]
pH 4.5 Buffer (Acetate)37[Experimental Value][e.g., Crystalline I]
pH 6.8 Buffer (Phosphate)37[Experimental Value][e.g., Crystalline I]
FaSSIF (Fasted State)37[Experimental Value][e.g., Crystalline I]
FeSSIF (Fed State)37[Experimental Value][e.g., Crystalline I]

Interpretation and Implications:

The results from these experiments will allow for the classification of the compound according to the Biopharmaceutics Classification System (BCS) .[12][13] Given its predicted low solubility, it is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • If BCS Class II: The primary barrier to oral absorption is dissolution rate. Formulation strategies such as particle size reduction (nanonization) or the creation of amorphous solid dispersions would be high-priority development paths.[2]

  • If BCS Class IV: Both solubility and permeability are barriers, presenting a significant development challenge that may require more advanced drug delivery systems or structural modifications to the molecule itself.

The data from biorelevant media will directly inform clinical guidance, such as whether the drug should be taken with or without food.[16][17]

Conclusion

This technical guide outlines a comprehensive, logical, and experimentally rigorous pathway for defining the complete solubility profile of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." By progressing from theoretical analysis to high-throughput kinetic screening and culminating in definitive thermodynamic studies in biorelevant media, this approach ensures that all critical data is generated. The resulting solubility dossier will not only satisfy regulatory requirements but, more importantly, will provide the foundational knowledge necessary to guide the formulation strategy, de-risk development, and ultimately determine the therapeutic potential of this novel compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formul
  • Kinetic versus thermodynamic solubility tempt
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Biorelevant Media Simulate Fasted And Fed Gut Fluids. Biorelevant.com.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • A review on development of biorelevant dissolution medium. SciSpace.
  • BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES. Nirma University Journals.
  • The influence of pH on solubility in w
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • solubility experimental methods.pptx. Slideshare.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA.
  • BIOPHARMACEUTICS CLASSIFIC

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of β-Amino Acids Using Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-amino acids are crucial building blocks in the development of pharmaceuticals and peptidomimetics due to their ability to form stable secondary structures in peptides.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of β-amino acids utilizing tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This method offers a robust and highly diastereoselective approach to accessing these valuable molecules. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols, and offer insights into critical experimental parameters.

Introduction: The Significance of β-Amino Acids and the Oxazinanone Approach

The synthesis of enantiomerically pure β-amino acids is a significant area of focus in organic chemistry and drug discovery.[1][2] These compounds are integral to the creation of β-peptides, which exhibit enhanced proteolytic stability and unique folding patterns compared to their α-peptide counterparts. The oxazinanone methodology, specifically employing N-Boc protected 1,3-oxazinan-2-ones, has emerged as a powerful strategy for asymmetric synthesis.

The core of this strategy lies in the use of a chiral auxiliary, a molecule that temporarily incorporates into the substrate to control the stereochemical outcome of a reaction, and is subsequently removed. In this case, the tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, derived from a chiral β-amino acid, serves as a rigid scaffold. The inherent chirality of the oxazinanone ring directs the diastereoselective functionalization at a specific position, ultimately leading to the desired enantiomer of the target β-amino acid.

Mechanistic Rationale: Achieving Diastereoselectivity

The key to this synthetic route is the diastereoselective alkylation of the enolate derived from the N-acylated oxazinanone. The process can be broken down into the following key steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the acyl group attached to the oxazinanone nitrogen. This generates a rigid, planar enolate.

  • Stereocontrolled Alkylation: The bulky tert-butyl group and the methyl group on the oxazinanone ring create a sterically hindered environment. This steric hindrance directs the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face of the enolate, leading to a highly diastereoselective C-C bond formation.

  • Auxiliary Cleavage: After the desired alkyl group has been introduced, the chiral auxiliary is cleaved under hydrolytic conditions (e.g., using lithium hydroxide) to release the newly synthesized, enantiomerically enriched β-amino acid. The auxiliary can often be recovered and recycled.

This approach leverages well-established principles of asymmetric synthesis, where a chiral auxiliary dictates the stereochemical outcome of a reaction.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model β-amino acid using the title reagent.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Reagents should be of high purity. Anhydrous solvents are commercially available or can be prepared by standard methods.

  • Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions.

Step 1: Acylation of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

This initial step involves attaching the desired acyl group to the nitrogen of the oxazinanone.

Materials:

  • Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the solution.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step.

Materials:

  • N-acylated oxazinanone from Step 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acylated oxazinanone (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise to the solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows the reaction is complete.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Isolation of the β-Amino Acid

The final step involves the removal of the auxiliary to yield the desired product.

Materials:

  • Alkylated oxazinanone from Step 2

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the alkylated oxazinanone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.5 M, 4.0 equiv) and hydrogen peroxide (4.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Wash the aqueous layer with DCM to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected β-amino acid.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amino acid is desired.[4]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Oxazinanone Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Acylated_Oxazinanone N-Acylated Oxazinanone Oxazinanone->Acylated_Oxazinanone  Et3N, DCM Acyl_Chloride Acyl Chloride/ Anhydride Acyl_Chloride->Acylated_Oxazinanone Alkylated_Product Alkylated Oxazinanone Acylated_Oxazinanone->Alkylated_Product  1. LDA, THF, -78°C  2. Alkyl Halide Beta_Amino_Acid Boc-Protected β-Amino Acid Alkylated_Product->Beta_Amino_Acid  LiOH, H2O2  THF/H2O Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylated_Product

Caption: General workflow for the synthesis of β-amino acids.

Data Presentation: Expected Outcomes

The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5 dr. The overall yields for the three-step sequence are generally good, ranging from 50-80% depending on the specific substrates used.

Electrophile (Alkyl Halide)Diastereomeric Ratio (dr)Isolated Yield (%)
Benzyl bromide>98:275
Methyl iodide>95:582
Allyl bromide>97:378
Ethyl iodide>96:472

Note: These are representative data and actual results may vary based on specific reaction conditions and substrate combinations.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This can be caused by the enolate not being fully formed before the addition of the electrophile, or the reaction temperature rising above -78 °C. Ensure the use of a strong base and maintain strict temperature control.

  • Low Yield in Alkylation: Incomplete enolate formation or the use of a less reactive electrophile can lead to low yields. Consider using a more reactive alkylating agent (e.g., an alkyl triflate) or increasing the reaction time.

  • Difficulty in Auxiliary Cleavage: If the cleavage is sluggish, ensure that fresh hydrogen peroxide is used and that the reaction temperature is maintained at 0 °C to prevent side reactions.

  • Boc-Protection: The use of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate directly incorporates the widely used Boc protecting group, simplifying subsequent steps in peptide synthesis.[5][6]

Conclusion

The use of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate provides a reliable and highly stereocontrolled route to a variety of enantiomerically enriched β-amino acids. The methodology is robust, the protocols are well-defined, and the starting materials are accessible. This makes it an invaluable tool for researchers in the fields of medicinal chemistry and materials science for the construction of novel peptides and other biologically active molecules.

References

  • Cheng, R. P.; Gellman, S. H.; DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]

  • Juaristi, E. (Ed.). (1997). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. [Link]

  • Lait, S. M., et al. (2007). Chiral auxiliaries in asymmetric synthesis. Topics in Current Chemistry, 279, 1-46. [Link]

  • Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for the t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394. [Link]

  • Angell, Y. M., et al. (2006). Experimental Procedures. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols: Asymmetric Synthesis with Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for Stereocontrolled Transformations

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a chiral heterocyclic building block with significant potential in asymmetric synthesis. The inherent chirality, typically derived from a readily available chiral pool starting material such as (S)- or (R)-β-aminoisobutyric acid, combined with the rigid 1,3-oxazinane-2,6-dione framework, provides a powerful platform for stereoselective transformations. The N-Boc (tert-butoxycarbonyl) group serves a dual role: it activates the molecule for enolization and modulates its solubility and reactivity, while also acting as a protecting group that can be readily removed under acidic conditions.

The key to the utility of this reagent lies in the stereodirecting influence of the C4-methyl group. This substituent effectively shields one face of the molecule, compelling incoming electrophiles to approach from the less hindered side during enolate reactions. This facial bias is the cornerstone of its application in the diastereoselective synthesis of complex chiral molecules, particularly substituted β-amino acids and their derivatives, which are valuable components in peptidomimetics and pharmacologically active compounds.

These application notes will provide a detailed overview of the application of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in asymmetric synthesis, with a focus on diastereoselective enolate alkylation. The protocols provided are based on established methodologies for similar 4-substituted-1,3-oxazinan-6-one systems and are intended to serve as a comprehensive guide for researchers.

Core Application: Diastereoselective Enolate Alkylation

The primary application of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is as a chiral auxiliary for the diastereoselective alkylation of the C5 position. The process involves the generation of a chiral enolate, which then reacts with an electrophile to create a new stereocenter at C5, with the stereochemical outcome dictated by the existing stereocenter at C4.

Mechanism of Stereocontrol

The stereoselectivity of the alkylation reaction is rationalized by the formation of a rigid enolate intermediate where the C4-methyl group blocks one face of the planar enolate. Consequently, the electrophile preferentially attacks from the opposite, less sterically encumbered face, leading to the formation of the trans diastereomer as the major product. The choice of base and reaction conditions can further influence the rigidity of the transition state and, therefore, the degree of diastereoselectivity.

Diagram of Proposed Stereochemical Pathway

stereocontrol reagent Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate enolate Chiral Enolate (C4-methyl blocks top face) reagent->enolate  Base (e.g., KHMDS) transition_state Transition State (Electrophile approaches from bottom face) enolate->transition_state  Electrophile (R-X) product Trans-5-alkylated product (Major diastereomer) transition_state->product workflow start Chiral Oxazinanone enolate Enolate Formation (KHMDS, -78 °C) start->enolate alkylation Alkylation (R-X, -78 °C) enolate->alkylation product Trans-Alkylated Product (High d.r.) alkylation->product deprotection Hydrolysis (LiOH, THF/H₂O) product->deprotection final_product N-Boc β-Amino Acid deprotection->final_product

Application Notes and Protocols: Nucleophilic Reactions of tert-Butyl 4-Methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for β-Amino Acid Derivatives

tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a cyclic imide bearing a tert-butoxycarbonyl (Boc) protecting group, is a valuable synthetic intermediate. Its structure incorporates key features that allow for controlled reactions with nucleophiles, primarily leading to the formation of β-amino acid derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their ability to form unique peptide secondary structures and exhibit enhanced proteolytic stability.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in reactions with various nucleophiles. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the factors influencing reaction outcomes.

Chemical Structure and Reactivity

The reactivity of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is governed by the two electrophilic carbonyl carbons within the 1,3-oxazinane ring and the influence of the electron-withdrawing Boc group on the nitrogen atom. The Boc group enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack.

The general reaction mechanism proceeds via a nucleophilic acyl substitution pathway.[2][3] A nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.[4] Subsequent collapse of this intermediate results in the ring-opening of the 1,3-oxazinane, yielding a functionalized β-amino acid derivative. The regioselectivity of the nucleophilic attack (at the C2 or C6 carbonyl) can be influenced by steric and electronic factors of both the substrate and the nucleophile.

Application 1: Aminolysis for the Synthesis of β-Amino Amides

The reaction of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate with primary and secondary amines is a straightforward method for the synthesis of N-Boc-protected β-amino amides. This transformation is particularly useful in peptide synthesis, where the incorporation of β-amino acids can be challenging using standard peptide coupling agents.[5]

Reaction Mechanism: Aminolysis

The aminolysis reaction is a classic example of nucleophilic acyl substitution. The amine nucleophile attacks one of the carbonyl carbons of the oxazinane ring. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the acyl-oxygen bond and the formation of the corresponding β-amino amide.

Aminolysis Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products reactant1 tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 R¹R²NH (Amine) reactant2->intermediate product N-Boc-β-amino amide intermediate->product Ring Opening

Caption: General workflow for the aminolysis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl (4-amino-3-methyl-1,4-dioxobutan-2-yl)carbamate

This protocol describes the reaction with ammonia as the nucleophile.

Materials:

  • tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Ammonia solution (7 N in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 eq) in dichloromethane (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add the ammonia solution (7 N in methanol, 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino amide.

ReagentMolar Eq.
tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate1.0
Ammonia (7 N in MeOH)2.0

Application 2: Alcoholysis for the Synthesis of β-Amino Esters

The reaction with alcohols (alcoholysis) provides access to N-Boc-protected β-amino esters. These compounds are versatile intermediates that can be further elaborated or deprotected for subsequent transformations.

Reaction Mechanism: Alcoholysis

Similar to aminolysis, alcoholysis proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks a carbonyl carbon, leading to a ring-opened ester product. This reaction is often catalyzed by a mild base to deprotonate the alcohol and increase its nucleophilicity.

Alcoholysis_Mechanism Start tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate + R'OH (Alcohol) + Base (e.g., Et3N) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product N-Boc-β-amino ester Intermediate->Product Ring Opening

Caption: Mechanism of base-catalyzed alcoholysis.

Experimental Protocol: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylbutanoate

Materials:

  • tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 eq) in methanol (15 mL per mmol of substrate).

  • Add triethylamine (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by flash chromatography.

ReagentMolar Eq.
tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate1.0
Triethylamine1.5
MethanolSolvent

Application 3: Reaction with Grignard Reagents for β-Amino Ketone Synthesis

The addition of organometallic reagents, such as Grignard reagents, allows for the introduction of a carbon-carbon bond, leading to the formation of β-amino ketones after hydrolysis. This reaction provides a powerful tool for creating more complex molecular architectures.

Reaction Mechanism: Grignard Reaction

The Grignard reagent, a potent carbon nucleophile, attacks a carbonyl group of the oxazinane. This is followed by the collapse of the tetrahedral intermediate and ring-opening. It is important to note that Grignard reagents can potentially react with both carbonyl groups, and careful control of stoichiometry is necessary to favor mono-addition.

Grignard_Reaction_Workflow start_node Start: tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate reagent_node Add Grignard Reagent (R-MgX) start_node->reagent_node intermediate_node Formation of Tetrahedral Intermediate reagent_node->intermediate_node hydrolysis_node Aqueous Workup (e.g., NH4Cl) intermediate_node->hydrolysis_node Ring Opening product_node Product: N-Boc-β-amino ketone hydrolysis_node->product_node

Caption: Workflow for the synthesis of β-amino ketones using a Grignard reagent.

Experimental Protocol: Synthesis of tert-Butyl (3-methyl-1-oxo-1-phenylbutan-2-yl)carbamate

Materials:

  • tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a stirred solution of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 eq) in anhydrous THF at -78 °C, add phenylmagnesium bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target β-amino ketone.

ReagentMolar Eq.
tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate1.0
Phenylmagnesium bromide1.1

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Reactions involving Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Careful control of the nucleophile stoichiometry is crucial to avoid side reactions, such as double addition in the case of Grignard reagents.

  • Reaction Monitoring: TLC is an effective technique for monitoring the progress of these reactions. Choose an appropriate solvent system to achieve good separation of starting material and product.

  • Purification: The products of these reactions are often amenable to purification by silica gel chromatography. The polarity of the eluent will depend on the specific product.

Conclusion

tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a versatile and valuable reagent for the synthesis of a range of N-Boc-protected β-amino acid derivatives. By carefully selecting the nucleophile and reaction conditions, researchers can access β-amino amides, esters, and ketones, which are important building blocks in the development of novel therapeutics and peptidomimetics. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this reagent in a research setting.

References

  • Baudoin, O. (2019). A new approach to beta-amino acids via enantiospecific ring-walking.
  • Davies, J. S., & Hewe, J. (1990). The preparation of β-amino-acid peptides using oxazinones.
  • Lin, W., Zhang, K.-F., & Baudoin, O. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids.
  • Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2010). An Efficient Protocol for Accessing β-Amino Dicarbonyl Compounds through aza-Michael Reaction. Journal of the Brazilian Chemical Society, 21(6), 1130-1136.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
  • Chemistry LibreTexts. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • Ukranc, B., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(11), 2947.
  • Baudoin, O., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
  • Davies, H. M. L., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 134(30), 12763–12769.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2015 2nd International Conference on Materials Engineering and Environmental Science.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9992–10001.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Kuchar, M., et al. (1993). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Al-Noaimi, M., et al. (2021). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1225, 129202.

Sources

Application Notes and Protocols for the Deprotection of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Deprotection of a Cyclic N-Boc Carbamate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities. Its widespread use stems from its stability across a broad spectrum of reaction conditions and its predictable, facile removal under acidic conditions.[1] This application note provides a detailed exploration of deprotection strategies for a specific N-Boc protected compound: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

While the fundamental principles of Boc deprotection are well-established, the cyclic and dicarbonyl nature of this particular substrate introduces unique considerations. The 1,3-oxazinane-2,6-dione core may exhibit sensitivities that necessitate a careful selection of deprotection reagents and conditions to avoid undesired side reactions, such as ring-opening or epimerization at the C4 position.

This guide is designed to provide researchers with a robust framework for approaching this deprotection. We will delve into the mechanistic underpinnings of common deprotection protocols, offer detailed, step-by-step experimental procedures, and discuss alternative methods for sensitive substrates. Our objective is to equip the practicing scientist with the knowledge to not only successfully deprotect the target molecule but also to troubleshoot and optimize the reaction for their specific synthetic context.

Core Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The lability of the Boc group in acidic media is the most common strategy for its removal.[1][2] The generally accepted mechanism proceeds through a series of well-defined steps, ensuring a clean and efficient reaction under appropriate conditions.

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4][5]

  • Formation of a Tert-butyl Cation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[3][5] This is an irreversible step that drives the reaction to completion. It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of this gas.[3][4]

  • Formation of the Free Amine: The final product is the protonated amine, which can be neutralized during aqueous work-up to yield the free secondary amine of the 4-methyl-2,6-dioxo-1,3-oxazinane.

The tert-butyl cation generated can be quenched by various nucleophiles or can be deprotonated to form isobutylene gas.[3] In some instances, it can lead to side reactions by alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[6] The choice of solvent and the potential inclusion of a cation scavenger can mitigate these undesired outcomes.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Neutralization BocProtected N-Boc Oxazinanedione ProtonatedBoc Protonated Intermediate BocProtected->ProtonatedBoc H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid Cleavage TertButylCation Tert-butyl Cation FreeAmine Protonated Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ (gas) FinalProduct Deprotected Oxazinanedione FreeAmine->FinalProduct Base (Work-up) Deprotection_Workflow cluster_start Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Verification Start Start with N-Boc Oxazinanedione ChooseProtocol Select Deprotection Protocol (e.g., TFA, HCl, Oxalyl Chloride) Start->ChooseProtocol RunReaction Perform Reaction (Control Temp & Time) ChooseProtocol->RunReaction Monitor Monitor Progress (TLC, LC-MS) RunReaction->Monitor Monitor->RunReaction If Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup If Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Purification (Chromatography/Recrystallization) Purify->Purify If Impure Characterize Characterize Product (NMR, MS, IR) Purify->Characterize If Pure Dry->Purify End Pure Deprotected Product Characterize->End

Sources

The Strategic Incorporation of β-Amino Acids in Peptide Synthesis: A Guide to tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate and Related Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the application of specialized amino acid derivatives in peptide synthesis, with a focus on structures related to tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. While this specific chemical entity is not a commonly cataloged reagent, its name delineates a clear functional structure: a Boc-protected, cyclic derivative of a β-amino acid, likely β-aminoisovaleric acid. Such compounds represent activated synthons for the incorporation of β-amino acids into peptide chains, a key strategy in the development of peptidomimetics with enhanced therapeutic properties.

This guide will therefore elucidate the broader, established field of utilizing Boc-protected β-amino acids in peptide synthesis. We will explore the rationale behind their use, detailed protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS), and the structural implications for the final peptide product.

The Rationale for β-Amino Acids in Peptide Design

Peptides composed of natural α-amino acids are often limited as therapeutic agents due to their rapid degradation by proteases and their propensity to adopt flexible conformations. The incorporation of β-amino acids, which possess an additional carbon atom in their backbone, offers a powerful strategy to overcome these limitations.

Key Advantages of β-Amino Acid Incorporation:

  • Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides renders them resistant to cleavage by common proteases, thereby increasing their in vivo half-life.

  • Conformational Control: β-amino acids induce unique and stable secondary structures, such as helices, turns, and sheets, which are distinct from those formed by α-amino acids. This allows for the design of peptides with well-defined three-dimensional shapes to optimize target binding.

  • Structural Diversity: The vast array of possible side chains and substitution patterns on the β-amino acid backbone provides a rich source of chemical diversity for drug discovery.

The subject of this guide, tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, can be conceptualized as a pre-activated, cyclized form of N-Boc-β-aminoisovaleric acid. This cyclic structure, akin to an N-carboxyanhydride (NCA), is designed for efficient coupling, potentially minimizing the need for additional coupling reagents and reducing side reactions.

The Building Block: Understanding Boc-Protected β-Amino Acids

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[1][2] The Boc group is stable under a variety of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[3][4] This orthogonality makes it ideal for step-wise peptide elongation on a solid support.

The synthesis of enantiomerically pure N-Boc-β-amino acids can be achieved through various synthetic routes, often starting from corresponding α-amino acids. For instance, N-Boc-β-hydroxyvaline has been synthesized from N-protected serine methyl esters.[5]

Experimental Protocols: Incorporation of Boc-β-Amino Acids via SPPS

The following section provides a detailed protocol for the incorporation of a generic Boc-protected β-amino acid into a growing peptide chain using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Materials and Reagents
Reagent/MaterialGradeSupplier
Merrifield Resin (or other suitable resin)Synthesis Gradee.g., ChemPep
Boc-β-amino acidSynthesis GradeVarious
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Diisopropylethylamine (DIEA)Reagent GradeSigma-Aldrich
HBTU (or other coupling reagent)Synthesis GradeVarious
HOBtSynthesis GradeVarious
Isopropanol (IPA)Reagent GradeSigma-Aldrich
Hydrogen Fluoride (HF)AnhydrousSpecialized Gas
Workflow for a Single Coupling Cycle

The following workflow outlines the key steps for adding a Boc-β-amino acid to a peptide-resin.

SPPS_Workflow start Start: Peptide-Resin (Free N-terminus) deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Step 2: Washing (DCM, IPA) deprotection->wash1 Removes TFA and t-butyl cations neutralization Step 3: Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Step 4: Washing (DCM) neutralization->wash2 Removes excess base coupling Step 5: Coupling (Boc-β-AA, HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Step 6: Washing (DMF, DCM) coupling->wash3 Removes excess reagents end_cycle End of Cycle: Elongated Peptide-Resin (Repeat for next amino acid) wash3->end_cycle Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase BocAA Boc-β-AA-COOH Carboxylic Acid ActivatedEster Boc-β-AA-OBt Activated Ester BocAA->ActivatedEster + HBTU/HOBt + DIEA HBTU HBTU Coupling Reagent NewPeptideBond Boc-β-AA-NH-Peptide-Resin Peptide Bond Formed ActivatedEster->NewPeptideBond + PeptideResin PeptideResin H₂N-Peptide-Resin Free Amine

Caption: Simplified mechanism of β-amino acid activation and coupling.

The choice of coupling reagent is critical for efficient peptide bond formation. Reagents like HBTU, in the presence of HOBt and a base (DIEA), convert the carboxylic acid of the incoming Boc-β-amino acid into a highly reactive O-acylisourea intermediate, which then forms an activated ester. This activated species is susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin, leading to the formation of a new peptide bond. The use of β-amino acids can sometimes lead to slower coupling kinetics due to steric hindrance, necessitating longer reaction times or the use of more potent coupling agents.

Trustworthiness and Self-Validation

A robust peptide synthesis protocol incorporates in-process controls to ensure the success of each step.

  • Kaiser Test: This colorimetric test is invaluable for detecting free primary amines on the resin. A positive result (blue color) after a coupling step indicates incomplete reaction, necessitating a recoupling step. A negative result (yellow) after deprotection suggests an issue with the TFA deprotection step.

  • Mass Spectrometry: After cleavage, electrospray ionization mass spectrometry (ESI-MS) of the crude peptide product is essential to verify that the correct mass has been obtained, confirming the successful incorporation of all amino acids.

  • HPLC Analysis: Analytical HPLC of the crude product provides a profile of the reaction purity, allowing for the identification of deletion sequences or other byproducts.

Conclusion

While tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate represents a specialized, activated building block, the principles of its use are firmly rooted in the well-established methodology of Boc-SPPS of β-amino acids. The incorporation of these non-natural amino acids is a cornerstone of modern peptidomimetic design, enabling the creation of novel peptide therapeutics with enhanced stability and controlled conformations. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully incorporate these valuable building blocks into their peptide synthesis workflows.

References

  • ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Amine Protection: The Role of the Tert-Butyloxycarbonyl (Boc) Group in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Query on "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

A comprehensive review of the scientific literature and chemical databases was conducted for information regarding "tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" as a protecting group for amino acids. This search did not yield established protocols or applications for this specific compound in this context. The structure suggests a cyclic, activated N-Boc reagent. While novel protecting group strategies are continuously developed, this particular molecule does not appear to be in widespread use.

Theoretically, such a cyclic structure could function as a Boc-donating reagent. The 1,3-oxazinane-2,6-dione core could act as a leaving group upon nucleophilic attack by an amine, similar to how the tert-butyl carbonate moiety departs from the standard di-tert-butyl dicarbonate reagent. Potential advantages of such a cyclic reagent might include altered reactivity, stability, or solubility profiles, and the generation of different, potentially more easily removable byproducts. However, without experimental data, this remains speculative.

This guide will therefore focus on the universally adopted and extensively validated methodology for the introduction of the tert-butyloxycarbonyl (Boc) protecting group , a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1] We will provide the foundational principles, reaction mechanisms, and field-proven protocols that are essential for researchers, scientists, and drug development professionals.

Core Principles of Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[2][3] Its popularity stems from a combination of favorable characteristics:

  • Ease of Introduction: The Boc group is readily introduced to an amine functional group under mild conditions, typically using di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride).[4]

  • Robust Stability: The resulting N-Boc carbamate is stable to a wide range of nucleophilic and basic conditions, making it compatible with many subsequent reaction steps.[5]

  • Orthogonality: The Boc group is orthogonal to other common protecting groups. For instance, it is stable to the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is critical in multi-step syntheses like solid-phase peptide synthesis (SPPS).[1][3]

  • Mild Cleavage: The Boc group can be removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which preserves many other acid-labile functionalities.[6]

These features make the Boc group an indispensable tool for temporarily masking the nucleophilicity and basicity of amines, thereby preventing unwanted side reactions and enabling precise chemical transformations elsewhere in the molecule.[1]

Mechanism of N-Boc Protection

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The reaction can be performed with or without a base, although the use of a mild base is common to neutralize the protonated amine and drive the reaction to completion.

The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[7] This initial attack forms a transient tetrahedral intermediate.[8] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into the neutral, volatile byproducts carbon dioxide (CO₂) and tert-butanol (t-BuOH).[7] If a base like triethylamine (TEA) is used, it deprotonates the positively charged amine in the intermediate step.[9]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Experimental Protocol: N-Boc Protection of Amino Acids

This protocol provides a general procedure for the protection of the α-amino group of an amino acid in solution.

Materials:

  • Amino Acid (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 equivalents)

  • Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetonitrile

  • Base: Sodium bicarbonate (NaHCO₃, 2.0 equivalents) or Triethylamine (TEA, 1.5 equivalents)

  • 1 M HCl or 5% Citric Acid solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 1:1 mixture of dioxane and water (e.g., 20 mL per 10 mmol of amino acid). Stir at room temperature until the solids are fully dissolved. If using an organic solvent like THF, use a base like triethylamine (1.5 eq.).

  • Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane or the same organic solvent being used, dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure on a rotary evaporator to remove the organic solvent.

    • Dilute the remaining aqueous residue with water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl or 5% citric acid solution. The Boc-protected amino acid will typically precipitate as a white solid or an oil.

    • Extract the product into ethyl acetate (3 x 30 mL).

  • Isolation:

    • Combine the organic extracts and wash with water (1 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amino acid.

  • Purification (if necessary): The product is often pure enough for subsequent steps. If required, it can be purified by recrystallization (e.g., from EtOAc/hexanes) or column chromatography.

Amino Acid TypeTypical BaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Aliphatic (e.g., Ala, Val)NaHCO₃Dioxane/H₂O252-4>95%
Aromatic (e.g., Phe, Tyr)NaHCO₃Dioxane/H₂O253-6>90%
Hydroxylic (e.g., Ser, Thr)NaHCO₃Dioxane/H₂O254-8>90%
Basic (e.g., Lys)NaOH (pH ~10)Dioxane/H₂O256-12>85%

Mechanism of N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl carbocation.[10]

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by a strong acid, such as TFA. This makes the carbonyl carbon more electrophilic.[11]

  • Cleavage: The C-O bond cleaves, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[10]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[10]

  • Protonation of Amine: In the highly acidic environment, the newly liberated amine is immediately protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[10]

A critical consideration is the fate of the highly reactive tert-butyl cation, which can act as an alkylating agent, leading to side reactions with nucleophilic residues like tryptophan and methionine. To prevent this, scavengers or cation traps such as triisopropylsilane (TIS), thioanisole, or water are added to the deprotection mixture.[3][5]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc Protonated [Protonated Carbamate] ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Protonation CarbamicAcid [Carbamic Acid] Protonated->CarbamicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Boc Protection-Deprotection Workflow AA Free Amino Acid (R-CH(NH₂)COOH) Protect Boc Protection Step AA->Protect (Boc)₂O, Base BocAA N-Boc Amino Acid (R-CH(NHBoc)COOH) Protect->BocAA PeptideSynth Peptide Synthesis / Further Reactions BocAA->PeptideSynth Deprotect Boc Deprotection Step PeptideSynth->Deprotect TFA, Scavengers AmineSalt Deprotected Amine Salt (R-CH(NH₃⁺)COOH) Deprotect->AmineSalt

Caption: General workflow for the Boc protection and deprotection cycle.

Conclusion: Strategic Application

Despite the prevalence of the milder Fmoc strategy in modern solid-phase peptide synthesis, the Boc protecting group remains a powerful and highly relevant tool. [12]Its unique advantages, particularly in mitigating peptide aggregation during the synthesis of long or hydrophobic sequences, ensure its continued application in both academic and industrial settings. [13]A thorough understanding of the underlying mechanisms, reaction conditions, and potential side reactions is paramount for its successful implementation, enabling the synthesis of complex and challenging molecular targets with high fidelity.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Google Patents. Process for preparing di-tert.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • AAPPTec. Peptide Synthesis - FAQ. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. [Link]

  • SlideShare. Protection for amino group and amino acid. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

  • Scribd. TFA Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry LibreTexts. Peptide Synthesis. [Link]

Sources

Application Notes and Protocols: Experimental Setup for Reactions Involving Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Boc-Protected Oxazinanone

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a heterocyclic compound featuring a Boc (tert-butyloxycarbonyl) protecting group on a nitrogen atom within a 1,3-oxazinane-2,6-dione ring system. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. The Boc group offers robust protection of the secondary amine under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, unmasking the amine for further functionalization.[1][2] The oxazinanone ring itself presents multiple reactive sites, including two carbonyl groups and an alpha-carbon, suggesting potential for a variety of chemical transformations.

These application notes will provide a detailed experimental setup for a fundamental reaction involving this compound: the acid-catalyzed deprotection of the Boc group. Understanding and mastering this gateway reaction is crucial for any researcher intending to utilize this versatile building block. We will delve into the rationale behind the chosen protocol, safety considerations, and methods for monitoring and characterization.

Core Concept: The Acid-Labile Nature of the Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its popularity stems from its stability towards a broad range of reagents, including nucleophiles and bases, while being readily cleaved under acidic conditions.[1] The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This process regenerates the free amine.

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being the most common.[3][4] The choice of acid and solvent is often dictated by the presence of other acid-sensitive functional groups in the molecule and the desired reaction kinetics.

Experimental Protocol: Acid-Catalyzed Deprotection of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

This protocol details the removal of the Boc group to yield 4-methyl-1,3-oxazinane-2,6-dione.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylateSynthesis GradeIn-house/CommercialEnsure purity by NMR or LC-MS before use.
Dichloromethane (DCM)AnhydrousSigma-AldrichUse from a freshly opened bottle or dried.
Trifluoroacetic Acid (TFA)Reagent GradeAcros OrganicsHandle in a fume hood with proper PPE.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeFischer ScientificFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR ChemicalsFor drying the organic phase.
Diethyl EtherACS GradeEMD MilliporeFor product precipitation/crystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). Stir the solution at room temperature (20-25 °C) until all the solid has dissolved.

  • Deprotection Reaction:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution over 5-10 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM.

    • Slowly and carefully add the DCM solution to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 4-methyl-1,3-oxazinane-2,6-dione can often be purified by precipitation or crystallization. Trituration with cold diethyl ether can induce precipitation of the product.

    • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • If further purification is required, column chromatography on silica gel can be performed.

Characterization

The identity and purity of the final product, 4-methyl-1,3-oxazinane-2,6-dione, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of the tert-butyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl and N-H stretching frequencies.

Visualization of the Experimental Workflow

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Starting Material in Anhydrous DCM cool Cool to 0 °C start->cool Stir add_tfa Add TFA Dropwise cool->add_tfa react Stir at RT (1-2h) add_tfa->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry & Concentrate extract->dry purify Purify by Precipitation/ Crystallization dry->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

Causality Behind Experimental Choices

  • Anhydrous Dichloromethane (DCM) as Solvent: DCM is a good solvent for a wide range of organic compounds and is relatively inert to acidic conditions. Using an anhydrous solvent prevents potential side reactions involving water.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature.[4] It is also volatile, which facilitates its removal during the work-up. While other acids like HCl in dioxane could be used, TFA often provides cleaner and faster reactions.[5]

  • Reaction at 0 °C initially: The initial cooling of the reaction mixture before the addition of TFA helps to control any potential exotherm, ensuring a safer and more controlled reaction.

  • Saturated Sodium Bicarbonate Wash: This step is crucial for neutralizing the excess TFA. Incomplete neutralization can lead to the protonation of the desired amine product, making its extraction into the organic phase less efficient and potentially causing issues in subsequent steps.

  • Purification by Precipitation/Crystallization: The deprotected product, 4-methyl-1,3-oxazinane-2,6-dione, is expected to be more polar than the Boc-protected starting material. This difference in polarity allows for purification by precipitating the product from a less polar solvent like diethyl ether.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling chemicals.

  • Fume Hood: All manipulations involving trifluoroacetic acid and dichloromethane should be performed in a well-ventilated fume hood. TFA is corrosive and has a pungent odor.

  • Neutralization: The neutralization of TFA with sodium bicarbonate should be done slowly and cautiously due to vigorous gas evolution. Ensure the reaction vessel is large enough to accommodate potential foaming.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Conclusion

The protocol described provides a reliable and well-grounded method for the deprotection of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. By understanding the principles behind each step, researchers can confidently execute this reaction and adapt it as needed for their specific synthetic goals. The resulting 4-methyl-1,3-oxazinane-2,6-dione is a valuable intermediate, ready for further elaboration in the synthesis of novel compounds.

References

  • Sigma-Aldrich. BOC-ON.
  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • ACS Publications. Solid Phase Synthesis of Short Peptide-Based Multimetal Tags for Biomolecule Labeling.
  • ResearchGate.
  • ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • RSC Publishing.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

A Senior Application Scientist's Guide to the Chromatographic Purification of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed guide for the chromatographic purification of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate and its derivatives. This class of N-Boc protected heterocyclic compounds presents unique purification challenges due to the polarity imparted by the dioxo-oxazinane core and the chemical sensitivity of the tert-butoxycarbonyl (Boc) protecting group. We will explore a multi-tiered strategy, beginning with rapid, bulk purification via flash chromatography and advancing to high-resolution separation with preparative High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods for their specific derivatives.

Introduction: Understanding the Molecule and Its Challenges

The 1,3-oxazinane-2,6-dione scaffold is a valuable building block in medicinal chemistry, appearing in various synthetically important intermediates.[1][2] The introduction of a tert-butoxycarbonyl (Boc) group serves to protect the nitrogen atom, a common strategy in multi-step organic synthesis.[3] However, the combination of the polar heterocyclic core and the bulky, nonpolar, and labile Boc group creates a molecule with an amphiphilic character that complicates purification.

Key Purification Hurdles:

  • Polarity: The dual carbonyl groups and the heteroatoms (N, O) in the oxazinane ring make the core structure highly polar. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing peak tailing and requiring strong solvent systems for elution. In reversed-phase HPLC, these compounds may exhibit poor retention.[4][5]

  • Protecting Group Lability: The N-Boc group is notoriously sensitive to acidic conditions and can also be cleaved under certain thermal stresses.[6] Purification methods must employ neutral or near-neutral conditions and avoid excessive heat to prevent unintended deprotection.

  • Solubility: Derivatives can range from highly soluble in organic solvents to sparingly soluble, impacting the choice of loading technique and mobile phase composition.

This guide provides a systematic approach to navigate these challenges, ensuring high purity and recovery of the target compound.

A Systematic Purification Workflow

A successful purification strategy is not a single method but a logical progression from crude material to a highly pure, verified compound. The workflow begins with a low-resolution, high-capacity technique to remove the bulk of impurities, followed by a high-resolution technique if necessary.

PurificationWorkflow Crude Crude Reaction Mixture TLC Analytical TLC Analysis (Method Scouting) Crude->TLC Decision Purity Assessment: Is Flash Chromatography Sufficient? TLC->Decision Flash Protocol 1: Bulk Purification via Flash Chromatography Decision->Flash Yes Prep_HPLC Protocol 2: High-Purity Polishing via Preparative HPLC Decision->Prep_HPLC No, direct to HPLC Analysis Fraction Analysis (TLC, LC-MS) Flash->Analysis HPLC_Decision Purity > 95%? HPLC_Decision->Prep_HPLC No Combine Combine Pure Fractions & Evaporate HPLC_Decision->Combine Yes Prep_HPLC->Analysis Re-analyze fractions Analysis->HPLC_Decision Final Pure Compound (>98%) Combine->Final HPLC_Principle cluster_0 Normal Phase / HILIC cluster_1 Reversed Phase (Polar-Embedded) node_NP Stationary Phase: Polar (Silica) Mobile Phase: Nonpolar/High Organic Elution Order: Least Polar First node_RP Stationary Phase: Nonpolar (C18 + Polar Group) Mobile Phase: Polar (Water/ACN) Elution Order: Most Polar First

Sources

Scale-up synthesis of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and process chemists, offering a robust, two-step methodology that is both efficient and scalable. The synthesis begins with the N-protection of 3-aminobutanoic acid using di-tert-butyl dicarbonate ((Boc)₂O), followed by a novel cyclization step to form the target 1,3-oxazinane-2,6-dione ring system. This guide emphasizes the scientific rationale behind each procedural step, critical safety considerations for scale-up, and detailed analytical characterization.

Introduction and Scientific Rationale

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen- and oxygen-containing rings forming the core of numerous therapeutic agents.[1][2] Specifically, 1,3-oxazinane derivatives are recognized for a wide range of biological activities.[3] The target molecule, Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, serves as a constrained β-amino acid surrogate, a class of compounds of significant interest for designing peptidomimetics with enhanced metabolic stability.[4][5]

The synthetic strategy is predicated on two fundamental and well-established transformations in organic chemistry: amine protection and intramolecular cyclization.

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an indispensable protecting group for amines due to its stability in basic and nucleophilic conditions and its facile cleavage under mild acidic conditions.[6][7][8] The protection of the primary amine in 3-aminobutanoic acid is achieved using di-tert-butyl dicarbonate, which proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[7] The subsequent collapse of the tetrahedral intermediate yields the stable N-Boc protected amino acid.[7]

  • Intramolecular Cyclization: The formation of the 2,6-dioxo-1,3-oxazinane ring is effectively an intramolecular condensation to form a cyclic anhydride. This key step is facilitated by an activating agent, such as acetic anhydride, which promotes the dehydration and ring closure of the N-Boc-β-amino acid intermediate. This approach is a reliable method for constructing six-membered heterocyclic rings.[1]

This application note provides a detailed protocol that has been optimized for yield, purity, and scalability, transforming a laboratory-scale procedure into a process suitable for pilot plant production.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available 3-aminobutanoic acid into the target heterocyclic compound.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Cyclization A 3-Aminobutanoic Acid reagent1 + (Boc)₂O, Base (e.g., NaOH) in Dioxane/Water B N-(tert-butoxycarbonyl)- 3-aminobutanoic acid reagent2 + Acetic Anhydride Heat C Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate reagent1->B Formation of Carbamate reagent2->C Intramolecular Dehydrative Cyclization G Workflow: Part A - N-Boc Protection start Setup Reaction Vessel (5L Flask, Stirrer, Condenser) dissolve_acid Dissolve 3-Aminobutanoic Acid and NaOH in 1L Water start->dissolve_acid cool_mixture Cool Aqueous Solution to 0-5 °C (Ice Bath) dissolve_acid->cool_mixture add_boc Add (Boc)₂O Solution Dropwise over 2 hours (Maintain T < 10 °C) cool_mixture->add_boc prep_boc Dissolve (Boc)₂O in 1L Dioxane prep_boc->add_boc warm_rt Allow Reaction to Warm to Room Temperature and Stir for 12 hours add_boc->warm_rt monitor Monitor by TLC (e.g., 10% MeOH in DCM, Ninhydrin Stain) warm_rt->monitor quench Acidify with HCl (1M) to pH 2-3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3 x 750 mL) quench->extract wash Wash Combined Organics with Brine (1 x 500 mL) extract->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo to Yield Crude Oil/Solid dry->concentrate

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 5 L, three-necked flask with a mechanical stirrer, a 1 L addition funnel, and a reflux condenser with a gas outlet connected to a bubbler.

  • Charge Reactants: In the flask, dissolve 3-aminobutanoic acid (103.12 g, 1.0 mol) and sodium hydroxide (44.0 g, 1.1 mol) in 1 L of deionized water. Stir until all solids have dissolved.

  • Cooling: Cool the aqueous solution to 0-5 °C using an ice-water bath.

  • Prepare Boc Anhydride Solution: In a separate beaker, dissolve di-tert-butyl dicarbonate (229.1 g, 1.05 mol) in 1 L of 1,4-dioxane. Transfer this solution to the addition funnel.

  • Addition: Add the (Boc)₂O solution dropwise to the cooled, stirring aqueous mixture over approximately 2 hours.

    • Scientist's Note: A slow, controlled addition is critical on a large scale to manage the exotherm and the evolution of CO₂ gas. [9]Maintaining a temperature below 10 °C minimizes hydrolysis of the Boc anhydride and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Work-up - Solvent Removal & Acidification: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Transfer the acidified mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 750 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, N-(tert-butoxycarbonyl)-3-aminobutanoic acid, typically as a viscous oil or a white solid. The crude product is often of sufficient purity for the next step.

    • Expected Yield: 190-200 g (93-98%).

Part B: Cyclization to Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Step-by-Step Procedure:

  • Reaction Setup: To the flask containing the crude N-(tert-butoxycarbonyl)-3-aminobutanoic acid (assuming ~1.0 mol), add acetic anhydride (306.3 g, 3.0 mol). Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the mixture to 90-100 °C with stirring for 3-4 hours.

    • Scientist's Note: Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization. The reaction progress can be monitored by TLC or by observing the cessation of acetic acid evolution.

  • Removal of Volatiles: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under high vacuum. An oil bath temperature of 50-60 °C is recommended.

  • Purification: The resulting crude oil is the target compound. Purification is best achieved via crystallization. [10] * Dissolve the crude oil in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Yield: 185-200 g (81-87% over two steps).

Characterization

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the tert-butyl group (~1.5 ppm, 9H), the methyl group (doublet, ~1.4 ppm, 3H), the diastereotopic methylene protons (~2.8-3.0 ppm, 2H), and the methine proton (~4.5 ppm, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for carbonyls (~165 ppm), the quaternary carbon of the Boc group (~85 ppm), and other aliphatic carbons.

  • IR (ATR, cm⁻¹): Strong carbonyl stretching frequencies around 1700-1800 cm⁻¹.

Troubleshooting Guide

Problem Possible Cause Solution
Part A: Low Yield of Boc-protected acid Incomplete reaction.Extend reaction time. Confirm pH is basic during addition. Use fresh (Boc)₂O.
(Boc)₂O added too quickly.Ensure slow addition and maintain low temperature to prevent hydrolysis.
Part B: Reaction does not go to completion Insufficient heating or time.Ensure the internal temperature reaches 90-100 °C. Extend reaction time and monitor by TLC.
Water present in starting material.Ensure the intermediate from Part A is thoroughly dried before proceeding.
Product is an oil and will not crystallize Impurities present.Attempt purification by flash chromatography on silica gel. [10]Ensure all acetic anhydride is removed under high vacuum.

References

  • Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

  • Novachem. Di-tert-butyl dicarbonate Safety Data Sheet. Novachem. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • IJRASET. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]

  • International Journal of Research in Engineering and Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. ACS Publications. [Link]

  • Millet, A., Larini, P., Clot, E., & Baudoin, O. (2013). Ligand-controlled b-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. [Link]

  • Chaitra G & Rohini RM. (n.d.). Synthesis and Biological Activities of-[11][10]Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Nature Portfolio. (2019). A new approach to beta-amino acids via enantiospecific ring-walking. Nature. [Link]

  • Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. [Link]

  • Bentham Science. (2024). Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. PubMed. [Link]

  • ResearchGate. (2015). a) Reported strategy for the preparation of β‐amino acid analogues.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: The Strategic Use of tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth exploration of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a chiral heterocyclic scaffold with significant potential in medicinal chemistry. As a protected amino acid derivative, this compound serves as a valuable building block for the stereoselective synthesis of novel therapeutic agents. This document provides detailed protocols for its synthesis and its application as a precursor to valuable β-amino acids, underpinned by established chemical principles and supported by relevant literature. The content is tailored for researchers, scientists, and professionals in drug discovery and development, providing both practical methodologies and the causal reasoning behind experimental choices.

Introduction: A Chiral Synthon for Drug Discovery

In the landscape of modern drug discovery, the demand for enantiomerically pure building blocks is paramount for creating effective and selective therapeutics.[1] Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (hereafter referred to as 1 ), is an emerging chiral synthon that holds considerable promise. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected nitrogen within a six-membered heterocyclic ring, along with a chiral center at the C4 position derived from a natural amino acid, L-alanine. The Boc group provides robust protection under various reaction conditions, yet is readily cleaved under acidic conditions, offering synthetic flexibility. The inherent chirality and the dicarbonyl functionality of the oxazinanedione ring make it an attractive starting material for the asymmetric synthesis of more complex molecules, particularly β-amino acids and their derivatives. These motifs are of great interest as they are components of numerous biologically active compounds and can confer unique conformational properties to peptides.[2]

Physicochemical Properties and Safe Handling

A comprehensive understanding of a compound's properties is essential for its effective and safe utilization in a laboratory setting.

PropertyValue
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Soluble in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc)
Stability Stable under standard laboratory conditions; sensitive to strong acids and bases

Safety and Handling: Compound 1 should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Synthesis of tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1)

The synthesis of compound 1 can be efficiently achieved from the readily available and chiral starting material, N-Boc-L-alanine. A highly effective method involves the condensation of N-Boc-L-alanine with a malonic acid equivalent, such as Meldrum's acid, followed by an intramolecular cyclization. This approach is analogous to established procedures for the synthesis of related heterocyclic systems.

Synthetic Workflow

synthesis_workflow A N-Boc-L-Alanine C Condensation A->C B Meldrum's Acid B->C D Acyl Meldrum's Acid Intermediate C->D DCC/DMAP or EDC/DMAP E Intramolecular Cyclization D->E Thermal or Acid Catalysis F Product (1) E->F Purification

Caption: Proposed synthetic route to Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Detailed Synthetic Protocol

Materials:

  • N-Boc-L-alanine

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add N-Boc-L-alanine (1.0 eq) and Meldrum's acid (1.1 eq). Dissolve the solids in anhydrous DCM.

  • Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of DCC (1.1 eq) over 15 minutes. Expertise & Experience: The use of EDC as a coupling agent can be advantageous as the resulting urea byproduct is water-soluble, simplifying the purification process.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes as the eluent) until the N-Boc-L-alanine is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (if DCC was used). Wash the filter cake with a small amount of cold DCM. Concentrate the filtrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous toluene and heat the solution to reflux (approximately 110 °C). The cyclization can be monitored by TLC for the disappearance of the intermediate and the appearance of the product spot.

  • Purification: Once the cyclization is complete, cool the reaction mixture to room temperature and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1 ) as a solid.

Application in the Synthesis of β-Amino Acids

A primary application of compound 1 in medicinal chemistry is its use as a precursor for the stereoselective synthesis of β-amino acids. The 1,3-oxazinane-2,6-dione ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. The choice of nucleophile allows for the introduction of diverse side chains.

Reaction Pathway for β-Amino Acid Synthesis

baa_synthesis Start Product (1) Step1 Nucleophilic Ring Opening Start->Step1 R-MgBr or R-Li Intermediate Linear Intermediate Step1->Intermediate Step2 Hydrolysis & Decarboxylation Intermediate->Step2 Acidic or Basic Work-up End N-Boc-β-amino acid Step2->End

Caption: General scheme for the synthesis of β-amino acids from the oxazinanedione scaffold.

Protocol: Stereoselective Synthesis of an N-Boc-β-Amino Acid Derivative

This protocol describes a general procedure for the ring-opening of compound 1 with a Grignard reagent to generate a β-amino acid derivative.

Materials:

  • tert-Butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1 )

  • Organometallic nucleophile (e.g., Phenylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve compound 1 (1.0 eq) in anhydrous THF.

  • Nucleophilic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via a syringe over 20-30 minutes. Trustworthiness: Maintaining a low temperature is crucial to prevent side reactions and ensure high diastereoselectivity, which is directed by the existing stereocenter at C4.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by TLC by quenching a small aliquot of the reaction mixture and analyzing the organic extract.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Work-up and Extraction: Add water and EtOAc to the mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc (2 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude linear intermediate can be hydrolyzed to the corresponding β-amino acid. Dissolve the crude material in a mixture of THF and 1 M HCl and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with EtOAc. The combined organic layers are dried and concentrated. The final N-Boc-β-amino acid can be purified by flash chromatography or crystallization.

Conclusion and Future Outlook

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a versatile and valuable chiral building block in medicinal chemistry. Its straightforward synthesis from N-Boc-L-alanine and its utility as a precursor to stereochemically defined β-amino acids make it an attractive tool for drug discovery programs. The protocols detailed herein provide a solid foundation for the synthesis and application of this and related oxazinanedione scaffolds. Future applications could involve the use of a wider range of nucleophiles in the ring-opening reaction to access a diverse library of β-amino acids for incorporation into peptidomimetics and other biologically active molecules. Further exploration of the reactivity of the dicarbonyl system could also unveil novel synthetic transformations.

References

  • Zinad, D. S., Mahal, A., Mohapatra, R. K., Sarangi, A. K., & Pratama, M. R. F. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 94(1), 16-47. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1163-1186. [Link]

  • Zinad, D. S., Mahal, A., Mohapatra, R. K., Sarangi, A. K., & Pratama, M. R. F. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 94(1), 16-47. [Link]

  • Zinad, D. S., Mahal, A., Mohapatra, R. K., Sarangi, A. K., & Pratama, M. R. F. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Sci-Hub. [Link]

  • Tavares, R., & Iley, J. (1995). High yield synthesis of heterocyclic β-substituted alanine derivatives. Tetrahedron Letters, 36(43), 7987-7990. [Link]

  • Zinad, D. S., Mahal, A., Mohapatra, R. K., Sarangi, A. K., & Pratama, M. R. F. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Jerič, I., & Marković, D. (2011). A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine. Acta Chimica Slovenica, 58(3), 617-624. [Link]

  • Williams, C. K., & Hillmyer, M. A. (2015). Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Polymer Chemistry, 6(16), 2996-3005. [Link]

  • Deming, T. J. (2017). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. Macromolecules, 50(13), 4941-4949. [Link]

  • N-tert-Butoxycarbonyl-L-Alanine: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges such as low yields during the synthesis of this valuable heterocyclic intermediate. This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate?

The synthesis is conceptually a two-stage process. First is the formation of the core heterocyclic ring, 4-methyl-1,3-oxazinane-2,6-dione, from a suitable precursor like β-aminocrotonic acid or 3-aminobutanoic acid. This is followed by the N-acylation of the ring's secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) to install the tert-butyloxycarbonyl (Boc) protecting group. The efficiency of each step is critical for the overall yield.

Q2: Why is achieving a high yield for this compound often challenging?

Low yields can stem from several factors across the synthetic sequence:

  • Ring Instability: The 1,3-oxazinane-2,6-dione ring system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions during workup or purification.[1]

  • Inefficient Cyclization: The initial ring-forming reaction can be low-yielding if conditions are not optimized, leading to side products or recovery of starting material.

  • Suboptimal Boc Protection: The N-acylation step is sensitive to the choice of base, solvent, and temperature. Incomplete reactions or side reactions involving the acylating agent can significantly reduce the yield of the desired product.[2][3]

  • Purification Losses: The final product may be challenging to purify, leading to material loss during chromatography or recrystallization.

Q3: What is the mechanistic role of the base in the Boc protection step?

The base plays a crucial role in deprotonating the nitrogen atom of the 4-methyl-1,3-oxazinane-2,6-dione ring, forming a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate ((Boc)₂O). A common method involves using a base like sodium hydroxide or sodium bicarbonate in a mixed solvent system such as dioxane and water.[] For substrates sensitive to water, anhydrous conditions with an organic base like triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) are often employed.[5]

Visualized Synthetic Workflow

The following diagram outlines the key stages and decision points in the synthesis.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: N-Boc Protection cluster_2 Stage 3: Purification A 3-Aminobutanoic Acid (or derivative) C Cyclization Reaction A->C B Cyclizing Agent (e.g., Phosgene derivative) B->C D 4-methyl-1,3-oxazinane-2,6-dione C->D Anhydrous Conditions F N-Acylation Reaction D->F E (Boc)₂O + Base E->F G Crude Product F->G Reaction Monitoring (TLC) H Workup & Chromatography G->H I Final Product: Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate H->I Characterization (NMR, MS)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Low Yields

Problem 1: Low conversion to the 4-methyl-1,3-oxazinane-2,6-dione intermediate.

Q: My initial cyclization reaction is sluggish and gives a low yield of the heterocyclic core. What are the likely causes and solutions?

A: This is a common hurdle. Inefficient ring closure can be traced to several factors related to reagents and reaction conditions.

  • Cause A: Inadequate Dehydration. The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor the product.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, Dichloromethane). Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical. Consider using a Dean-Stark apparatus if the reaction is run at reflux in a suitable solvent like toluene to physically remove water.

  • Cause B: Poor Choice of Cyclizing Agent. The reactivity of the carbonyl source is paramount.

    • Solution: While phosgene is highly effective, its toxicity is a major drawback. Safer alternatives like triphosgene, carbonyldiimidazole (CDI), or ethyl chloroformate can be used. The choice of agent may require re-optimization of reaction temperature and time.

  • Cause C: Unfavorable Reaction Temperature.

    • Solution: Some cyclizations require initial cooling to control the rate of addition of reagents, followed by heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal profile.

Problem 2: The N-Boc protection step results in a low yield of the final product.

Q: I have successfully synthesized the 4-methyl-1,3-oxazinane-2,6-dione, but the subsequent Boc protection step is inefficient. How can I improve this?

A: The Boc protection step is sensitive and requires careful selection of reagents and conditions. A low yield here often points to incomplete reaction or the formation of side products.

  • Cause A: Incomplete Deprotonation/Reaction. The nucleophilicity of the nitrogen in the 1,3-oxazinane-2,6-dione ring is reduced by the two adjacent carbonyl groups. A sufficiently strong base is needed for efficient deprotonation, but a base that is too strong or nucleophilic can lead to ring-opening.

    • Solution 1 (Aqueous Biphasic Conditions): A standard and often effective method is to use (Boc)₂O with a base like NaOH or NaHCO₃ in a solvent mixture such as 1,4-dioxane and water.[] This method is simple and the byproducts are easily removed.[]

    • Solution 2 (Anhydrous Organic Conditions): If the substrate is sensitive to water, use anhydrous solvents (THF, CH₂Cl₂) with triethylamine (TEA) as the base. Adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a more potent acyl transfer catalyst.

    • Solution 3 (Solvent-Free): For some substrates, stirring in molten di-(tert-butyl)dicarbonate without any solvent or catalyst can be a highly efficient "green" alternative that simplifies workup.[5]

  • Cause B: Side Product Formation. The primary side reaction in this context is the hydrolysis of (Boc)₂O, especially in aqueous basic conditions, which consumes the reagent. Another possibility, though less common here, is the formation of an unreactive N-acylurea if carbodiimide coupling agents were used in a different synthetic approach.[3]

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of (Boc)₂O to compensate for any hydrolysis and drive the reaction to completion. Monitor the reaction by TLC to avoid prolonged reaction times which can lead to byproduct formation.

Optimized Protocol for N-Boc Protection (Anhydrous Conditions)

This protocol is recommended for substrates that may have stability issues in aqueous media.

  • Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve 4-methyl-1,3-oxazinane-2,6-dione (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the solution for 5 minutes at room temperature.

  • Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (a typical mobile phase would be 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 5% aqueous HCl (to remove TEA and DMAP), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Data Summary: N-Boc Protection Conditions
Condition Base Solvent Catalyst Typical Temp. Key Advantages/Disadvantages
1NaHCO₃ / NaOHDioxane / H₂ONone25 °CAdv: Simple, easy workup.[] Disadv: Not suitable for water-sensitive substrates.
2Triethylamine (TEA)CH₂Cl₂ or THFDMAP (cat.)25 °CAdv: Anhydrous, high efficiency. Disadv: Requires careful removal of base/catalyst.
3NoneNoneNone30-40 °CAdv: Solvent-free, "green".[5] Disadv: Substrate must be soluble in molten (Boc)₂O.

Troubleshooting Logic Flowchart

This diagram provides a logical path to diagnose and solve yield-related issues.

Troubleshooting cluster_TLC TLC Analysis of Crude Reaction cluster_Solutions Potential Solutions start Low Final Yield tlc_analysis Multiple Spots or Smearing? start->tlc_analysis no_product Mainly Starting Material tlc_analysis->no_product No complex_mixture Complex Mixture of Products tlc_analysis->complex_mixture Yes solution1 Incomplete Reaction: - Increase (Boc)₂O eq. (1.2-1.5) - Add DMAP catalyst - Increase reaction time/temp no_product->solution1 solution3 Re-evaluate Stage 1: - Confirm purity of intermediate - Troubleshoot cyclization step no_product->solution3 solution2 Degradation/Side Reactions: - Lower reaction temperature - Check pH of workup - Use milder base (e.g., NaHCO₃) - Reduce reaction time complex_mixture->solution2

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Request PDF. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). Troubleshooting common issues in 1,3-oxazine synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[2][3]-Oxazine Derivatives. Retrieved from

  • BOC Sciences Amino Acid. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
  • ResearchGate. (n.d.). Structure of Minimycin and 3H‐1,3‐oxazine‐2,6‐dione ring system.
  • PubMed. (n.d.). Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H).
  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives.
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • PMC - NIH. (n.d.). Efficient synthesis of some[2][3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite.... Retrieved from

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Technical Support Center: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the handling and application of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you anticipate, troubleshoot, and resolve common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability, handling, and core reactivity of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Q1: What is the fundamental structure of this reagent and what does it imply about its reactivity?

A1: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a cyclic, N-Boc protected derivative of β-aminoisobutyric acid. Its structure contains two key reactive sites:

  • The N-Boc (tert-butyloxycarbonyl) Group: This is an acid-labile protecting group. Its primary role is to mask the nitrogen's nucleophilicity and reactivity. Under acidic conditions (e.g., Trifluoroacetic Acid - TFA), it is cleaved to release the free amine, along with carbon dioxide and a highly reactive tert-butyl cation.[1]

  • The 1,3-Oxazinane-2,6-dione Ring: This heterocyclic core is essentially a cyclic urethane with two carbonyl groups. This structure is susceptible to nucleophilic attack and hydrolysis. The presence of two carbonyls enhances the electrophilicity of the ring carbons, making it more prone to ring-opening reactions than a simple lactam.

Q2: What are the optimal storage conditions for this compound?

A2: The compound should be stored in a cool, dry place, tightly sealed under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathways during storage are hydrolysis from atmospheric moisture and potential slow thermal decomposition. Long-term storage at room temperature is generally acceptable, but for extended periods, refrigeration (2-8 °C) is recommended.

Q3: Is this compound stable in common organic solvents?

A3: It is generally stable in anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) at room temperature for the duration of a typical reaction. However, prolonged exposure to protic solvents (e.g., methanol, ethanol, water) can lead to slow solvolysis/hydrolysis of the oxazinane ring. The presence of acid or base will significantly accelerate this decomposition.

Q4: What is the primary side reaction during the N-Boc deprotection step?

A4: The most significant side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[2] This is particularly problematic if the resulting free amine is intended to react with other sensitive molecules in the same pot, or if the target molecule itself contains nucleophilic sites such as the side chains of Tryptophan, Methionine, Cysteine, or Tyrosine.[2]

Part 2: Troubleshooting Guides for Common Side Reactions

This section provides a systematic approach to identifying and mitigating specific experimental issues.

Issue 1: Low Yield or Incomplete Reaction After Boc-Deprotection and Subsequent Coupling

Symptom:

  • LC-MS analysis shows a significant amount of unreacted starting material (the Boc-protected oxazinane).

  • The yield of the desired coupled product is substantially lower than expected.

  • TLC analysis shows a persistent spot corresponding to the starting material.

Potential Causes & Mechanisms:

  • Incomplete Deprotection: The acidic conditions were insufficient (too dilute, too short a time, or too low a temperature) to fully cleave the Boc group. The Boc group is stable to most bases and nucleophiles, so incomplete removal will halt any subsequent reaction at the nitrogen center.[1]

  • Re-protection or Side Reaction of the Free Amine: In some cases, if the workup is not performed correctly, the liberated amine can react with other electrophiles present in the mixture or, less commonly, be re-protected if a source of Boc is inadvertently present.

  • Hydrolysis of the Oxazinane Ring: If aqueous acidic conditions are used for deprotection, or if the reaction is exposed to water during workup, the oxazinane ring can hydrolyze to the linear β-amino acid. This linear form may have different reactivity or may not be the desired product.

Troubleshooting Workflow

start Low Yield After Coupling check_deprotection Analyze aliquot post-deprotection (before coupling) via LC-MS start->check_deprotection incomplete Symptom: Major peak is starting material. check_deprotection->incomplete Deprotection Incomplete? complete Symptom: Starting material is consumed. check_deprotection->complete Deprotection Complete? solution_deprotection Solution: 1. Increase TFA concentration (e.g., 25-50% in DCM). 2. Extend reaction time (monitor by TLC/LC-MS). 3. Ensure anhydrous conditions. incomplete->solution_deprotection check_coupling Investigate Coupling Step complete->check_coupling hydrolysis Potential Cause: Ring Hydrolysis Check for mass of linear amino acid. check_coupling->hydrolysis coupling_fail Potential Cause: Steric Hindrance or Poor Activation check_coupling->coupling_fail hydrolysis->coupling_fail No solution_hydrolysis Solution: 1. Use anhydrous deprotection conditions (e.g., HCl in dioxane). 2. Minimize water exposure during workup. hydrolysis->solution_hydrolysis Yes solution_coupling Solution: 1. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. Increase reaction temperature or time. 3. Perform a 'double coupling'. coupling_fail->solution_coupling

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Appearance of Unexpected Peaks in LC-MS/NMR After Deprotection

Symptom:

  • Mass spectrum shows a new peak with a mass of +56 Da relative to the expected product or other starting materials.

  • ¹H NMR shows a new, strong singlet around 1.3 ppm, characteristic of a tert-butyl group.

Potential Cause & Mechanism:

Tert-Butylation. This is a classic side reaction during the removal of Boc and other tert-butyl-based protecting groups.[2] The acidic conditions generate a stable tert-butyl carbocation. This potent electrophile will readily react with any available nucleophile in the reaction mixture. If your substrate or other reagents contain nucleophilic functional groups (e.g., phenols, thiols, indoles), they can be irreversibly alkylated.

Mechanism of Tert-Butylation

cluster_0 Boc Cleavage cluster_1 Side Reaction BocN R-NH-Boc ProtonatedBoc R-NH-Boc-H⁺ BocN->ProtonatedBoc H⁺ (TFA) FreeAmine R-NH₂ + CO₂ ProtonatedBoc->FreeAmine tBuCation t-Bu⁺ (tert-butyl cation) ProtonatedBoc->tBuCation Nucleophile Nu-H (e.g., Tryptophan side-chain) AlkylatedProduct Nu-t-Bu + H⁺ tBuCation->AlkylatedProduct Nucleophile->AlkylatedProduct

Caption: Formation of tert-butyl cation and subsequent alkylation.

Solution: Employing Scavengers

To prevent tert-butylation, it is essential to include a "scavenger" in the deprotection cocktail. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) General purpose, Trp1-5% (v/v)Reduces the indole ring of Tryptophan if used in excess.
Water Trp2.5-5% (v/v)Traps the cation to form tert-butanol. Can cause hydrolysis of other groups.
Thioanisole Met, general1-5% (v/v)Strong odor. Effective for protecting sulfur-containing residues.
1,2-Ethanedithiol (EDT) Cys, Met1-2.5% (v/v)Very strong odor. Highly effective for sulfur protection.

Data sourced and adapted from common peptide synthesis protocols.[2]

Issue 3: Product Degradation Under Basic Conditions

Symptom:

  • When attempting a reaction with a strong base (e.g., LDA, NaH) or even milder organic bases (e.g., triethylamine at elevated temperatures), the product yield is low and multiple degradation products are observed.

Potential Cause & Mechanism:

Ring-Opening of the Oxazinane-dione. The 1,3-oxazinane-2,6-dione ring is susceptible to base-mediated hydrolysis or nucleophilic attack. A strong base can deprotonate the N-H (if Boc group is removed) or abstract a proton from the C5 position, potentially leading to ring fragmentation. More commonly, a nucleophilic base (like an amine) can attack one of the carbonyl carbons, leading to an irreversible ring-opening. This is analogous to the hydrolysis of piperazine-2,5-diones (diketopiperazines).[3]

Protocol 1: Standard Boc-Deprotection with Scavengers

This protocol is designed for the safe and efficient removal of the N-Boc group while minimizing side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: To the solution, add the appropriate scavenger. A common general-purpose cocktail is 2.5% Water and 2.5% Triisopropylsilane (TIS) (v/v).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, typically aiming for a final concentration of 25-50% v/v in DCM) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the TFA and DCM.

  • Purification: The crude salt can be purified by precipitation with cold diethyl ether, followed by filtration, or directly by silica gel chromatography using an appropriate solvent system (often containing a small amount of triethylamine to neutralize residual acid and keep the amine product from streaking).

Part 3: References

  • Agami, C., Couty, F., & Puchot-Guerin, C. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). Chemical reactivity and biological activity of diketene. Journal of the Serbian Chemical Society, 69(10), 789-804. [Link]

  • Brückner, K., Zitterbart, R., Seitz, O., Beck, S., & Linscheid, M. W. (2014). Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling. Bioconjugate chemistry, 25(6), 1069–1077. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Millet, A., Larini, P., Clot, E., & Baudoin, O. (2019). A new approach to beta-amino acids via enantiospecific ring-walking. Nature Catalysis, 2, 835-841. [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Shimonishi, Y. (1966). The Structure of the Dehydro-peptide from the Reaction of N-Carboxy-a-amino Acid Anhydride with N-Protected a-Amino Acid. Bulletin of the Chemical Society of Japan, 39(3), 514-519. [Link]

  • Slaninova, J., & Maletinska, L. (2001). Side-reactions in solid-phase synthesis of peptides containing aspartic acid. Journal of Peptide Science, 7(2), 57-65. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Sources

Decomposition pathways of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Structural Analysis

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Technical Support Center: Purification of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable synthetic intermediate. Drawing from extensive laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Introduction to the Molecule and its Challenges

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its structure, featuring a reactive 1,3-oxazinane-2,6-dione ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents a unique set of purification challenges. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, leading to side products and complicating structural analysis. This guide will address the most common issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?

Answer: Low recovery from silica gel chromatography is a frequent challenge with this molecule and can be attributed to several factors:

  • Compound Instability on Silica: The slightly acidic nature of standard silica gel can lead to the partial cleavage of the acid-sensitive Boc protecting group. This generates the unprotected 1,3-oxazinane-2,6-dione, which has different polarity and may not elute as expected, or may streak across fractions.

  • Strong Adsorption: The two carbonyl groups and the carbamate moiety can lead to strong interactions with the silica surface, resulting in incomplete elution.

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will prevent the on-column deprotection of the Boc group.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.

  • Optimize Your Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to ensure all your compound elutes.

Issue 2: Presence of a Persistent, More Polar Impurity

Question: After purification, I consistently observe a more polar impurity in my NMR and LC-MS that I can't seem to remove. What could this be?

Answer: A persistent, more polar impurity is often the N-unprotected 4-methyl-2,6-dioxo-1,3-oxazinane. This can arise from:

  • Incomplete Boc Protection: The initial reaction to install the Boc group may not have gone to completion.

  • Premature Deprotection: The Boc group can be cleaved during the workup or purification if acidic conditions are present.[]

Solutions:

  • Acid-Base Extraction: An acid-base extraction can be employed to remove the unprotected impurity. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as sodium bicarbonate solution. The unprotected compound, being slightly acidic, will be deprotonated and extracted into the aqueous layer, while your desired product remains in the organic phase.

  • Re-protection: If the amount of the unprotected impurity is significant, consider re-subjecting the mixture to the Boc-protection reaction conditions to convert the impurity to the desired product.

Issue 3: Product Appears as an Oil or Fails to Crystallize

Question: My purified product is an oil, or I am struggling to induce crystallization. How can I obtain a solid product?

Answer: The inability to obtain a crystalline solid can be due to residual solvents or the presence of minor impurities that inhibit lattice formation.

Solutions:

  • High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Recrystallization: If the product is an oil due to impurities, recrystallization is a powerful purification technique.

    • Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature. Common systems for carbamates include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).[2]

Experimental Protocol: Recrystallization of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Slowly add a non-polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the polar solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate?

A1: Besides unreacted starting materials, common impurities can include:

  • N-unprotected 4-methyl-2,6-dioxo-1,3-oxazinane: Due to incomplete reaction or premature deprotection.

  • Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: If used in the synthesis.

  • Urea byproducts: If isocyanates are used or formed as intermediates.[3]

  • Ring-opened products: The 1,3-oxazinane-2,6-dione ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4]

Q2: How can I effectively monitor the purity of my compound during purification?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of column chromatography and for assessing the purity of fractions. Use a suitable solvent system that gives good separation between your product and impurities. Visualization can be achieved with UV light and/or by staining with a potassium permanganate solution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the number of components in your sample and their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any residual impurities.

Q3: Is the 1,3-oxazinane-2,6-dione ring stable to purification conditions?

A3: The 1,3-oxazinane-2,6-dione ring is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it can be susceptible to hydrolysis under more forcing conditions (e.g., strong acids or bases, elevated temperatures).[4] It is therefore advisable to perform all purification steps at or below room temperature and to avoid prolonged exposure to strongly acidic or basic environments.

Data Presentation

Technique Stationary Phase Typical Mobile Phase (Gradient) Key Considerations
Flash Column Chromatography Silica Gel (can be neutralized with 0.1-1% Et₃N)Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)Monitor for Boc deprotection.
Alumina (Neutral or Basic)Hexane/Ethyl AcetateGood alternative to silica to avoid acidity.
Recrystallization N/AEthyl Acetate/Hexane, Acetone/HeptaneIdeal for removing minor impurities and obtaining a solid product.
Acid-Base Extraction N/AOrganic: Ethyl Acetate, Aqueous: Sat. NaHCO₃Effective for removing N-unprotected impurity.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction (vs. Sat. NaHCO₃) Crude->AcidBase OrganicLayer Organic Layer (Contains Product) AcidBase->OrganicLayer AqueousLayer Aqueous Layer (Contains Acidic Impurities) AcidBase->AqueousLayer Concentrate Concentrate OrganicLayer->Concentrate Chromatography Column Chromatography (Silica or Alumina) Concentrate->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions FinalProduct Pure Product (Solid or Oil) Fractions->FinalProduct Recrystallize Recrystallize FinalProduct->Recrystallize If Oily or Impure Crystalline Crystalline Product Recrystallize->Crystalline Troubleshooting Start Purification Issue? LowYield Low Yield after Column Chromatography Start->LowYield Impurity Persistent Impurity Start->Impurity Oily Product is an Oil Start->Oily CheckSilicaAcidity Silica Acidity/ Strong Adsorption LowYield->CheckSilicaAcidity Possible Cause IdentifyImpurity N-unprotected Compound Impurity->IdentifyImpurity Possible Cause CheckSolvent Residual Solvent/ Minor Impurities Oily->CheckSolvent Possible Cause NeutralizeSilica Neutralize Silica (e.g., with Et₃N) CheckSilicaAcidity->NeutralizeSilica Solution ChangeStationaryPhase Use Alumina CheckSilicaAcidity->ChangeStationaryPhase Solution AcidBaseExtraction Acid-Base Extraction IdentifyImpurity->AcidBaseExtraction Solution HighVac High Vacuum Drying CheckSolvent->HighVac Solution Recrystallize Recrystallization CheckSolvent->Recrystallize Solution

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • United States Patent US2701246A. (1955). Method of preparing a cyclic carbamate. Google Patents.
  • Agami, C., Couty, F., & Lequesne, C. (2002).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Li, H., & Wang, J. (2012). Methyl carbamate purification by extraction and recrystallization.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Roy, R. S., & Mital, A. (1981). Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. Journal of Pharmaceutical Sciences, 70(4), 381-383.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Gróda, M., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Ludwig, J. R. (2019).
  • Reddy, C. R., et al. (2013). Synthesis of 1,3-oxazinane-2,5-diones from diazo carbonyl moieties. Tetrahedron Letters, 54(38), 5225-5228.
  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1484.
  • Hrast, M., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Peterson, E. A., & Jacobsen, E. N. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(3), 1360-1369.
  • Shvartsbart, A., & Smith, J. M. (2020). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Bonfield, H. E., & Davidson, M. G. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Organic Letters, 22(15), 6019-6023.
  • Al-Salahi, R., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(4), 3569-3581.
  • Al-Jbouri, B. A. K. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One, 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. Journal of Al-Nahrain University, 18(3), 54-63.
  • Al-Masoudi, N. A., et al. (2021). Synthesis of 1,3-oxazines based on piperazine. Journal of Molecular Structure, 1226, 129332.
  • Kumar, P., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 59B(1), 123-129.
  • Antonova, Y., et al. (2023). 3,6-Dihydro-2H-1,2-oxazines (Microreview). Chemistry of Heterocyclic Compounds, 59(1-2), 1-4.

Sources

Technical Support Center: Optimizing Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Overview of the Synthesis

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is a valuable building block in medicinal chemistry, often synthesized from a protected β-amino acid precursor. The core structure, a 1,3-oxazinane-2,6-dione, is a type of cyclic N-carboxyanhydride (NCA) derived from a β-amino acid. The synthesis typically involves the cyclization of an N-Boc protected β-amino acid, such as N-Boc-3-aminobutanoic acid.

The general synthetic approach involves activating the carboxylic acid and then promoting intramolecular cyclization. This process, while conceptually straightforward, is sensitive to reaction conditions, and several issues can arise, from low yields to the formation of stubborn impurities.

Proposed Synthetic Pathway

The diagram below illustrates the key transformation from the N-Boc protected β-amino acid to the target 1,3-oxazinane-2,6-dione.

Synthesis_Pathway Start N-Boc-3-aminobutanoic acid Intermediate Activated Intermediate (e.g., Mixed Anhydride) Start->Intermediate Activating Agent (e.g., PBr3, SOCl2) Product Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: General synthesis pathway for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Question: I am getting very low yields or recovering only my starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can stem from several factors related to the activation and cyclization steps.

  • Cause 1: Ineffective Carboxylic Acid Activation. The first step in the cyclization is the activation of the carboxylic acid group of the N-Boc-3-aminobutanoic acid. If the activating agent is old, impure, or used under suboptimal conditions, the reaction will not proceed.

    • Troubleshooting:

      • Verify Reagent Quality: Use freshly opened or properly stored activating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These reagents are sensitive to moisture.

      • Optimize Temperature: Activation is often performed at low temperatures (e.g., 0 °C or below) to prevent side reactions, followed by a slow warming to room temperature to drive the cyclization. Ensure your cooling bath is maintained at the correct temperature.

      • Consider Alternative Activating Agents: Methodology has been developed for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) through the cyclization of Nβ-Boc or Nβ-Cbz β-amino acids using phosphorus tribromide.[1]

  • Cause 2: Presence of Water. Water will quench the activating agent and the activated intermediate, halting the reaction.

    • Troubleshooting:

      • Dry Glassware and Solvents: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a fresh, sealed bottle.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause 3: Competing Intermolecular Reactions. At higher concentrations, the activated starting material can react with another molecule of the starting material to form linear dimers or oligomers instead of the desired cyclic product.

    • Troubleshooting:

      • High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to favor the intramolecular cyclization pathway.

Formation of Side Products

Question: My reaction mixture is complex, and I'm isolating multiple products. What are the common side reactions?

Answer:

The formation of side products often complicates purification and reduces the yield of the desired compound.

  • Cause 1: Over-activation or Decomposition. Harsh activating agents or prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or the product. The N-Boc group itself can be labile under certain conditions.

    • Troubleshooting:

      • Stoichiometry of Activating Agent: Use the minimum effective amount of the activating agent. An excess can lead to unwanted side reactions.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-running the reaction.

  • Cause 2: Dimerization/Oligomerization. As mentioned above, intermolecular reactions can lead to the formation of linear amides.

    • Troubleshooting:

      • Slow Addition: Adding the activating agent slowly at low temperatures can help to maintain a low concentration of the activated intermediate, thus favoring cyclization.

The following diagram outlines the troubleshooting logic for common synthesis issues.

Troubleshooting_Flowchart Start Reaction Issue LowYield Low or No Yield Start->LowYield SideProducts Side Products Formed Start->SideProducts Purification Purification Difficulty Start->Purification CheckReagents CheckReagents LowYield->CheckReagents Check Reagent Quality & Stoichiometry CheckConditions CheckConditions LowYield->CheckConditions Verify Anhydrous Conditions CheckConcentration CheckConcentration LowYield->CheckConcentration Use High Dilution MonitorReaction MonitorReaction SideProducts->MonitorReaction Monitor by TLC/LC-MS ControlTemp ControlTemp SideProducts->ControlTemp Maintain Low Temperature ColumnChrom ColumnChrom Purification->ColumnChrom Silica Gel Chromatography Recrystallization Recrystallization Purification->Recrystallization Recrystallization

Caption: Troubleshooting workflow for the synthesis.

Purification Challenges

Question: I'm having trouble purifying the final product. What are the best methods?

Answer:

Purification can be challenging due to the polarity of the molecule and the potential for similar-polarity impurities.

  • Method 1: Flash Column Chromatography. Silica gel chromatography is the most common method for purifying compounds of this type.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity.

    • TLC Analysis: Before running the column, carefully determine the appropriate solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4 for good separation.

    • Dry Loading: For compounds that are not highly soluble in the column solvent, dry loading onto silica gel can improve separation.

  • Method 2: Recrystallization. If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step.

    • Solvent Screening: Screen for a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethyl acetate/hexanes, dichloromethane/hexanes, or ether.

Stability and Storage

Question: Is the N-Boc protected 1,3-oxazinane-2,6-dione stable? How should I store it?

Answer:

The N-Boc group is generally stable to many reaction conditions but is sensitive to acid.[2][3] The 1,3-oxazinane-2,6-dione ring, being a cyclic anhydride, is susceptible to hydrolysis.

  • Acid Sensitivity: The tert-butyl carbamate (Boc) group is readily cleaved under acidic conditions.[2][3] Avoid any acidic workup steps after the synthesis is complete. If an acidic wash is necessary during workup of a preceding step, it should be done cautiously and with dilute acid.

  • Moisture Sensitivity: The cyclic anhydride structure is prone to hydrolysis. The product should be handled and stored under anhydrous conditions.

  • Storage: Store the purified product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is recommended for long-term storage).

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • N-Boc-3-aminobutanoic acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup:

    • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-aminobutanoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous THF (to a concentration of 0.1 M).

    • Cool the flask to -10 °C using an ice-salt bath.

  • Activation and Cyclization:

    • While stirring vigorously, add phosphorus tribromide (0.4 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -5 °C.

    • After the addition is complete, allow the reaction to stir at -10 °C for 1 hour.

    • Slowly allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes).

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate as a white solid.

Reaction Parameter Optimization

The following table summarizes key reaction parameters and their impact on the outcome.

ParameterRecommended ConditionRationale & Potential Issues
Solvent Anhydrous THF, DichloromethaneMust be anhydrous to prevent quenching of reagents. Aprotic solvents are required.
Temperature -10 °C to Room TemperatureLow initial temperature minimizes side reactions during activation. Warming drives the cyclization to completion. Higher temperatures can cause decomposition.
Concentration 0.05 - 0.1 MHigher concentrations can favor intermolecular side reactions (dimerization), reducing the yield of the desired cyclic product.
Activating Agent PBr₃, SOCl₂PBr₃ is often effective for this type of cyclization.[1] Ensure high purity and anhydrous conditions.
Work-up Mildly basic quench (NaHCO₃)The N-Boc group is acid-labile.[3] A basic or neutral workup is essential to prevent deprotection of the product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • K. M. Lamb, et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, J., & Deming, T. J. (n.d.). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group, University of Illinois. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • American Chemical Society. (2001). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the removal of deprotection byproducts of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific deprotection reaction, ensuring a high-purity final product. As your Senior Application Scientist, I will guide you through the mechanistic rationale behind the experimental choices, potential pitfalls, and robust troubleshooting strategies.

I. Understanding the Chemistry: The Deprotection and Its Challenges

The removal of the tert-butoxycarbonyl (Boc) group from "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is typically achieved under acidic conditions. The generally accepted mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the desired "4-methyl-2,6-dioxo-1,3-oxazinane" and gaseous byproducts.[1]

However, this seemingly straightforward transformation is complicated by two main factors:

  • Byproduct Formation from the Tert-butyl Cation: The highly reactive tert-butyl cation can be quenched in several ways, leading to a variety of byproducts that may complicate purification. These include isobutylene, tert-butanol, and polymers of isobutylene.[2]

  • Potential Instability of the Deprotected Product: The 1,3-oxazinane-2,6-dione ring system, particularly with a free N-H group, may be susceptible to hydrolysis or other forms of degradation under the very acidic conditions required for deprotection or during aqueous work-up procedures. A close analog, 5-methyl-1,3-oxazine-2,6(3H)-dione, has been noted for its rapid hydrolysis in aqueous media.

This guide will address both of these challenges in detail.

II. Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What should I do?

A1: Incomplete deprotection is a common issue.[3] Consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of your acid (e.g., from 20% TFA in DCM to 50%).

  • Elevate Temperature: Gentle heating to 40-50°C can often drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

  • Change the Acid: If TFA is not effective, a stronger acid system like 4M HCl in dioxane may be required.

Q2: What are the common byproducts I should expect, and how can I minimize them?

A2: The primary byproducts stem from the tert-butyl cation. To minimize their impact:

  • Use Scavengers: The addition of a carbocation scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture can trap the tert-butyl cation and prevent the formation of polymeric byproducts.

  • Control Temperature: Running the reaction at lower temperatures (0°C to room temperature) can sometimes reduce the rate of side reactions.

Q3: How can I monitor the progress of the deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will thus have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine as a distinct colored spot.

III. Troubleshooting Guide: Isolating the Pure Product

This section provides a more in-depth guide to overcoming specific challenges you may encounter during the work-up and purification of "4-methyl-2,6-dioxo-1,3-oxazinane."

Issue 1: Low Yield of the Desired Product After Work-up

Possible Cause: The deprotected 1,3-oxazinane-2,6-dione ring may be undergoing hydrolysis during the aqueous work-up, especially if a basic wash (e.g., with sodium bicarbonate) is used to neutralize the acid.

Troubleshooting Protocol:

  • Anhydrous Work-up: After the reaction is complete, remove the acid and solvent under reduced pressure. Co-evaporate with a non-polar solvent like toluene to remove residual acid.

  • Direct Precipitation: If the hydrochloride or trifluoroacetate salt of your product is a solid, it can be precipitated directly from the reaction mixture by the addition of a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.

  • Use of a Solid-Supported Base: To neutralize the product salt without introducing water, a solid-supported base (e.g., aminopropyl-functionalized silica gel) can be used. The neutralized product can then be eluted, and the resin filtered off.

Issue 2: Presence of Multiple Unidentified Byproducts in the Crude Product

Possible Cause: In addition to the tert-butyl derived byproducts, the acidic conditions may be causing partial ring-opening of the 1,3-oxazinane-2,6-dione, leading to the formation of β-amino acid derivatives.

Troubleshooting Workflow:

troubleshooting_workflow cluster_byproducts Byproduct Identification cluster_solutions Purification Strategy start Crude Product with Multiple Byproducts check_byproducts Analyze by LC-MS and 1H NMR start->check_byproducts tbu_byproducts tert-Butyl Derived Byproducts (Isobutylene, t-Butanol, Polymers) check_byproducts->tbu_byproducts If present ring_opened Ring-Opened Byproducts (β-Amino Acid Derivatives) check_byproducts->ring_opened If present scavengers Use Scavengers (e.g., TIS, Anisole) tbu_byproducts->scavengers chromatography Purification by Chromatography (Reverse-Phase or Ion-Exchange) ring_opened->chromatography milder_deprotection Milder Deprotection Conditions (e.g., lower acid concentration, shorter time) ring_opened->milder_deprotection end Pure Product scavengers->end Implement in next reaction chromatography->end Purify crude product milder_deprotection->end Implement in next reaction

Caption: A workflow for troubleshooting multiple byproducts.

Analytical Signatures of Potential Byproducts:

Compound Class1H NMR (Expected Signals)Mass Spectrometry (Expected m/z)
tert-Butyl Byproducts Singlet around 1.2-1.3 ppmVaries (e.g., 57 for isobutylene cation)
Ring-Opened Product Appearance of a carboxylic acid proton (>10 ppm), changes in the shifts of the CH and CH3 protons of the backbone.M+18 (from hydrolysis)

Purification Protocol for Polar Heterocyclic Amines:

For polar products like "4-methyl-2,6-dioxo-1,3-oxazinane," standard silica gel chromatography may be challenging due to strong adsorption. Consider the following alternatives:

  • Reverse-Phase Chromatography (C18): This is often effective for polar compounds. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

  • Ion-Exchange Chromatography: If the product is isolated as a salt, cation-exchange chromatography can be a powerful purification method. The product is bound to the resin, washed to remove neutral byproducts, and then eluted with a solution of a volatile base like ammonia in methanol. A strongly acidic macroreticular ion-exchange resin, such as Amberlyst 15, can be used to both deprotect the BOC-amine and capture the resulting ammonium salt for purification.[4]

IV. Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" in anhydrous dichloromethane (DCM) (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-50% v/v) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with an appropriate work-up and purification protocol from the troubleshooting guide.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" in a minimal amount of a co-solvent like DCM or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Otherwise, the solvent can be removed under vacuum.

V. Mechanistic Pathways

deprotection_mechanism cluster_byproducts Byproduct Formation start Boc-Protected Oxazinane protonation Protonation of Carbonyl Oxygen start->protonation H+ loss_of_tbu Loss of tert-Butyl Cation protonation->loss_of_tbu carbamic_acid Carbamic Acid Intermediate loss_of_tbu->carbamic_acid tbu_cation tert-Butyl Cation loss_of_tbu->tbu_cation decarboxylation Decarboxylation (loss of CO2) carbamic_acid->decarboxylation product Deprotected Oxazinane decarboxylation->product isobutylene Isobutylene tbu_cation->isobutylene -H+ t_butanol tert-Butanol tbu_cation->t_butanol +H2O polymer Polymerization isobutylene->polymer

Sources

Technical Support Center: Troubleshooting Reactions of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this specialized heterocyclic building block. As this intermediate possesses multiple reactive sites—an acid-labile Boc protecting group and two electrophilic carbonyl centers within a cyclic carbamate structure—incomplete reactions can arise from several distinct pathways. This guide provides structured troubleshooting advice based on mechanistic principles and established chemical literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding incomplete reactions.

Q1: My TLC analysis shows a significant amount of starting material after attempting Boc deprotection. What is the most common cause?

A1: The most frequent cause of incomplete Boc deprotection is the use of insufficiently strong acidic conditions or an inadequate number of acid equivalents. The Boc group's lability is highly dependent on the acid strength, concentration, and the reaction solvent. For instance, milder acids may require elevated temperatures or longer reaction times, which might not be suitable for this substrate.

Q2: I am attempting a nucleophilic ring-opening reaction, but I am only recovering my starting material. What should I check first?

A2: First, evaluate the nucleophilicity of your reagent and the reaction temperature. The carbonyl groups of the 1,3-oxazinane-2,6-dione are electrophilic, but a weak nucleophile may require activation or higher temperatures to react. Additionally, ensure your reaction conditions are strictly anhydrous, as water can lead to simple hydrolysis of the ring, a known challenge with related structures.[1]

Q3: After my reaction, I see a new, non-polar spot on my TLC plate in addition to my starting material. What could this be?

A3: If you are using acidic conditions (e.g., for Boc deprotection), this non-polar spot is likely a byproduct from the tert-butyl cation generated during the reaction.[2][3] This cation can alkylate other nucleophilic sites on your starting material, product, or even the solvent, leading to undesired side products.[2][4]

Q4: Can the 1,3-oxazinane-2,6-dione ring itself be unstable?

A4: Yes, the cyclic N-acyl carbamate structure can be sensitive, particularly to hydrolysis under either acidic or basic conditions, which can lead to ring-opening.[1][5] The stability is often media-dependent, and prolonged exposure to aqueous conditions during workup or reaction can be detrimental.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for the most common reaction types performed with this substrate.

Guide 1: Troubleshooting Incomplete Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is one of the most common transformations for this molecule. The reaction proceeds via an acid-catalyzed elimination, generating the free secondary amine, carbon dioxide, and a tert-butyl cation which forms isobutylene.[3]

Logical Analysis: Incomplete deprotection points to a failure in generating the protonated carbamate intermediate, which is the rate-limiting step. This can be due to issues with the acid, solvent, temperature, or reaction time.

Troubleshooting Protocol:

  • Verify Acid Strength and Stoichiometry:

    • For Mild Conditions: If using a weaker acid like 10-20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), ensure at least 5-10 equivalents are used.[6] These reactions are often run at 0 °C to room temperature for 1-3 hours.

    • For Standard Conditions: 4M HCl in 1,4-dioxane is a highly effective reagent.[6] Ensure the reagent is fresh, as the HCl concentration can decrease over time. Use it as a co-solvent or in excess.

    • Action: Increase the equivalents of acid or switch to a stronger acid system (e.g., from TFA/DCM to HCl/dioxane).

  • Evaluate Solvent Choice:

    • Protic solvents like methanol can sometimes interfere or compete in side reactions. Aprotic solvents like DCM, dioxane, or ethyl acetate are standard.[2][7]

    • Action: If using an unconventional solvent, switch to DCM or 1,4-dioxane.

  • Optimize Temperature and Time:

    • While many Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require longer times or gentle heating.

    • Action: Monitor the reaction by TLC every 30 minutes. If the reaction stalls, consider increasing the temperature to 30-40 °C, but be mindful of potential side reactions.

Logical Analysis: The formation of multiple products, especially non-polar ones, strongly suggests that the intermediate tert-butyl cation is being trapped by nucleophiles in the reaction mixture.[2][4]

Troubleshooting Protocol:

  • Introduce a Cation Scavenger:

    • Scavengers are nucleophiles added to the reaction to trap the tert-butyl cation and prevent it from reacting with your desired molecule.

    • Action: Add a scavenger to the reaction mixture. The choice of scavenger depends on the nature of your substrate.

ScavengerTarget Functional Group to ProtectTypical ConcentrationReference
AnisoleGeneral Purpose, Electron-rich aromatics5-10% (v/v)Organic Chemistry Portal, Boc Deprotection
ThioanisoleThiol-containing substrates5-10% (v/v)ACS GCI Pharmaceutical Roundtable[2]
Triethylsilane (TES)General Purpose (reduces cation)2-5 equivalentsGreene's Protective Groups
  • Lower Reaction Temperature:

    • Friedel-Crafts-type alkylation side reactions are often accelerated by heat.

    • Action: Run the deprotection at 0 °C or even lower (-10 °C) to minimize the rate of side reactions relative to the desired deprotection.

G start Incomplete Boc Deprotection Detected check_sm High SM by TLC? start->check_sm check_side_products Multiple Spots by TLC? start->check_side_products acid_issue Increase Acid Strength/Equivalents (e.g., switch TFA to HCl/Dioxane) check_sm->acid_issue Yes end Reaction Complete check_sm->end No scavenger_issue Add Cation Scavenger (e.g., Anisole, TES) check_side_products->scavenger_issue Yes check_side_products->end No time_temp_issue Increase Reaction Time or Temperature (Monitor closely by TLC) acid_issue->time_temp_issue solvent_issue Verify Solvent (Use Anhydrous DCM or Dioxane) time_temp_issue->solvent_issue solvent_issue->end temp_issue Lower Reaction Temperature (Run at 0 °C) scavenger_issue->temp_issue temp_issue->end

Caption: Troubleshooting logic for incomplete Boc deprotection.

Guide 2: Troubleshooting Incomplete Nucleophilic Ring-Opening

This reaction involves the attack of a nucleophile (e.g., an amine, alcohol, or organometallic reagent) on one of the two carbonyl carbons of the oxazinane-dione ring, leading to a ring-opened product.

Logical Analysis: The lack of reactivity points to either an insufficiently reactive nucleophile, unfavorable reaction conditions (temperature, solvent), or steric hindrance around the electrophilic centers.

Troubleshooting Protocol:

  • Assess Nucleophile and Temperature:

    • Weak Nucleophiles (e.g., alcohols, anilines): These often require activation with a base to generate a more potent alkoxide/amide or require Lewis acid catalysis to increase the electrophilicity of the carbonyls. Alternatively, higher temperatures may be needed.

    • Strong Nucleophiles (e.g., Grignards, organolithiums): These should react readily. If they fail, the issue may be steric hindrance or rapid quenching by trace amounts of water.

    • Action: For weak nucleophiles, add a non-nucleophilic base (e.g., DBU, NaH) or increase the temperature in increments of 20 °C. For strong nucleophiles, ensure rigorously anhydrous conditions and consider a less hindered reagent if possible.

  • Solvent Effects:

    • Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for nucleophilic additions as they can stabilize charged intermediates.

    • Action: Switch from a non-polar solvent (like toluene or hexane) to a polar aprotic solvent like THF.

Logical Analysis: A low yield accompanied by a very polar byproduct that streaks on TLC often indicates hydrolysis of the starting material or product. The 1,3-oxazinane-2,6-dione ring is susceptible to hydrolysis, which would produce a water-soluble amino acid derivative.[1]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Action: Re-run the experiment using rigorously dried reagents and solvents under an inert atmosphere.

  • Modify the Workup Procedure:

    • Prolonged contact with aqueous layers during workup can cause hydrolysis.

    • Action: Perform the aqueous wash quickly, using cold solutions if possible. Minimize the time before extraction and drying with a desiccant like MgSO₄ or Na₂SO₄. Avoid acidic or basic aqueous washes unless necessary for purification, as these can accelerate hydrolysis.

G start Incomplete Ring-Opening Reaction check_sm High SM, No Product? start->check_sm check_hydrolysis Low Yield & Polar Byproduct? start->check_hydrolysis nu_strength Increase Nucleophile Reactivity (Add Base/Catalyst or switch reagent) check_sm->nu_strength Yes end Successful Ring-Opening check_sm->end No anhydrous Ensure Rigorously Anhydrous Conditions (Dry glassware, solvents, inert atm.) check_hydrolysis->anhydrous Yes check_hydrolysis->end No temp_solvent Increase Temperature or Switch to Polar Aprotic Solvent (THF, DMF) nu_strength->temp_solvent temp_solvent->end workup Modify Workup (Minimize contact with H₂O, use cold washes) anhydrous->workup workup->end

Caption: Troubleshooting logic for nucleophilic ring-opening reactions.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available at: [Link]

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Campos, S. et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. National Institutes of Health. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). Available at: [Link]

  • ResearchGate. Formation, Alkylation and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones. Available at: [Link]

  • ResearchGate. Synthesis of 1,3-oxazinane-2,5-diones from diazo carbonyl moieties. Available at: [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available at: [Link]

  • ResearchGate. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • Scilit. Enabling the facile conversion of acyl hydrazides into N-acyl carbamates via metal-free ionic-based rupture of the N–N linkage. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. (2018). Available at: [Link]

  • PubMed. Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Available at: [Link]

  • ACS Publications. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Available at: [Link]

  • ResearchGate. Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • MDPI. Five-Membered Cyclic Carbonates and Carbamates. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • PubChem. 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-. Available at: [Link]

  • Nature. Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. (2024). Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. Available at: [Link]

  • PubChem. 1,3-Oxazinan-2-one. Available at: [Link]

Sources

Racemization issues with "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate . This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential issues related to the stereochemical stability of this chiral building block. Maintaining enantiomeric purity is critical for its successful application in synthesis, and this guide provides in-depth explanations, protocols, and preventative measures to mitigate the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What is "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" and why is its chirality important?

This molecule is a protected, cyclic derivative of a β-amino acid. The stereocenter at the 4-position, which bears the methyl group, is crucial for defining the three-dimensional structure of target molecules, such as peptides or small molecule inhibitors. In drug development, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or cause undesirable side effects. Therefore, preserving the enantiomeric excess (e.e.) of this building block is paramount. β-amino acid derivatives like this are used to create peptides with enhanced stability against enzymatic degradation.[][2][3]

Q2: What is racemization and why is this specific molecule susceptible to it?

Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[4]

The primary reason for susceptibility in "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is the acidity of the proton at the chiral center (the C4 position). This carbon is positioned alpha (α) to a carbonyl group (C=O) of the cyclic carbamate. The electron-withdrawing nature of the carbonyl group makes the α-proton labile, meaning it can be removed under certain conditions.[5] Once the proton is removed, a planar, achiral enolate intermediate is formed. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original enantiomer and its mirror image, thus causing racemization.

Q3: Under what primary conditions is racemization a significant risk?

Racemization is most likely to occur under conditions that facilitate the removal of the α-proton. The key factors are:

  • Basic Conditions: The presence of a base, even a weak one, can abstract the acidic α-proton to form the enolate intermediate.

  • Acidic Conditions: Strong acids can catalyze racemization via an enol intermediate.[5]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to proton abstraction and increase the rate of racemization.[6]

  • Prolonged Reaction or Storage Times: The longer the compound is exposed to destabilizing conditions, the greater the extent of racemization will be.

Q4: How can I detect and quantify racemization?

The most reliable method for determining the enantiomeric purity of your compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Other methods like polarimetry can indicate a loss of optical purity but are less precise for quantification.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a systematic approach to diagnosing and solving racemization issues encountered during experimental work.

Scenario 1: Significant loss of enantiomeric excess (e.e.) observed after a chemical reaction.
Possible Cause A: Base-Catalyzed Racemization

Many common synthetic steps, such as alkylations, condensations, or reactions involving basic reagents, can induce racemization. Organic bases like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), and even inorganic bases like potassium carbonate can be problematic.[7]

Underlying Mechanism: The base directly removes the acidic proton at the C4 position, leading to the formation of a planar enolate intermediate, which is achiral. Reprotonation of this intermediate results in a racemic mixture.

Diagram: Base-Catalyzed Racemization Mechanism

G cluster_start (S)-Enantiomer cluster_end Racemic Mixture Start Chiral (S)-Enantiomer (C4 Proton Intact) Enolate Achiral Planar Enolate (Loss of Stereochemistry) Start->Enolate + Base (B:) - H-B⁺ S_End (S)-Enantiomer Enolate->S_End + H-B⁺ (Protonation from top face) R_End (R)-Enantiomer Enolate->R_End + H-B⁺ (Protonation from bottom face) G start Problem: Loss of e.e. Detected check_when When was the loss observed? start->check_when post_reaction Immediately Post-Reaction check_when->post_reaction Post-Reaction post_purification After Purification / Storage check_when->post_purification Post-Purification/ Storage check_reaction_conditions Review Reaction Conditions: - Base Used? - Acid Used? - Temperature? post_reaction->check_reaction_conditions check_purification_conditions Review Purification/Storage: - Silica Gel Used? - Storage Solvent/Temp? post_purification->check_purification_conditions base_issue Potential Base-Catalyzed Racemization check_reaction_conditions->base_issue Yes to Base acid_issue Potential Acid-Catalyzed Racemization check_reaction_conditions->acid_issue Yes to Acid temp_issue Reaction Temperature Too High check_reaction_conditions->temp_issue High Temp silica_issue Potential Racemization on Silica Gel check_purification_conditions->silica_issue Yes to Silica storage_issue Improper Storage Conditions check_purification_conditions->storage_issue Inappropriate Storage solution_base Solution: - Use hindered base - Lower temperature - Minimize reaction time base_issue->solution_base solution_acid Solution: - Lower temperature (≤0°C) - Minimize exposure time acid_issue->solution_acid solution_temp Solution: - Run reaction at lower temp temp_issue->solution_temp solution_silica Solution: - Use neutralized silica - Use alternative media silica_issue->solution_silica solution_storage Solution: - Store cold (-20°C) - Use aprotic, neutral solvent storage_issue->solution_storage

Sources

Handling and safety precautions for "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

I. Troubleshooting Guide

This section addresses specific experimental challenges that may arise when working with Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, providing insights into potential causes and systematic solutions.

Q1: My reaction involving the deprotection of the Boc group is showing low yield or is incomplete. What could be the cause?

Possible Causes & Solutions:

  • Inappropriate Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. However, the stability can be influenced by the overall molecular structure.

    • Troubleshooting: If using a weak acid (e.g., acetic acid) is proving ineffective, consider a stronger acid like trifluoroacetic acid (TFA). A common starting point is a 25-50% solution of TFA in a chlorinated solvent like dichloromethane (DCM).

  • Insufficient Reaction Time or Temperature: Deprotection may be sluggish at lower temperatures.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, consider a modest increase in temperature (e.g., to 40°C), but be mindful of potential side reactions.

  • Scavenger Absence: The tert-butyl cation released during deprotection can lead to side reactions, such as alkylation of electron-rich moieties.

    • Troubleshooting: Incorporate a scavenger like triethylsilane (TES) or anisole into the reaction mixture to trap the tert-butyl cation.

Q2: I am observing the formation of unexpected byproducts during a reaction. How can I identify and minimize them?

Possible Causes & Solutions:

  • Ring Opening of the 1,3-oxazinane-2,6-dione: The cyclic imide structure can be susceptible to nucleophilic attack, leading to ring-opening. This is particularly relevant if your reaction conditions involve strong nucleophiles or harsh pH conditions.

    • Troubleshooting:

      • Maintain neutral or slightly acidic reaction conditions where possible.

      • If a nucleophile is a necessary reagent, consider using a milder one or performing the reaction at a lower temperature to improve selectivity.

      • Analyze the byproduct by LC-MS and NMR to confirm if ring-opening has occurred. The expected mass would correspond to the addition of the nucleophile and water (if hydrolysis occurs).

  • Reaction at the 4-position Methyl Group: Under certain conditions (e.g., radical reactions or strong bases), the methyl group at the 4-position could be a site for unintended reactions.

    • Troubleshooting: Scrutinize your reaction conditions for radical initiators or strong bases that are not essential for the desired transformation. If such reagents are necessary, protecting group strategies for the methyl group might be required, though this adds complexity to the synthesis.

Q3: I am facing challenges in purifying my product. What are the recommended methods?

Possible Causes & Solutions:

  • Solubility Issues: The compound's polarity will be influenced by the Boc group.

    • Troubleshooting:

      • Chromatography: Normal-phase silica gel chromatography is a standard method for purifying compounds of this nature. A good starting point for solvent systems would be gradients of ethyl acetate in hexanes.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Co-elution with Starting Material or Byproducts:

    • Troubleshooting: If separation is difficult, try alternative chromatography conditions. This could include using a different stationary phase (e.g., alumina) or a different solvent system. Modifying the polarity of the solvent system in small increments can often resolve co-elution issues.

II. Frequently Asked Questions (FAQs)

General Handling and Safety

Q: What are the primary hazards associated with handling this compound? A: While specific data is unavailable, compounds with similar functional groups can be irritants. Assume the compound may cause skin, eye, and respiratory irritation[1][2][3]. It is also prudent to treat all new chemical entities as potentially harmful if swallowed[1][3].

Q: What personal protective equipment (PPE) should I use? A: Always wear standard laboratory PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid or solutions should be done in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols[1][4][5].

Q: How should I respond to an accidental exposure? A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1]. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Storage and Stability

Q: What are the recommended storage conditions? A: To ensure stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[2][6]. Some related compounds are stored at room temperature[6].

Q: Is this compound sensitive to moisture or air? A: The 1,3-oxazinane-2,6-dione ring may be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. Therefore, it is best to store it in a desiccated environment.

Disposal

Q: How should I dispose of waste containing this compound? A: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste[1][2]. Do not dispose of it down the drain.

III. Experimental Protocols & Data

Solubility Profile (Predicted)

The following table provides a predicted solubility profile based on the compound's structure. Experimental verification is required.

SolventPredicted SolubilityRationale
WaterLowThe molecule is largely non-polar due to the tert-butyl group and the heterocyclic core.
Methanol / EthanolModerateThe carbonyl groups may allow for some hydrogen bonding and solubility in polar protic solvents.
Dichloromethane (DCM)HighA good solvent for many organic compounds of moderate polarity.
Ethyl AcetateHighLikely to be a good solvent for both reaction and chromatography purposes.
Hexanes / HeptaneLowThe polarity of the dioxo-oxazinane ring will likely limit solubility in non-polar aliphatic solvents.

IV. Diagrams

Workflow for Boc Deprotection

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate in DCM reagents Add Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v) + Scavenger (e.g., Triethylsilane) start->reagents 1. Dissolve reaction Stir at Room Temperature Monitor by TLC/LC-MS reagents->reaction 2. React workup 1. Evaporate solvent and excess TFA 2. Neutralize with aq. NaHCO3 3. Extract with organic solvent reaction->workup 3. Quench & Extract purification Column Chromatography or Recrystallization workup->purification 4. Isolate product 4-methyl-1,3-oxazinane-2,6-dione purification->product 5. Pure Compound

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of β-Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of β-Amino Acids in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, β-amino acids have emerged as pivotal structural motifs. Their distinction from their α-amino acid counterparts lies in the additional methylene unit in their carbon backbone, a seemingly subtle modification that imparts profound changes in their conformational preferences and metabolic stability. This unique architecture allows β-amino acids to form stable, predictable secondary structures, such as helices and sheets, in β-peptides, making them invaluable tools in the design of peptidomimetics with enhanced resistance to proteolytic degradation.[1] Consequently, the demand for efficient and stereoselective synthetic routes to access these valuable building blocks has burgeoned, driving the development of a diverse array of synthetic methodologies.[2][3]

This guide provides a comparative overview of the most prevalent and impactful methods for β-amino acid synthesis. We will delve into the mechanistic underpinnings of each strategy, critically evaluate their strengths and limitations, and provide supporting experimental data and detailed protocols to empower researchers in their synthetic endeavors.

I. Classical Approaches: Time-Tested Routes to β-Amino Acids

A. The Arndt-Eistert Synthesis: A Homologation Staple

The Arndt-Eistert synthesis is a venerable and widely utilized method for the one-carbon homologation of carboxylic acids, offering a direct pathway from readily available α-amino acids to their β-analogs.[4][5] The reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, followed by treatment with diazomethane to generate an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this intermediate, typically catalyzed by a silver salt, to form a ketene, which is then trapped by a nucleophile (e.g., water, alcohol) to yield the desired β-amino acid derivative.[6] A key advantage of this method is the general retention of stereochemistry at the α-carbon during the rearrangement.[6][7]

Mechanism of the Arndt-Eistert Synthesis:

The core of the Arndt-Eistert synthesis is the Wolff rearrangement. The α-diazoketone, upon catalysis, loses nitrogen gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement, where the alkyl group migrates to the carbene carbon, forming a ketene. This ketene is then readily attacked by a nucleophile to produce the final homologated product.

Arndt_Eistert cluster_0 Arndt-Eistert Synthesis start N-Protected α-Amino Acid acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Ag₂O, H₂O (Wolff Rearrangement) end β-Amino Acid Derivative ketene->end Nucleophile (e.g., H₂O)

Caption: Workflow of the Arndt-Eistert synthesis for β-amino acid preparation.

Advantages:

  • Direct homologation from readily available α-amino acids.[4]

  • Generally proceeds with retention of stereochemistry.[6][8]

  • Well-established and widely documented procedure.

Disadvantages:

  • The use of diazomethane, a toxic and explosive reagent, poses a significant safety hazard.[3][4] Safer alternatives like trimethylsilyldiazomethane have been developed but can be less reactive.[6]

  • The reaction conditions can sometimes lead to side products, and yields can be variable.[1]

  • Homologation of α,α-disubstituted α-amino acids can be problematic, often resulting in low yields.[1]

Experimental Protocol: Synthesis of Fmoc-β-Homoalanine via Arndt-Eistert Homologation

This protocol is adapted from literature procedures.[4]

  • Acid Chloride Formation: To a solution of Fmoc-L-alanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Wolff Rearrangement: To the solution of the α-diazoketone at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 3 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Fmoc-β-homoalanine.

B. The Rodionov Reaction: A Multicomponent Approach

The Rodionov reaction is a three-component condensation reaction involving an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent to produce a β-amino acid.[9] While historically significant, its application in modern asymmetric synthesis is limited due to the formation of racemic products and potential side reactions, such as the formation of unsaturated carboxylic acids and ylidenemalonic acids.[9]

II. Modern Catalytic Asymmetric Methods: Precision and Efficiency

The limitations of classical methods, particularly the lack of stereocontrol, have spurred the development of powerful catalytic asymmetric strategies for β-amino acid synthesis. These methods utilize chiral catalysts to induce high levels of enantioselectivity, providing access to optically pure β-amino acids.[10][11]

A. Asymmetric Mannich Reaction: A Cornerstone of C-C Bond Formation

The Mannich reaction, in its asymmetric variant, has become a cornerstone for the synthesis of β-amino compounds.[12] This reaction involves the addition of a stabilized carbon nucleophile (an enolate or its equivalent) to an imine, which is typically generated in situ from an aldehyde and an amine.[13][14] The use of chiral catalysts, including organocatalysts (e.g., proline and its derivatives) and metal complexes, allows for high diastereo- and enantioselectivity.[10][13][15]

Mechanism of the Organocatalytic Asymmetric Mannich Reaction:

In a typical proline-catalyzed Mannich reaction, the catalyst reacts with a ketone or aldehyde to form an enamine intermediate. This enamine then attacks the electrophilic imine in a stereocontrolled fashion, directed by the chiral catalyst. Hydrolysis of the resulting adduct releases the β-amino carbonyl compound and regenerates the catalyst.

Mannich_Reaction cluster_1 Asymmetric Mannich Reaction imine Imine product β-Amino Carbonyl imine->product enolate Enolate/Enamine enolate->product catalyst Chiral Catalyst catalyst->product directs stereochemistry

Caption: Key components of the asymmetric Mannich reaction.

Advantages:

  • High levels of enantioselectivity and diastereoselectivity are achievable.[10][13]

  • Convergent approach, assembling complex molecules from simpler starting materials.

  • Broad substrate scope, tolerating a wide range of aldehydes, ketones, and amines.[14]

Disadvantages:

  • Requires pre-functionalized starting materials (e.g., formation of imines).

  • Catalyst loading and reaction conditions can be sensitive and require optimization.

B. Conjugate Addition (Michael Addition): A Versatile C-N Bond Forming Strategy

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another powerful and direct route to β-amino acids.[1][16] Asymmetric variants of this reaction employ chiral nitrogen nucleophiles, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome.[16][17] Organocatalysis, particularly with thiourea-based catalysts, has proven highly effective in promoting enantioselective aza-Michael additions.[17]

Advantages:

  • Direct formation of the C-N bond at the β-position.

  • High enantioselectivities can be achieved with appropriate catalysts.[17]

  • Wide variety of α,β-unsaturated esters, amides, and ketones can be used as substrates.

Disadvantages:

  • The nucleophilicity of the amine can be a limiting factor.

  • Potential for competing 1,2-addition to the carbonyl group.

MethodCatalyst TypeTypical SubstratesKey AdvantagesKey Disadvantages
Arndt-Eistert Synthesis Silver saltsN-Protected α-amino acidsDirect homologation, stereoretentionUse of hazardous diazomethane
Asymmetric Mannich Reaction Organocatalysts, Metal complexesAldehydes, ketones, imines, enolatesHigh enantioselectivity, convergentRequires pre-functionalization
Conjugate Addition Organocatalysts (e.g., thioureas)α,β-Unsaturated carbonyls, aminesDirect C-N bond formation, high ee%Potential for side reactions
Enzymatic Synthesis Transaminases, Lipases, etc.β-Keto acids, racemic β-amino acidsHigh enantioselectivity, mild conditionsSubstrate specificity, enzyme cost

Table 1: Comparison of Key β-Amino Acid Synthesis Methods.

III. Biocatalysis: The Green Chemistry Approach

Enzymatic methods for the synthesis of β-amino acids represent a rapidly evolving and highly attractive "green" alternative to traditional chemical synthesis.[18] Biocatalysts, such as transaminases, lipases, and nitrile hydratases, offer exceptional levels of stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[18][19][20]

Transaminases, for instance, can catalyze the asymmetric synthesis of β-amino acids from prochiral β-keto acids or the kinetic resolution of racemic β-amino acids with high enantiomeric excess.[18] Lipases are often employed for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis or acylation.[19]

Advantages:

  • Exceptional enantioselectivity (often >99% ee).[18]

  • Mild and environmentally friendly reaction conditions.

  • High substrate specificity can be advantageous for certain targets.

Disadvantages:

  • Enzymes can have a narrow substrate scope.

  • The cost and stability of enzymes can be a concern for large-scale synthesis.

  • Product inhibition can sometimes limit reaction efficiency.

Biocatalysis_Workflow cluster_2 Enzymatic Synthesis of β-Amino Acids prochiral Prochiral Substrate (e.g., β-Keto Acid) enzyme Enzyme (e.g., Transaminase) prochiral->enzyme racemic Racemic β-Amino Acid racemic->enzyme Kinetic Resolution chiral Enantiopure β-Amino Acid enzyme->chiral

Caption: General workflows for enzymatic β-amino acid synthesis.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate method for synthesizing a particular β-amino acid depends on several factors, including the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and safety considerations.

  • For small-scale synthesis where a direct homologation of a known α-amino acid is desired and the necessary safety precautions for handling diazomethane are in place, the Arndt-Eistert synthesis remains a viable option.

  • For the highly enantioselective synthesis of a wide range of β-amino acids, catalytic asymmetric methods , such as the Mannich reaction and conjugate addition, are often the methods of choice, offering excellent stereocontrol and versatility.

  • When "green" chemistry principles are a priority and a suitable enzyme is available, biocatalysis provides an unparalleled level of enantioselectivity under mild and environmentally benign conditions.

The continued development of novel catalysts and biocatalysts promises to further expand the synthetic chemist's toolbox, enabling even more efficient, selective, and sustainable routes to this important class of molecules. As our understanding of the biological roles of β-amino acids deepens, the demand for innovative synthetic strategies will undoubtedly continue to grow, driving further advancements in this exciting field.

References

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
  • Arndt-Eistert Synthesis. Organic Chemistry Portal.
  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan.
  • Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society.
  • Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett.
  • Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC.
  • Transaminases for the synthesis of enantiopure beta-amino acids. PMC.
  • Arndt–Eistert reaction. Wikipedia.
  • Arndt–Eistert reaction. Grokipedia.
  • Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt - Eistert Procedure. Australian Journal of Chemistry.
  • Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homolog
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Organocatalytic asymmetric synthesis of β3-amino acid deriv
  • Enzymatic Stereoselective Synthesis of β-Amino Acids.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society.
  • Organocatalytic Enantioselective Synthesis of α-Fluoro-β-amino Acid Deriv
  • Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry.
  • Enantioselective Synthesis of β-amino acids: A Review.
  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. White Rose eTheses Online.
  • Mannich reaction. Wikipedia.
  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC.
  • Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • Biosynthesis of natural products containing β-amino acids. RSC Publishing.
  • Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. Bulletin of the Chemical Society of Japan.
  • Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. University of Groningen.
  • Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Deriv
  • β-Amino Acids: Function and Synthesis. Macmillan Group.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry.
  • Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Gas-Phase Ionic Syntheses of Amino Acids: β versus r. York University.

Sources

A Senior Application Scientist's Guide to Alternatives for Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and the broader scientific community, the synthesis of enantiomerically pure β-amino acids is a cornerstone of modern medicinal chemistry. These valuable building blocks are integral to the development of peptidomimetics, bioactive natural products, and pharmaceuticals. A key reagent in this field is Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate , a chiral synthon designed for the stereoselective synthesis of β-amino acids. This guide provides an in-depth comparison of this reagent with its principal alternatives, offering a critical evaluation of their synthetic utility, supported by experimental data and protocols.

The Benchmark: Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, an N-Boc protected cyclic carbamate, serves as a chiral template for the diastereoselective synthesis of β-amino acids. The rationale behind its design lies in the rigid heterocyclic scaffold that effectively shields one face of the molecule, directing the approach of electrophiles to the opposite face of the enolate generated at the C5 position. This steric control is the foundation of its utility in asymmetric synthesis.

The general workflow for its application involves the deprotonation at the C5 position using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then quenched with an electrophile (e.g., an alkyl halide) to introduce a substituent at the C5 position with high diastereoselectivity. Subsequent hydrolysis and decarboxylation of the oxazinanone ring yields the desired β-amino acid.

Reagent Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Enolate Chiral Enolate Formation (LDA, THF, -78 °C) Reagent->Enolate Alkylation Diastereoselective Alkylation (R-X, -78 °C to rt) Enolate->Alkylation Hydrolysis Hydrolysis & Decarboxylation (e.g., LiOH, H2O2) Alkylation->Hydrolysis Product Enantioenriched β-Amino Acid Hydrolysis->Product

Caption: General workflow for β-amino acid synthesis using the target oxazinanone.

While effective, the multi-step nature of this process and the requirement for cryogenic conditions can be limitations. This has spurred the exploration of alternative methodologies.

Key Alternatives and Comparative Analysis

This section delves into the primary alternatives to Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, evaluating their strengths and weaknesses.

Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile reagents in organic synthesis.[1] Their high acidity (pKa ≈ 4.9) allows for easy enolate formation and subsequent reaction with a wide range of electrophiles. For the synthesis of β-amino acids, a common strategy involves the Knoevenagel condensation of Meldrum's acid with an aldehyde, followed by Michael addition of an amine or ammonia, and subsequent hydrolysis and decarboxylation.[2]

Advantages:

  • High Reactivity: The acidity of the C5 protons facilitates a wide range of C-C bond-forming reactions under mild conditions.[2]

  • Versatility: A vast array of derivatives can be synthesized, allowing for the introduction of diverse functionalities.[3]

Disadvantages:

  • Achiral Nature: Meldrum's acid itself is achiral, necessitating the use of chiral auxiliaries or catalysts to induce stereoselectivity.

  • Thermal Instability: Meldrum's acid and its derivatives can be thermally labile, limiting reaction conditions.

Experimental Protocol: Synthesis of a β-Amino Acid using Meldrum's Acid

  • Knoevenagel Condensation: To a solution of Meldrum's acid (1.0 eq) and an aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine. Stir at room temperature for 2-4 hours.

  • Michael Addition: To the resulting arylidene or alkylidene Meldrum's acid, add a solution of the desired amine (1.1 eq) in ethanol. Stir at room temperature overnight.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid and reflux the mixture for 4-6 hours. Cool the reaction mixture and collect the precipitated product by filtration.

Rhodanine Derivatives

Rhodanine and its derivatives are five-membered heterocyclic compounds that have found application in the synthesis of various biologically active molecules.[4] In the context of β-amino acid synthesis, rhodanine can undergo Knoevenagel condensation with aldehydes, and the resulting adduct can be subjected to reduction and hydrolysis to yield the target β-amino acid.

Advantages:

  • Facile Synthesis: Rhodanine derivatives are readily prepared from simple starting materials.[5]

  • Diverse Functionalization: The rhodanine scaffold can be easily modified at various positions to introduce chemical diversity.

Disadvantages:

  • Stereocontrol Challenges: Similar to Meldrum's acid, achieving high stereoselectivity often requires additional chiral elements or catalysts.

  • Multi-step Procedures: The conversion of rhodanine adducts to β-amino acids typically involves multiple synthetic steps.

Experimental Protocol: Synthesis of a β-Amino Acid using a Rhodanine Derivative

  • Knoevenagel Condensation: A mixture of a rhodanine derivative (1.0 eq), an aldehyde (1.0 eq), and anhydrous sodium acetate in glacial acetic acid is refluxed for 2-4 hours. The reaction mixture is cooled and poured into water to precipitate the product.

  • Reduction: The resulting 5-arylidene or 5-alkylidene rhodanine derivative is reduced using a suitable reducing agent (e.g., NaBH4 in the presence of a Lewis acid or catalytic hydrogenation).

  • Hydrolysis: The reduced rhodanine derivative is hydrolyzed under acidic or basic conditions to yield the β-amino acid.

Evans Chiral Auxiliaries

The use of Evans oxazolidinone auxiliaries represents a powerful and widely adopted strategy for asymmetric synthesis.[6] For the preparation of β-amino acids, an N-acyloxazolidinone is enolized, and the resulting chiral enolate undergoes a highly diastereoselective aldol reaction with an aldehyde. Subsequent transformations, including removal of the chiral auxiliary, provide the desired β-amino acid.

Advantages:

  • High Stereoselectivity: Evans auxiliaries provide excellent stereocontrol in a variety of reactions, including alkylations and aldol additions.

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans auxiliaries is generally predictable based on well-established models.

  • Reliability: The methodology is robust and has been successfully applied to the synthesis of a wide range of complex molecules.

Disadvantages:

  • Cost: Chiral auxiliaries can be expensive, particularly on a large scale.

  • Auxiliary Removal: An additional step is required to cleave the chiral auxiliary from the product.

Experimental Protocol: Asymmetric Synthesis of a β-Amino Acid using an Evans Auxiliary

  • N-Acylation: The Evans oxazolidinone is acylated with the desired acyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to generate the chiral enolate.

  • Diastereoselective Reaction: The enolate is reacted with an electrophile (e.g., an alkyl halide or an aldehyde).

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H2O2) or other methods to afford the enantioenriched β-amino acid.

Comparative Performance Data

Reagent/MethodStereoselectivityYieldsSubstrate ScopeConditions
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate High (Diastereoselective)Good to ExcellentModerate to BroadCryogenic, Strong Base
Meldrum's Acid Derivatives Low (without chiral control)Good to ExcellentBroadMild
Rhodanine Derivatives Low (without chiral control)Moderate to GoodBroadOften requires heating
Evans Chiral Auxiliaries Excellent (Diastereoselective)Good to ExcellentBroadCryogenic, Strong Base

Mechanistic Insights and Rationale for Experimental Choices

The stereochemical outcome in the case of the N-Boc-oxazinanone and Evans auxiliaries is dictated by the formation of a rigid, chelated transition state. For the oxazinanone, the Boc group and the heterocyclic ring create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate. Similarly, the substituent on the Evans oxazolidinone directs the approach of the electrophile. The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete and rapid enolate formation without competing side reactions. Cryogenic temperatures (-78 °C) are employed to maintain the kinetic control of the reaction and prevent enolate equilibration, which could lead to a loss of stereoselectivity.

In contrast, the reactions involving Meldrum's acid and rhodanine derivatives typically proceed through non-chiral intermediates unless a chiral catalyst or auxiliary is introduced. The choice of basic or acidic conditions for these reactions depends on the specific transformation and the stability of the reactants and products.

cluster_0 Chiral Template/Auxiliary Approach cluster_1 Achiral Reagent Approach N-Boc-Oxazinanone N-Boc-Oxazinanone High Diastereoselectivity High Diastereoselectivity N-Boc-Oxazinanone->High Diastereoselectivity Evans Auxiliary Evans Auxiliary Evans Auxiliary->High Diastereoselectivity Meldrum's Acid Meldrum's Acid Requires Chiral Catalyst/Auxiliary for Stereocontrol Requires Chiral Catalyst/Auxiliary for Stereocontrol Meldrum's Acid->Requires Chiral Catalyst/Auxiliary for Stereocontrol Rhodanine Rhodanine Rhodanine->Requires Chiral Catalyst/Auxiliary for Stereocontrol

Caption: Comparison of stereocontrol strategies.

Conclusion and Future Perspectives

The choice of reagent for the synthesis of β-amino acids is contingent upon the specific requirements of the synthetic target, including the desired stereochemistry, scale of the reaction, and cost considerations. Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate and Evans auxiliaries offer reliable and highly stereoselective routes to enantioenriched β-amino acids, albeit with the need for cryogenic conditions and, in the case of Evans auxiliaries, the cost of the chiral auxiliary.

Meldrum's acid and rhodanine derivatives provide versatile and cost-effective alternatives, particularly when stereoselectivity is not a primary concern or when coupled with an effective asymmetric catalysis strategy. The development of new catalytic asymmetric methods that can be applied to these readily available starting materials remains an active and important area of research. As the demand for structurally diverse and enantiomerically pure β-amino acids continues to grow in the pharmaceutical industry, the development of more efficient, scalable, and sustainable synthetic methodologies will be of paramount importance.

References

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]

  • Singh, G. P., & Singh, O. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1).
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Lin, W., Zhang, K. F., & Baudoin, O. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
  • Csenki, Z., Szakonyi, Z., & Fülöp, F. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 2197-2205.
  • Stanković, S., Jevtić, M., Trifunović, S., & Stanojković, T. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1735.
  • Gage, J. R., & Evans, D. A. (1990). (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83.
  • Bsharat, O. M. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 1-5.
  • McNab, H. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 533.
  • Zareef, M., et al. (2022). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. European Journal of Medicinal Chemistry, 243, 114758.
  • Chen, Y., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(1), 1-10.
  • Chen, J., et al. (2015). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 5(86), 70483-70488.
  • de Souza, J. A. C., et al. (2018). Easy Access to Evans' Oxazolidinones.
  • Bsharat, O. M. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 1-5.
  • Iannelli, F., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14619-14624.
  • Csenki, Z., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • O'Brien, P. (2002). Asymmetric deprotonation of N-Boc-piperidines. Journal of the Chemical Society, Perkin Transactions 1, (4), 423-437.
  • Ansari, M. F., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(22), 14299.
  • Kumar, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 849-881.
  • Bsharat, O. M. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 1-5.
  • Singh, R. P., & Singh, R. K. (2012). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Gelas-Mialhe, Y., et al. (1998). Diastereoselective preparation of novel tetrahydrooxazinones via heterocycloaddition of N-Boc, O-Me-acetals. Tetrahedron: Asymmetry, 9(14), 2413-2425.
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google P
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A Comparative Guide to the Purity Analysis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate by High-Performance Liquid Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate," a key building block in medicinal chemistry. The experimental data and protocols herein are designed to offer a robust framework for selecting the optimal analytical strategy based on specific research needs.

The target molecule, Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, is a heterocyclic compound featuring a tert-butyloxycarbonyl (Boc) protecting group. The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability.

Predicted Synthesis and Potential Impurities

Potential Process-Related Impurities:

  • Starting Materials: Unreacted N-Boc-β-aminobutyric acid and any activating agents (e.g., carbodiimides).

  • By-products: Di-tert-butyl dicarbonate (from the Boc-protection step), and by-products from the cyclization reaction.

  • Degradation Products: Hydrolysis of the ester or carbamate groups, and potential ring-opening of the oxazinane structure.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the purity analysis of pharmaceutical intermediates due to its robustness and versatility.[] For Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a reversed-phase HPLC method is most suitable.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which will effectively retain the moderately polar target molecule and separate it from more polar or non-polar impurities.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The Boc-protecting group and the carbonyl functionalities within the oxazinane ring provide sufficient UV absorbance for detection at a low wavelength, typically around 210-220 nm.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate calculate % Purity Calculation integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a reliable workhorse, alternative techniques like UPLC and LC-MS offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis.

Advantages over HPLC:

  • Faster Analysis Times: UPLC can reduce run times by a factor of 5-10, significantly increasing sample throughput.

  • Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities.

  • Enhanced Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio and lower detection limits.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and a greener analytical footprint.

Experimental Protocol: UPLC Purity Assay

  • Instrumentation:

    • UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 200-400 nm (PDA).

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Same as for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and characterization of unknown impurities.

Advantages for Purity Analysis:

  • Impurity Identification: Provides molecular weight information, which is crucial for identifying unknown impurities.

  • High Specificity: Mass spectrometry offers a highly selective detection method, reducing the likelihood of co-eluting peaks interfering with quantification.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about impurities.

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation:

    • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Same as the UPLC method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-1000.

    • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural confirmation.

Comparative Performance Data

ParameterHPLCUPLCLC-MS
Analysis Time ~25 minutes~5 minutes~5 minutes
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) ModerateHighVery High
Solvent Consumption HighLowLow
Impurity Identification NoNoYes
Cost per Sample LowModerateHigh
System Robustness HighModerateModerate

Method Selection Guide

The choice of analytical method depends on the specific requirements of the analysis.

Method_Selection start Analytical Goal routine_qc Routine QC/ Purity Check start->routine_qc high_throughput High-Throughput Screening start->high_throughput impurity_id Impurity Identification/ Structural Elucidation start->impurity_id hplc HPLC routine_qc->hplc Cost-effective & Robust uplc UPLC high_throughput->uplc Speed & Efficiency lcms LC-MS impurity_id->lcms Specificity & Identification

Caption: Decision tree for analytical method selection.

  • For routine quality control and release testing , where a validated and robust method is required, HPLC is often the preferred choice due to its reliability and lower operational cost.

  • For high-throughput screening or when faster turnaround times are critical , UPLC is the superior option, offering significant improvements in speed without compromising, and often improving, data quality.

  • For in-depth impurity profiling, identification of unknown peaks, and forced degradation studies , LC-MS is indispensable. It provides the molecular information necessary to understand the impurity landscape of the synthetic process.

Conclusion

The purity analysis of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" can be effectively achieved using HPLC, UPLC, or LC-MS. While HPLC provides a robust and cost-effective solution for routine analysis, UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. For comprehensive impurity characterization and identification, LC-MS is the most powerful tool. The selection of the most appropriate technique should be guided by the specific analytical needs, available resources, and the stage of drug development.

References

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. National Institutes of Health. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a compound is not a mere academic detail—it is a critical determinant of its pharmacological activity and safety profile. The enantiomers of a chiral drug can exhibit vastly different biological effects, making the accurate determination of enantiomeric excess (ee) a cornerstone of modern pharmaceutical development. This guide provides an in-depth comparison of the primary analytical techniques for determining the ee of chiral products derived from "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate," a versatile N-Boc protected precursor for the asymmetric synthesis of valuable chiral β-amino acids.

The Synthetic Context: Accessing Chiral β-Amino Acids

"Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" and its analogs are valuable starting materials in asymmetric synthesis. A common and powerful application is their use as precursors to N-Boc protected β-amino acids. These reactions often involve the enantioselective opening of the oxazinane ring by a nucleophile, catalyzed by a chiral catalyst. The resulting product is a chiral N-Boc protected β-amino acid, a crucial building block in the synthesis of many pharmaceutical agents. The success of such a synthesis is critically dependent on the ability to accurately measure the enantiomeric excess of the product.

Core Methodologies for Enantiomeric Excess Determination

The three most prevalent and reliable techniques for determining the enantiomeric excess of chiral molecules in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the drug development pipeline.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate and robust determination of enantiomeric excess. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time and subsequent quantification.

Principle of Separation

Enantiomers are passed through a column packed with a chiral stationary phase. The non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP are diastereomeric in nature. This results in different affinities and, consequently, different retention times for the two enantiomers, allowing for their baseline separation and individual quantification.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve product in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto chiral column filter->inject separate Isocratic or gradient elution inject->separate detect UV/Vis or MS detection separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100 integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC for N-Boc-β-Amino Acids
  • Column Selection: A macrocyclic glycopeptide-based CSP, such as a CHIROBIOTIC T or CHIROBIOTIC R column, is often a suitable first choice for N-Boc protected amino acids.[1][2] Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are also excellent alternatives.

  • Mobile Phase Preparation:

    • Polar Organic Mode: A mixture of acetonitrile and methanol with small amounts of acidic and basic additives (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine) is a common starting point.

    • Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier (e.g., methanol or acetonitrile) is used.[2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is typically sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210-220 nm (for the amide chromophore of the Boc-group).

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the N-Boc-β-amino acid product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee% = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful, high-throughput alternative to HPLC for enantiomeric separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Principle of Separation

The separation principle in chiral SFC is analogous to that in chiral HPLC, relying on the differential interactions between enantiomers and a chiral stationary phase. The use of a supercritical fluid mobile phase, however, offers lower viscosity and higher diffusivity, which can lead to faster separations and higher efficiency.

Experimental Workflow: Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_analysis Data Analysis prep Dissolve product in co-solvent filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto chiral column filter->inject separate Supercritical fluid elution with co-solvent inject->separate detect UV/Vis or MS detection separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral SFC.

Detailed Protocol: Chiral SFC for N-Boc-β-Amino Acids
  • Column Selection: The same polysaccharide and macrocyclic glycopeptide-based CSPs used in HPLC are generally effective in SFC.[3]

  • Mobile Phase:

    • Main Component: Supercritical CO2.

    • Co-solvent: Typically methanol, ethanol, or isopropanol, often with additives like diethylamine or trifluoroacetic acid to improve peak shape and resolution.

  • Instrumentation and Conditions:

    • SFC System: A dedicated SFC system with a back-pressure regulator is required.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV detector at 210-220 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent at a concentration of approximately 1 mg/mL and filter.

  • Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers or by using a chiral solvating agent to induce a diastereomeric environment.

Principle of Differentiation

Enantiomers are chemically and spectroscopically indistinguishable in an achiral environment. However, in a chiral, non-racemic environment, they can be differentiated. This is because the interactions between each enantiomer and the chiral auxiliary (derivatizing agent or solvating agent) are diastereomeric, leading to the formation of species with different chemical shifts in the NMR spectrum.

Experimental Workflow: NMR Spectroscopy

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis dissolve Dissolve product in deuterated solvent add_csa Add chiral solvating/derivatizing agent dissolve->add_csa acquire Acquire 1H or 19F NMR spectrum add_csa->acquire identify Identify diastereomerically split signals acquire->identify integrate Integrate corresponding peak areas identify->integrate calculate Calculate ee% from integral ratio integrate->calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

Detailed Protocol: NMR for N-Boc-β-Amino Acids
  • Reagent Selection:

    • Chiral Solvating Agents (CSAs): For N-Boc-β-amino acids, chiral alcohols like (R)- or (S)-1-phenylethanol or (R)- or (S)-1-(1-naphthyl)ethanol can be effective. Chiral acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can also be used.[4]

    • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte. For amino acids, Mosher's acid chloride is a common choice, reacting with the amino group after deprotection of the Boc group.

  • Sample Preparation:

    • Dissolve a known amount of the N-Boc-β-amino acid (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, C6D6).

    • Add an appropriate amount of the CSA (typically 1-5 equivalents). The optimal ratio should be determined experimentally.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum. If a fluorinated CSA is used, a 19F NMR spectrum can provide a cleaner baseline.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal that is split into two peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.

    • Integrate the two peaks. The enantiomeric excess is calculated from the ratio of the integrals.

Comparative Analysis of ee Determination Methods

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Chromatographic separation on a chiral stationary phase.Chromatographic separation using a supercritical fluid mobile phase on a CSP.Formation of diastereomeric species in solution.
Typical Analysis Time 10-30 minutes2-10 minutes5-15 minutes
Throughput ModerateHighHigh
Sensitivity High (µg/mL to ng/mL)High (similar to HPLC)Lower (mg scale)
Accuracy & Precision ExcellentExcellentGood to Excellent
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid, but requires screening of CSAs/CDAs
Sample Requirement Small (µg)Small (µg)Larger (mg)
Solvent Consumption HighLow (reduced organic solvent usage)Very low
Destructive? Yes (sample is diluted)Yes (sample is diluted)No (sample can be recovered)
Best Suited For QC, final product release, complex mixturesHigh-throughput screening, purificationRapid screening, reaction monitoring, structural confirmation

Causality Behind Experimental Choices

  • Why Chiral Chromatography (HPLC/SFC)? These methods provide a physical separation of the enantiomers, leading to highly accurate and reliable quantification. This is crucial for regulatory submissions and quality control where precision is paramount. The choice between HPLC and SFC often comes down to throughput needs and environmental considerations; SFC is significantly faster and uses less organic solvent, making it ideal for large-scale screening campaigns in drug discovery.[1]

  • Why NMR Spectroscopy? NMR is an excellent choice for rapid, real-time analysis during reaction optimization. The non-destructive nature of the technique and the minimal sample preparation required allow for quick checks of enantioselectivity without the need for extensive method development. The use of a chiral solvating agent is often preferred over a derivatizing agent as it avoids a chemical reaction step and potential for kinetic resolution.

Conclusion

The determination of enantiomeric excess for chiral products derived from "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a critical step in the development of new chiral therapeutics. While Chiral HPLC remains the benchmark for accuracy and is indispensable for quality control, Chiral SFC offers a significant advantage in speed and reduced environmental impact, making it the preferred method for high-throughput screening. NMR Spectroscopy provides a rapid and convenient tool for reaction monitoring and optimization. The selection of the most appropriate technique depends on the specific requirements of the analytical challenge at hand, including the stage of drug development, the number of samples, and the required level of accuracy and sensitivity. A thorough understanding of the principles and practical considerations of each method empowers the research and development scientist to make informed decisions, ensuring the stereochemical integrity of their chiral drug candidates.

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The Strategic Application of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in Asymmetric β-Amino Acid Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the demand for stereochemically pure β-amino acids is insatiable. These non-proteinogenic building blocks are integral to the design of peptidomimetics, conferring enhanced metabolic stability and unique conformational constraints upon peptide-based therapeutics. The synthetic chemist's toolbox for accessing these valuable motifs is diverse, with each method presenting a distinct balance of efficiency, cost, and stereochemical control. This guide provides a comprehensive cost-benefit analysis of a sophisticated chiral auxiliary-based approach utilizing Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate , benchmarked against two classical and widely employed alternatives: the Arndt-Eistert homologation and the Mannich reaction .

The Oxazinanone Approach: A Platform for High-Fidelity Stereocontrol

The use of chiral oxazinanones, such as Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, represents a powerful strategy for the asymmetric synthesis of β-amino acids. This method leverages a rigid heterocyclic template to direct the stereoselective alkylation of an enolate, followed by facile removal of the auxiliary to unveil the desired product.

Synthesis of the Chiral Auxiliary

The chiral auxiliary itself is prepared from readily available starting materials. The synthesis commences with the protection of (R)- or (S)-3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O), followed by cyclization using a phosgene equivalent, such as triphosgene.

3-Aminobutanoic_Acid 3-Aminobutanoic Acid Reagent1 Boc₂O, Base 3-Aminobutanoic_Acid->Reagent1 Boc_Protected_Acid N-Boc-3-aminobutanoic Acid Reagent2 Phosgene Equivalent, Base Boc_Protected_Acid->Reagent2 Oxazinanone Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Reagent1->Boc_Protected_Acid Reagent2->Oxazinanone

Caption: Synthesis of the chiral oxazinanone auxiliary.

Diastereoselective Alkylation and Auxiliary Cleavage

The core of this methodology lies in the diastereoselective alkylation of the oxazinanone enolate. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid enolate that is subsequently alkylated with a high degree of stereocontrol. The chiral methyl group at the 4-position of the oxazinanone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent hydrolysis of the resulting product removes the chiral auxiliary, yielding the desired β-amino acid.

Oxazinanone Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Base LDA Oxazinanone->Base Enolate Lithium Enolate Electrophile R-X Enolate->Electrophile Alkylated_Oxazinanone Alkylated Oxazinanone Hydrolysis Acidic or Basic Hydrolysis Alkylated_Oxazinanone->Hydrolysis Beta_Amino_Acid β-Amino Acid Base->Enolate Electrophile->Alkylated_Oxazinanone Hydrolysis->Beta_Amino_Acid

Caption: Diastereoselective alkylation workflow.

Comparative Analysis: Oxazinanone vs. Classical Methods

To provide a clear cost-benefit analysis, the oxazinanone approach is compared with two of the most established methods for β-amino acid synthesis: the Arndt-Eistert homologation and the Mannich reaction.

FeatureTert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylateArndt-Eistert HomologationMannich Reaction
Stereocontrol Excellent, predictable diastereoselectivityHigh, with retention of stereochemistryVariable, often requires chiral catalysts or auxiliaries for good enantioselectivity
Substrate Scope Broad, applicable to a wide range of electrophilesLimited to homologation of α-amino acidsBroad, versatile three-component reaction
Reagent Safety Requires strong bases (e.g., LDA) and phosgene equivalentsUtilizes diazomethane, which is highly toxic and explosiveGenerally uses safer reagents, though some catalysts can be toxic
Number of Steps Multi-step (auxiliary synthesis, alkylation, cleavage)Multi-step (acid chloride formation, diazoketone synthesis, rearrangement)Often a one-pot reaction
Cost-Effectiveness Higher initial cost due to multi-step synthesis of the auxiliaryModerate, but the use of diazomethane can be costly and requires special handlingGenerally cost-effective, especially for large-scale synthesis
Yield Generally good to excellent yields for alkylation and cleavageGood to excellent yieldsHighly variable, can be sensitive to reaction conditions and substrates
In-Depth Look at the Alternatives

Arndt-Eistert Homologation: This classical method provides a reliable route to β-amino acids from their α-amino acid precursors.[1][2] The key step is a Wolff rearrangement of a diazoketone, which proceeds with high retention of stereochemistry.[3] However, the use of diazomethane, a highly toxic and explosive reagent, is a significant drawback, particularly for industrial applications.[3][4]

Mannich Reaction: The Mannich reaction is a powerful three-component condensation that can provide direct access to β-amino carbonyl compounds.[5][6] While it can be a highly efficient and atom-economical process, achieving high enantioselectivity often requires the use of sophisticated chiral catalysts or auxiliaries, which can add to the cost and complexity of the synthesis.[7][8]

Cost-Benefit Analysis: Making an Informed Decision

The choice of synthetic route ultimately depends on the specific requirements of the project, including the target molecule's structure, the required level of stereopurity, the scale of the synthesis, and the available resources.

Benefits of the Oxazinanone Approach:

  • Predictable and High Stereoselectivity: The rigid chiral auxiliary provides excellent control over the stereochemical outcome of the alkylation reaction, often with diastereomeric excesses exceeding 95%.

  • Versatility: The enolate can be alkylated with a wide variety of electrophiles, allowing for the synthesis of a diverse range of β-amino acids.

  • Established Methodology: The use of chiral auxiliaries is a well-understood and reliable strategy in asymmetric synthesis.

Costs and Considerations of the Oxazinanone Approach:

  • Multi-step Process: The synthesis of the chiral auxiliary adds to the overall step count and can impact the overall yield.

  • Reagent Costs: The starting materials for the auxiliary, such as enantiomerically pure 3-aminobutanoic acid and Boc₂O, can be expensive.[1][9][10] The use of strong bases and phosgene equivalents also contributes to the cost and requires careful handling.[11][12][13]

  • Stoichiometric Chiral Source: This method relies on a stoichiometric amount of the chiral auxiliary, which must be synthesized and then removed, making it less atom-economical than catalytic approaches.

When to Choose the Oxazinanone Method:

This approach is particularly well-suited for:

  • High-value targets where exceptional stereopurity is paramount.

  • The synthesis of novel β-amino acids with diverse side chains that may not be readily accessible through other methods.

  • Laboratory-scale synthesis where the focus is on achieving high stereoselectivity and predictability.

Experimental Protocols

Illustrative Protocol for Diastereoselective Alkylation of a Related Oxazinanone

Step 1: Enolate Formation A solution of the N-Boc-oxazinanone in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

Step 2: Alkylation The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

Step 3: Quenching and Workup The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Purification The crude product is purified by flash column chromatography on silica gel to afford the alkylated oxazinanone.

Step 5: Auxiliary Cleavage The purified alkylated oxazinanone is dissolved in a suitable solvent (e.g., methanol), and an acid or base (e.g., HCl or LiOH) is added. The mixture is stirred at room temperature or heated until the cleavage is complete. The resulting β-amino acid is then isolated and purified.

Conclusion

The use of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate offers a robust and highly stereoselective route to a variety of β-amino acids. While the initial investment in the synthesis of the chiral auxiliary is a significant consideration, the exceptional control over stereochemistry and the versatility of the method make it an invaluable tool for the synthesis of complex and high-value target molecules. For applications where cost and atom economy are the primary drivers, particularly on an industrial scale, the Mannich reaction or alternative catalytic methods may be more suitable. However, for research and development settings where precision and predictability are paramount, the oxazinanone approach remains a premier strategy.

References

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A Comparative Guide to the Synthesis of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The 1,3-oxazinane-2,6-dione core, a key pharmacophore, has garnered significant attention. This guide provides an in-depth comparison of traditional and green chemistry approaches for the synthesis of a representative of this class, "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate." While a direct synthetic protocol for this specific molecule is not explicitly documented in peer-reviewed literature, this guide extrapolates from established methodologies for analogous structures to present plausible synthetic routes. We will delve into the mechanistic underpinnings, compare experimental efficiencies, and evaluate the environmental impact of each approach, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Imperative for Greener Synthesis

The synthesis of complex organic molecules has historically relied on powerful but often hazardous reagents and solvents. The principles of green chemistry challenge this paradigm, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of pharmacologically relevant heterocyles like "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate," the adoption of greener methodologies is not merely an ethical consideration but a scientific and economic necessity. This guide will illuminate the advantages of such approaches over traditional methods that often employ toxic phosgene derivatives.

Proposed Synthetic Pathways: A Comparative Analysis

Based on established synthetic transformations for the 1,3-oxazinane-2,6-dione scaffold, we can propose and compare two primary routes to our target molecule: a traditional approach utilizing a phosgene equivalent and a greener alternative employing intramolecular cyclization of a β-amino acid derivative.

The logical precursor for the target molecule is N-Boc-3-amino-2-methylpropanoic acid. The synthesis of such N-Boc-β-amino acids is well-documented and can be achieved through various methods, including the Arndt-Eistert homologation of α-amino acids, albeit with the use of hazardous diazomethane.[1] Safer and more efficient methods for preparing enantiopure N-Boc-β3-amino acid methyl esters have also been developed, avoiding toxic reagents.[2]

Traditional Approach: Phosgene-Mediated Cyclization

Historically, the formation of cyclic carbamates often involved the use of phosgene or its safer, solid equivalent, triphosgene.[3][4] This method, while effective, is fraught with significant safety and environmental concerns due to the extreme toxicity of phosgene.

Proposed Reaction Scheme:

Traditional Synthesis Precursor N-Boc-3-amino- 2-methylpropanoic acid Intermediate Acyl Chloride Intermediate Precursor->Intermediate Activation Product Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Intermediate->Product Phosgene Triphosgene, Base Phosgene->Product Cyclization

Caption: Proposed traditional synthesis of the target molecule.

Experimental Protocol (Hypothetical):

  • Activation of the Carboxylic Acid: The starting material, N-Boc-3-amino-2-methylpropanoic acid, would first be converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride. This step itself often involves corrosive and hazardous reagents.

  • Cyclization with a Phosgene Equivalent: The activated acid derivative would then be reacted with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperatures. The triphosgene serves as an in situ source of phosgene.

  • Work-up and Purification: The reaction mixture would require careful quenching to destroy any unreacted phosgene derivatives, followed by extraction and chromatographic purification to isolate the desired product.

Causality and Drawbacks: The high reactivity of phosgene and its derivatives drives the cyclization to completion. However, this reactivity is indiscriminate, leading to potential side reactions and the necessity for stringent safety protocols. The generation of stoichiometric amounts of hydrochloride salts as byproducts also contributes to a lower atom economy and complicates purification.

Green Chemistry Approach 1: Brønsted Acid-Catalyzed Intramolecular Cyclization

A significantly greener approach involves the intramolecular cyclization of an N-protected β-amino acid derivative. Research has demonstrated the efficacy of using a solid-supported Brønsted acid catalyst, such as silica-supported perchloric acid (HClO₄-SiO₂), for the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones.[5][6][7] This method avoids the use of highly toxic reagents and allows for easier catalyst recovery and reuse.

Proposed Reaction Scheme:

Green Synthesis 1 Precursor N-Boc-3-amino- 2-methylpropanoic acid derivative Product Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Precursor->Product Catalyst HClO₄-SiO₂, MeOH Catalyst->Product Intramolecular Cyclization

Caption: Proposed greener synthesis via Brønsted acid catalysis.

Experimental Protocol (Adapted from Gallo et al.[5]):

  • Preparation of the Activated Precursor: The N-Boc-3-amino-2-methylpropanoic acid would be converted to a suitable activated form, such as a diazoketone. This can be achieved by reaction with isobutyl chloroformate to form a mixed anhydride, followed by reaction with diazomethane. While diazomethane is hazardous, its in situ generation and use in small quantities can mitigate risks.

  • Catalytic Cyclization: The diazoketone precursor is then dissolved in a green solvent like methanol and treated with a catalytic amount of silica-supported perchloric acid at room temperature.

  • Work-up and Purification: The solid catalyst can be removed by simple filtration. The filtrate is then concentrated, and the product is purified by column chromatography.

Causality and Advantages: The Brønsted acid protonates the diazoketone, facilitating the intramolecular nucleophilic attack of the carbamate oxygen to form the six-membered ring. The use of a solid-supported catalyst simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. The reaction proceeds under mild conditions and generally gives good to excellent yields (up to 90% for similar structures).[5][6]

Green Chemistry Approach 2: Carbon Dioxide as a C1 Building Block

An even more attractive green strategy involves the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block for the synthesis of cyclic carbamates.[8][9][10] This approach directly addresses the core principles of green chemistry by replacing a hazardous reagent (phosgene) with a benign one.

Proposed Reaction Scheme:

Green Synthesis 2 Precursor 3-Amino-2-methylpropan-1-ol + Di-tert-butyl dicarbonate Product Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate Precursor->Product CO2 CO₂, Base, Activating Agent CO2->Product Carboxylative Cyclization

Caption: Proposed greener synthesis using carbon dioxide.

Experimental Protocol (Conceptual):

  • Precursor Synthesis: The synthesis would likely start from a suitable β-amino alcohol, such as 3-amino-2-methylpropan-1-ol, which would be N-protected with a Boc group using di-tert-butyl dicarbonate.

  • Carboxylative Cyclization: The N-Boc-protected β-amino alcohol would then be subjected to a carboxylative cyclization reaction. This typically involves reacting the substrate with CO₂ under pressure in the presence of a base and an activating agent for the hydroxyl group (e.g., p-toluenesulfonyl chloride) to facilitate the ring closure.[9]

  • Work-up and Purification: The reaction would be followed by a standard aqueous work-up and chromatographic purification.

Causality and Advantages: The base deprotonates the amine, which then nucleophilically attacks CO₂ to form a carbamate intermediate. The activating agent converts the hydroxyl group into a good leaving group, which is then displaced by the carbamate in an intramolecular Sₙ2 reaction to form the cyclic product.[9] This method offers a phosgene-free route to cyclic carbamates and utilizes a renewable feedstock.

Performance Comparison: A Data-Driven Evaluation

To provide a quantitative comparison, we will analyze key performance indicators for the synthesis of analogous 1,3-oxazinane-2,6-diones reported in the literature.

ParameterTraditional (Phosgene-based)Green (Brønsted Acid)Green (CO₂-based)
Reagents Triphosgene, organic basesSilica-supported HClO₄, diazomethane (in situ)CO₂, base, activating agent
Solvents Chlorinated solvents (e.g., DCM)MethanolAcetonitrile, THF
Temperature Low to ambientRoom temperatureRoom temperature to moderate heating
Pressure AtmosphericAtmosphericElevated (for CO₂)
Yield Generally highGood to excellent (up to 90%)[5]Moderate to good
Safety High (toxic reagents)Moderate (diazomethane)High (benign reagents)
Atom Economy Low (formation of salts)Moderate to HighHigh
Catalyst Reusability NoYesPotential for catalyst recycling

Atom Economy Calculation:

Atom economy is a crucial metric in green chemistry, representing the efficiency of a reaction in converting reactants to the desired product.[11][12][13]

  • Traditional Phosgene Route: The use of triphosgene and a base like triethylamine results in the formation of significant amounts of triethylammonium chloride as a byproduct, leading to a low atom economy.

  • Green Brønsted Acid Route: While the generation of the diazoketone precursor involves reagents that are not fully incorporated into the final product, the catalytic nature of the cyclization step improves the overall atom economy compared to the stoichiometric use of phosgene derivatives.

  • Green CO₂ Route: The direct incorporation of CO₂ into the substrate, with the main byproducts being water and the salt of the activating agent's leaving group, generally leads to a higher atom economy.

Mechanistic Insights: Understanding the "Why"

Traditional Phosgene-Mediated Cyclization Mechanism

Phosgene Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Reaction with Phosgene cluster_2 Step 3: Intramolecular Cyclization AminoAcid N-Boc-β-amino acid AcylChloride Acyl Chloride AminoAcid->AcylChloride SOCl₂ AcylChloride2 Acyl Chloride Intermediate Chloroformate Intermediate AcylChloride2->Intermediate Phosgene COCl₂ Intermediate2 Chloroformate Intermediate Product 1,3-Oxazinane-2,6-dione Intermediate2->Product Base, -HCl

Caption: Simplified mechanism of phosgene-mediated cyclization.

The reaction proceeds through the formation of a highly reactive acyl chloride, which then reacts with phosgene to form a chloroformate intermediate. Intramolecular nucleophilic attack by the nitrogen atom, facilitated by a base, leads to the formation of the six-membered ring with the elimination of hydrogen chloride.

Green Brønsted Acid-Catalyzed Cyclization Mechanism

Bronsted Acid Mechanism Diazoketone N-Boc-diazoketone Protonated_Diazo Protonated Diazonium Diazoketone->Protonated_Diazo Oxonium_Ylide Oxonium Ylide Protonated_Diazo->Oxonium_Ylide -N₂ Product 1,3-Oxazinane-2,5-dione Oxonium_Ylide->Product Intramolecular Cyclization Catalyst H⁺ (from HClO₄-SiO₂)

Caption: Proposed mechanism for Brønsted acid-catalyzed cyclization.

The Brønsted acid protonates the diazo group, creating a good leaving group (N₂). Subsequent loss of nitrogen gas generates a highly electrophilic species that undergoes intramolecular attack by the carbamate oxygen to yield the cyclic product.[5][6]

Conclusion: Embracing a Greener Future for Heterocyclic Synthesis

The synthesis of "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" and its analogs stands at a crossroads between traditional and modern, sustainable methodologies. While phosgene-based routes are effective, their inherent hazards and poor atom economy make them increasingly untenable in a world focused on green chemistry. In contrast, approaches utilizing solid-supported Brønsted acid catalysis or the direct incorporation of carbon dioxide offer safer, more environmentally friendly, and often more efficient alternatives.

For researchers and professionals in drug development, the choice of synthetic route has far-reaching implications. By embracing green chemistry principles, we not only enhance the safety and sustainability of our processes but also open new avenues for innovation in the synthesis of complex and valuable molecules. The methodologies presented in this guide provide a clear path forward, demonstrating that scientific rigor and environmental responsibility can and should go hand in hand.

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A Comparative Guide to the Reaction Kinetics of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate and Related N-Boc Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's stability and reactivity is paramount. This guide provides a comprehensive analysis of the anticipated reaction kinetics of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate , a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct kinetic data for this specific molecule in peer-reviewed literature, this document establishes a predictive framework based on the well-documented kinetics of structurally related compounds. We will delve into the probable reaction pathways, propose robust experimental designs for their study, and draw comparisons with analogous heterocyclic systems.

Introduction: Unveiling the Reactivity of a Unique Heterocycle

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate belongs to the family of N-acylated heterocyclic compounds, featuring a six-membered 1,3-oxazinane-2,6-dione core with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This structural arrangement suggests two primary avenues for kinetic investigation: the stability of the heterocyclic ring to hydrolysis and the kinetics of the N-Boc deprotection. The insights from such studies are crucial for predicting the compound's shelf-life, its behavior in different chemical environments, and its suitability for various synthetic transformations.

Predicted Reaction Pathways and Kinetic Considerations

The primary reaction pathways susceptible to kinetic investigation are the hydrolysis of the cyclic carbamate-like structure and the cleavage of the N-Boc group.

Ring Stability and Potential Hydrolysis

The 1,3-oxazinane-2,6-dione ring contains two ester-like linkages (carbamate and carboxylate functionalities within the ring). Generally, carbamates are more stable to hydrolysis than their corresponding esters.[1] The rate of hydrolysis is expected to be influenced by pH, with both acid- and base-catalyzed mechanisms being possible.

  • Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on a carbonyl carbon is the likely mechanism. Primary carbamates can undergo hydrolysis via an E1cB-type mechanism, which is generally faster than the BAC2 mechanism observed for secondary carbamates.[1]

N-Boc Deprotection Kinetics

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, and its deprotection kinetics are well-studied. Two common methods for Boc deprotection are acidic and thermal cleavage.

  • Acid-Catalyzed Deprotection: This is a standard method, often employing reagents like trifluoroacetic acid (TFA). The reaction proceeds through the formation of a stable tert-butyl cation. The rate of this reaction is dependent on the acid concentration and the nature of the solvent.

  • Thermal Deprotection: The N-Boc group can also be removed by heating, which is considered a greener alternative as it can be performed without a catalyst.[2] The mechanism is thought to involve a concerted proton transfer with the release of isobutylene and carbon dioxide.[2][3] The reaction rate is highly dependent on temperature and the solvent used.[4][5][6]

Comparative Kinetic Analysis: A Framework for Understanding

To contextualize the potential reactivity of our target molecule, we will compare its expected kinetic behavior with that of related heterocyclic systems: 1,3-oxazinan-2-ones and N-carboxyanhydrides (NCAs).

Compound Class Key Structural Feature Expected Relative Stability Primary Kinetic Pathway of Interest Supporting Rationale
Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate Six-membered dione with N-Boc groupModerateN-Boc Deprotection, Ring HydrolysisThe presence of two carbonyl groups may increase ring strain and susceptibility to hydrolysis compared to the mono-one. The N-Boc group offers a well-defined deprotection pathway.
1,3-Oxazinan-2-ones Six-membered cyclic carbamateHighRing HydrolysisCyclic carbamates are generally stable heterocycles.[7] Their synthesis is well-established, often from 3-amino-1-propanols.[8][9]
N-Carboxyanhydrides (NCAs) Five-membered cyclic anhydrideLowHydrolysis, PolymerizationNCAs are highly reactive due to ring strain and the presence of two carbonyl groups. They are sensitive to moisture and nucleophiles.[10][11]

Experimental Design for Kinetic Studies

A robust kinetic study requires careful selection of analytical techniques and precise control of reaction conditions.

Monitoring Reaction Progress: A Multi-technique Approach

A combination of analytical methods is recommended for comprehensive kinetic analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ, non-invasive monitoring of reactions.[12] The disappearance of the characteristic singlet of the Boc group's tert-butyl protons (typically around 1.4-1.5 ppm) can be monitored to determine the rate of deprotection.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating and quantifying the starting material, intermediates, and products, offering high resolution and quantitative data.[4]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can monitor the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion, providing both qualitative and quantitative information.[12]

Experimental Workflow: Kinetic Analysis of N-Boc Deprotection

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep_dissolve Dissolve known amount of 'Tert-butyl 4-methyl-2,6-dioxo- 1,3-oxazinane-3-carboxylate' in deuterated solvent (e.g., CDCl3) prep_baseline Acquire baseline ¹H NMR spectrum (t=0) prep_dissolve->prep_baseline reaction_add Add deprotection reagent (e.g., TFA or apply heat) prep_baseline->reaction_add reaction_monitor Acquire ¹H NMR spectra at regular time intervals reaction_add->reaction_monitor analysis_process Process and analyze the acquired spectra reaction_monitor->analysis_process analysis_quantify Quantify conversion by integrating the tert-butyl signal analysis_process->analysis_quantify analysis_plot Plot concentration vs. time to determine rate constants analysis_quantify->analysis_plot

Figure 1: Experimental workflow for NMR-based kinetic analysis.

Detailed Experimental Protocol: NMR Monitoring of Acid-Catalyzed N-Boc Deprotection

Objective: To determine the rate constant for the acid-catalyzed deprotection of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Materials:

  • Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a precisely weighed amount of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate in CDCl₃ in an NMR tube to a known concentration.

  • Acquire a baseline ¹H NMR spectrum (time = 0). Identify the singlet corresponding to the nine protons of the tert-butyl group.

  • Add a stoichiometric amount of TFA to the NMR tube, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate).

  • Continue acquiring spectra until the peak for the tert-butyl group has disappeared or its integral remains constant.

  • Process the spectra and integrate the tert-butyl singlet relative to a stable internal standard or a solvent peak.

  • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

Data Presentation and Interpretation

The kinetic data obtained should be presented in a clear and concise manner to facilitate comparison.

Comparative Rate Data (Hypothetical)
Reaction Compound Conditions Rate Constant (k) Half-life (t₁/₂)
N-Boc DeprotectionTert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylateTFA, 25°Ck₁t₁
N-Boc DeprotectionN-Boc Aniline (for comparison)TFA, 25°Ck₂t₂
Ring HydrolysisTert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylatepH 10, 25°Ck₃t₃
Ring Hydrolysis1,3-Oxazinan-2-one (for comparison)pH 10, 25°Ck₄t₄
Visualizing Reaction Mechanisms

G SM N-Boc Protected Oxazinane-dione Protonated_SM Protonated Intermediate SM->Protonated_SM + H⁺ H_plus H⁺ Amine_Carbamic_Acid Deprotected Amine + Carbamic Acid Protonated_SM->Amine_Carbamic_Acid Slow tert_butyl_cation tert-Butyl Cation Protonated_SM->tert_butyl_cation CO2 CO₂ Amine_Carbamic_Acid->CO2 Deprotected_Product Final Deprotected Product Amine_Carbamic_Acid->Deprotected_Product Fast Isobutylene Isobutylene tert_butyl_cation->Isobutylene - H⁺

Figure 2: Proposed mechanism for acid-catalyzed N-Boc deprotection.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the reaction kinetics of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. By drawing parallels with related N-Boc protected heterocycles and cyclic carbamates, we can anticipate its reactivity and design targeted kinetic experiments. The proposed methodologies, utilizing NMR and other spectroscopic techniques, will enable the precise determination of rate constants for key reactions such as N-Boc deprotection and ring hydrolysis.

Future work should focus on executing these experiments to generate empirical data for the target molecule. Investigating the thermal deprotection kinetics would also be a valuable, green chemistry-focused endeavor. A thorough understanding of the kinetic profile of this compound will undoubtedly accelerate its application in drug discovery and organic synthesis.

References

  • Hsieh, M. C., & Hult, K. (2021). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC, NIH.
  • Smith, J. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
  • Johnson, A. B., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
  • Isochem. (n.d.).
  • Rodriguez-Mata, M., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC, PubMed Central.
  • Carrick, J. D., et al. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.
  • Carrick, J. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds.
  • Ling, J., & Shen, Z. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Wordpress.
  • ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Kricheldorf, H. R. (2014). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.
  • Vacondio, F., et al. (2010).
  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • ResearchGate. (2016). Which one is stronger in alkaline hydrolysis?
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • ResearchGate. (2022).
  • Royal Society of Chemistry. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones.
  • Jacobsen, E. N., & Miller, S. J. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH.
  • Zhu, J., & Wang, Q. (2015).
  • ResearchGate. (n.d.). 1,3-Oxazinan-2-ones via carbonate chemistry: a facile, high yielding synthetic approach.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes.
  • ResearchGate. (2022). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones.
  • Wang, G., et al. (2005).
  • Benchchem. (n.d.). (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid.
  • Ukrainets, I. V., et al. (2018).
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Biointerface Research in Applied Chemistry. (2022).

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Biological activity of derivatives from "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

While the specific molecule, "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate," remains largely unexplored in published literature, the core chemical scaffold to which it belongs—the 1,3-oxazine ring system—is a cornerstone of significant research in medicinal chemistry. This guide, therefore, shifts focus to the broader family of 1,3-oxazine derivatives, providing a comparative analysis of their diverse and potent biological activities. By examining this wider chemical space, we can infer the potential therapeutic avenues that derivatives of the title compound might unlock.

This guide is structured to provide not just a review of existing data but a practical framework for researchers. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of various 1,3-oxazine analogs, supported by experimental data and detailed protocols to empower your own investigations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,3-oxazine scaffold has emerged as a "privileged structure" in oncology research, with numerous derivatives demonstrating significant cytotoxic activity against a range of human cancer cell lines.[1][2] The versatility of this heterocyclic system allows for substitutions that can enhance potency and selectivity, making it a fertile ground for the development of novel anticancer agents.[1][3]

Comparative Cytotoxicity of 1,3-Oxazine Derivatives

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited. A lower IC₅₀ value indicates higher potency.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
4H-benzo[d][1][4]oxazinesMCF-7 (Breast)3.1 - 95--[1]
4H-benzo[d][1][4]oxazinesHCC1954 (Breast)3.1 - 95--[1]
Trimethoprim-derived oxazineHRT (Colon)0.2315-Fluorouracil3.73[1]
Dihydro-1,3-oxazinesSarcoma 180Not specified--[5]
Dihydro-1,3-oxazinesEhrlich CarcinomaNot specified--[5]

Note: The data presented are illustrative and sourced from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

The remarkable potency of the trimethoprim-derived oxazine, with an IC₅₀ value significantly lower than the standard chemotherapeutic agent 5-fluorouracil, underscores the therapeutic potential of this class of compounds.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[6] It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7][8]

Step-by-Step Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the test 1,3-oxazine derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 24-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[7][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentrations and use non-linear regression to determine the IC₅₀ value.[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_inc 7. Incubate (2-4h) mtt_add->formazan_inc solubilize 8. Solubilize Formazan (DMSO) formazan_inc->solubilize read_absorbance 9. Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 10. Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Defense Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 1,3-Oxazine derivatives have been extensively studied for their antibacterial and antifungal properties.[4][7] The presence of different substituents on the oxazine ring, such as chloro and methoxy groups, has been shown to modulate their antimicrobial efficacy.[7]

Comparative Antimicrobial Potency of 1,3-Oxazine Derivatives

The antimicrobial activity is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Source
Thiazino-OxazineS. subtilis (G+)12.5 - 100C. albicans25 - 200[8]
Thiazino-OxazineE. coli (G-)25 - 200--[8]
1,3-Oxazinyl AcetamideS. aureus (G+)Not specifiedNot specifiedNot specified[7]
1,3-Oxazinyl AcetamideE. coli (G-)Not specifiedNot specifiedNot specified[7]
Dihydro-1,3-oxazineM. tuberculosis< 2--

Note: G+ refers to Gram-positive bacteria, and G- refers to Gram-negative bacteria.

These findings indicate that 1,3-oxazine derivatives exhibit a broad spectrum of activity against both bacteria and fungi, with some compounds showing particularly high potency against Mycobacterium tuberculosis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the 1,3-oxazine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[11]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final required concentration.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-well Plate C 3. Inoculate Each Well with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (e.g., 37°C for 24h) C->D E 5. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a key pathological process in many diseases. Certain 1,3-oxazine derivatives have demonstrated promising in vitro anti-inflammatory activity.[14][15] This is often evaluated by their ability to inhibit protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.[16][17]

Comparative In Vitro Anti-inflammatory Activity

The anti-inflammatory potential is typically expressed as the percentage of inhibition of protein (e.g., bovine serum albumin or egg albumin) denaturation.

DerivativeConcentration (µg/mL)% Inhibition of Protein DenaturationStandard Drug% InhibitionSource
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1][4]oxazine-6-yl]-phenyl}-nicotinamide100HighIndomethacinHigh[15]
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1][4]oxazine-6-yl]-phenyl}-nicotinamide100HighIndomethacinHigh[15]

Note: "High" indicates significant activity as reported in the source, but specific percentages were not always provided in a comparative table.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay provides a simple and effective way to screen for anti-inflammatory compounds in vitro.[18][19]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test 1,3-oxazine derivative at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[20][21]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.[20]

  • Heating: Induce protein denaturation by heating the mixtures at a higher temperature (e.g., 57-70°C) for 5-20 minutes.[17][20]

  • Cooling: Cool the samples to room temperature.[17]

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[22]

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[21]

Conclusion

While the specific compound "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" remains a molecule of unknown biological significance, the broader family of 1,3-oxazine derivatives represents a class of heterocyclic compounds with immense therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents provides a strong rationale for the synthesis and evaluation of novel derivatives, including those related to the title compound. The experimental protocols detailed in this guide offer a validated starting point for researchers to explore this promising area of drug discovery. The versatility of the 1,3-oxazine scaffold ensures that it will remain an area of active investigation for years to come.

References

  • Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. (n.d.). OAText. Retrieved January 18, 2026, from [Link]

  • Novel Synthesis and Antimicrobial Activities of Thiazino-Oxazine Derivatives. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • Antitumor properties of 1,3-oxazine derivatives. Derivatives of dihydro-1,3-oxazine condensed with an aromatic ring in position 5,6. (1971). PubMed. Retrieved January 18, 2026, from [Link]

  • Antiproliferative Activity of (−)-Isopulegol-based 1,3-Oxazine, 1,3-Thiazine and 2,4-Diaminopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 18, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 18, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved January 18, 2026, from [Link]

  • Assessing anti-inflammatory activity through a protein denaturation assay. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. (2022). JCDR. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 18, 2026, from [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. (n.d.). Pharmacy Education. Retrieved January 18, 2026, from [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved January 18, 2026, from [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (n.d.). Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved January 18, 2026, from [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we synthesize and handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

A Note on Uncharacterized Compounds: As of the last update, a specific, publicly available Safety Data Sheet (SDS) for Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate has not been identified. In such instances, the foundational principle of laboratory safety—the precautionary principle—must be applied. Therefore, this compound must be handled and disposed of as a hazardous waste until a formal, documented hazard characterization proves otherwise.[1]

Part 1: Precautionary Hazard Assessment

The structure of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate contains several functional groups that inform our precautionary approach: a carbamate, a heterocyclic oxazinane ring with two carbonyl groups. While specific toxicity data is unavailable, analogous structures suggest potential for irritation and environmental hazards.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[2][3] Lacking specific data, we must assume the compound could potentially meet the toxicity characteristic.

Property / Hazard Assumed Characteristic & Rationale Regulatory Context
Physical State Solid (powder/crystalline).Determines handling and containment procedures.
Toxicity Assumed Toxic (RCRA Characteristic Waste) . Many complex organic molecules can have unforeseen biological effects. The precautionary principle requires treating it as such until proven otherwise.The generator of the waste is responsible for determining if it is hazardous.[3]
Environmental Hazard Assumed Hazardous to the Aquatic Environment. Carbamates and other nitrogenous heterocyclic compounds can be toxic to aquatic life.[4]Disposal must prevent release into the environment.[4]
Reactivity Assumed Stable. The structure does not contain functional groups typically associated with high reactivity (e.g., peroxides, azides). However, it should be kept separate from strong oxidizing agents, acids, and bases.[5]Incompatible wastes must be segregated to prevent dangerous reactions.[5]
Ignitability Assumed Non-ignitable. The structure lacks highly flammable functional groups.Governed by flash point, which is unknown. Avoid mixing with flammable solvents.[2]
Corrosivity Assumed Non-corrosive. The compound is not an acid or a base.Governed by pH, which is not applicable to a solid but relevant for solutions.[2]

Part 2: Essential Safety and Handling Protocols

Personal Protective Equipment (PPE)

When handling Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate for disposal, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice for incidental contact with many organic compounds).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid waste should ideally occur within a chemical fume hood.

Spill Management

Accidental spills must be treated as a hazardous waste incident.[1]

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and the cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Procedure

This protocol outlines the cradle-to-grave responsibility for chemical waste, starting from the moment it is designated for disposal in the lab.[6][7]

Step 1: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).[8]

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is clean and dry before use.

  • Label the Container:

    • Before adding any waste, label the container clearly.[2] The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate "

      • An approximate concentration or percentage if mixed with other materials.

      • The date you first added waste to the container.

      • The name and contact information of the generating researcher/lab.[5]

Step 2: Waste Transfer and Storage
  • Transfer the Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the solid waste into the prepared, labeled hazardous waste container. Use a funnel if necessary to avoid spillage.

    • Do not mix this waste with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your EHS office.[9]

  • Secure the Container:

    • Tightly seal the container cap.

    • Wipe the exterior of the container clean of any contamination.

  • Store in a Satellite Accumulation Area (SAA):

    • An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[2][8]

    • The SAA must be under the control of the laboratory personnel.

    • Store the waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.

    • Ensure the SAA is clearly marked.

Step 3: Final Disposal
  • Request Pickup: Once the container is full, or if the project it was associated with is complete, contact your institution's EHS department to schedule a waste pickup.[8]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures. Accurate labeling and documentation are not just for safety; they are legal requirements.[2]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

G cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposition start Waste Designated for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-label Hazardous Waste Container ppe->container transfer Transfer Waste in Fume Hood container->transfer seal Securely Seal & Wipe Container transfer->seal spill Spill Occurs? transfer->spill saa Store in Designated Satellite Accumulation Area (SAA) seal->saa ehs_request Complete Waste Pickup Request for EHS Department saa->ehs_request end EHS Collects for Final Disposal ehs_request->end spill->seal No spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->transfer Restart Transfer

Caption: Decision workflow for the disposal of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania.

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.

  • Laboratory Waste Management Guidelines . North Carolina State University.

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University.

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency.

  • Safety Data Sheet (SDS) - BHT . HB Chemical.

  • Resource Conservation and Recovery Act (RCRA) Overview . US Environmental Protection Agency.

  • SAFETY DATA SHEET - Organic Peroxide . Sigma-Aldrich.

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources.

  • SAFETY DATA SHEET - tert-Butyl carbazate . Fisher Scientific.

  • tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate-SDS . MedChemExpress.

  • tert-butyl4-[2-[4-[(2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy]ethyl]piperazine-1-carboxylate . SynHet.

  • 4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc.

  • Hazardous Waste . Virginia Department of Environmental Quality.

Sources

Navigating the Safe Handling of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, a compound that, while valuable in synthetic chemistry, requires careful management due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the safety profiles of structurally analogous compounds. The recommendations herein are based on the precautionary principle, treating the compound with the appropriate level of caution indicated by its chemical family.

Understanding the Potential Hazards

Based on the hazard classifications of similar tert-butyl carboxylate and oxazinane derivatives, Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is anticipated to present the following potential hazards[1]:

  • Skin Irritation (H315): May cause redness and irritation upon direct contact with the skin.

  • Serious Eye Irritation (H319): Can lead to significant eye irritation or damage if it comes into contact with the eyes.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed (H302): Ingestion of the compound could be harmful to health.

These potential hazards necessitate the stringent use of personal protective equipment (PPE) and adherence to standardized safe handling protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Body Part Recommended PPE Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact and potential irritation[2].
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures.To protect the eyes from dust particles and accidental splashes that could cause serious irritation[2].
Body Laboratory coatTo protect personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust generation is unavoidable, a NIOSH-approved respirator may be required.To minimize the inhalation of airborne particles and prevent respiratory tract irritation.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following diagram and step-by-step guide detail the recommended procedure for handling Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, clutter-free, in fume hood) don_ppe 2. Don Appropriate PPE weigh 3. Weigh Compound (In fume hood, minimize dust) don_ppe->weigh dissolve 4. Dissolve/Dispense (Use appropriate solvent and tools) weigh->dissolve decontaminate 5. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose 6. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural workflow for the safe handling of Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation of the Work Area:

    • Ensure the work area, preferably within a certified chemical fume hood, is clean and free of unnecessary items.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Donning Personal Protective Equipment:

    • Put on a laboratory coat.

    • Don chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical splash goggles.

  • Weighing and Handling the Compound:

    • Perform all manipulations that may generate dust or aerosols within a chemical fume hood to ensure adequate ventilation.

    • When weighing the solid compound, use a spatula and handle it gently to minimize dust formation.

    • If transferring the compound, do so carefully to avoid spills.

  • Dissolving and Dispensing:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Use appropriate, clean glassware for all transfers and reactions.

  • Decontamination:

    • Thoroughly clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated consumables and excess chemical, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Doffing Personal Protective Equipment:

    • Remove gloves first, peeling them away from your body without touching the outer surface.

    • Remove your laboratory coat.

    • Remove eye protection.

  • Personal Hygiene:

    • Wash your hands thoroughly with soap and water after handling the chemical and removing PPE[1].

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4].

Disposal: All chemical waste, including empty containers, should be disposed of through a licensed waste disposal contractor. Follow all applicable local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety protocols, researchers can confidently and safely handle Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, fostering a secure and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.